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  • Product: 6-Amino-5-methoxy-1h-indole-2-carboxylic acid
  • CAS: 139121-47-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Amino-5-methoxy-1H-indole-2-carboxylic Acid: Structure, Properties, Synthesis, and Potential Applications

Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to blockbuster drugs. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to blockbuster drugs. Its unique electronic properties and the ability to participate in hydrogen bonding make it a privileged structure for interacting with biological targets. Within this broad family, highly functionalized indoles serve as versatile building blocks for creating novel therapeutics.

This technical guide provides a comprehensive overview of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, a trifunctional indole derivative. The strategic placement of an amino group, a methoxy group, and a carboxylic acid on the indole core presents a rich platform for synthetic diversification. While specific data on this exact molecule is limited, this paper, grounded in established chemical principles and data from closely related analogues, aims to equip researchers, chemists, and drug development professionals with a robust understanding of its chemical identity, a plausible synthetic strategy, and its potential as a high-value intermediate in modern drug discovery.

Part 1: Chemical Identity and Physicochemical Properties

The structure of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid features an indole ring system substituted at position 2 with a carboxylic acid, at position 5 with a methoxy group, and at position 6 with an amino group. This arrangement of electron-donating (amino, methoxy) and electron-withdrawing (carboxylic acid) groups dictates its chemical reactivity and physical properties.

PropertyValueSource
IUPAC Name 6-amino-5-methoxy-1H-indole-2-carboxylic acid-
Molecular Formula C₁₀H₁₀N₂O₃Computed
Molecular Weight 206.20 g/mol Computed
Canonical SMILES COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)NComputed
CAS Number Not assigned-
Topological Polar Surface Area 93.3 ŲComputed[1]
Hydrogen Bond Donors 3Computed[1]
Hydrogen Bond Acceptors 4Computed[1]
Predicted Solubility Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.Inferred[2]
Predicted Appearance Off-white to light brown crystalline solid.Inferred

Part 2: Proposed Synthesis and Purification

A robust synthesis of indole derivatives often relies on the Fischer indole synthesis, a reliable method for constructing the indole core from a phenylhydrazine and an aldehyde or ketone. For a highly substituted target like 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, a multi-step sequence starting from a commercially available substituted aniline is the most logical approach. The causality behind this choice lies in its modularity, allowing for the precise installation of functional groups prior to the critical ring-forming step.

Conceptual Retrosynthetic Pathway

The synthesis can be envisioned by disconnecting the indole ring, a strategy that points towards a Japp-Klingemann type Fischer-indole synthesis, a well-documented and scalable method for preparing indole-2-carboxylic acid esters.[3][4]

G target 6-Amino-5-methoxy-1H- indole-2-carboxylic acid ester Ethyl 6-Amino-5-methoxy-1H- indole-2-carboxylate target->ester Ester Hydrolysis nitro_ester Ethyl 5-methoxy-6-nitro-1H- indole-2-carboxylate ester->nitro_ester Nitro Group Reduction hydrazone Aryl Hydrazone Intermediate nitro_ester->hydrazone Fischer Indole Synthesis diazonium 4-Methoxy-3-nitrobenzenediazonium Chloride hydrazone->diazonium Azo Coupling (Japp-Klingemann) ketoester Ethyl 2-methylacetoacetate hydrazone->ketoester aniline 4-Methoxy-3-nitroaniline diazonium->aniline Diazotization

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: A Proposed Synthetic Route

This protocol is a hypothetical, self-validating system based on established chemical transformations for analogous molecules.[3]

Step 1: Diazotization of 4-Methoxy-3-nitroaniline

  • In a jacketed reactor cooled to 0-5 °C, suspend 4-methoxy-3-nitroaniline (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) in water.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step. Causality: Low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Japp-Klingemann Azo Coupling

  • In a separate reactor, dissolve ethyl 2-methylacetoacetate (1.2 eq) and sodium acetate (3.0 eq) in ethanol and water at room temperature.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the ketoester solution. A brightly colored precipitate (the hydrazone) should form.

  • Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature.

  • Filter the solid hydrazone, wash with cold water, and dry under vacuum. Causality: Sodium acetate acts as a buffer to facilitate the electrophilic attack of the diazonium salt onto the enolate of the ketoester.

Step 3: Fischer Indole Synthesis

  • Suspend the dried hydrazone intermediate (1.0 eq) in absolute ethanol.

  • Saturate the solution with dry hydrogen chloride gas at 0 °C, or use a pre-made solution of ethanolic HCl.

  • Heat the mixture to reflux (approx. 78 °C) for 2-6 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture and pour it into ice-water. The product, ethyl 5-methoxy-6-nitro-1H-indole-2-carboxylate, will precipitate.

  • Filter the solid, wash with water, and dry. Causality: The strong acid catalyzes the[5][5]-sigmatropic rearrangement of the hydrazone, followed by cyclization and elimination of ammonia to form the indole ring.[3]

Step 4: Nitro Group Reduction

  • Dissolve the nitro-indole ester from Step 3 in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (1-5 mol%).

  • Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate. Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines with minimal side products.

Step 5: Saponification (Ester Hydrolysis)

  • Dissolve the amino-indole ester from Step 4 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide (2-3 eq).

  • Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitor by TLC).

  • Cool the solution to room temperature and carefully acidify with cold 1M HCl to a pH of ~5-6. The product, 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, will precipitate.

  • Filter the solid, wash with cold water to remove salts, and dry under vacuum.

Purification

The final product can be purified by recrystallization from an ethanol/water or methanol/water solvent system. The choice of solvent leverages the compound's moderate polarity, ensuring high solubility at elevated temperatures and poor solubility upon cooling for efficient recovery. For higher purity, column chromatography on silica gel using a gradient of methanol in dichloromethane may be employed.

Part 3: Potential Applications in Drug Discovery

The true value of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid lies in its potential as a versatile scaffold for generating libraries of complex molecules. The three distinct functional groups offer orthogonal handles for chemical modification.

  • CNS Disorders: Isomeric hydroxy-methoxy-indole-2-carboxylic acids are known metabolites in the eumelanin pathway and have been studied as markers for melanoma.[6] Furthermore, related 5-methoxyindole derivatives are used as building blocks for serotonin-related compounds and tryptamine derivatives targeting central nervous system disorders.[7] The title compound could serve as a precursor for novel ligands targeting serotonin or other neurotransmitter receptors.

  • Antiparasitic Agents: Indole-2-carboxamides have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8] The carboxylic acid of the title compound can be readily converted to a diverse range of amides to explore this therapeutic area.

  • Oncology and Dermatology: As a close analogue of melanin precursors like 5,6-dihydroxyindole-2-carboxylic acid (DHICA), this compound could be a valuable tool in studying melanogenesis or developing agents that modulate pigment production.[9][10]

Workflow for Derivative Library Synthesis

The molecule is an ideal starting point for parallel synthesis to rapidly generate a library of drug-like molecules for screening.

G cluster_0 Scaffold cluster_1 Functionalization Reactions cluster_2 Derivative Library scaffold 6-Amino-5-methoxy-1H- indole-2-carboxylic acid amide Amide Coupling (R-NH₂) scaffold->amide Carboxylic Acid acylation N-Acylation (R-COCl) scaffold->acylation Amino Group alkylation N-Alkylation (R-Br) scaffold->alkylation Amino Group lib_amide Amide Derivatives amide->lib_amide lib_acyl Acylamino Derivatives acylation->lib_acyl lib_alkyl Alkylamino Derivatives alkylation->lib_alkyl

Caption: Synthetic diversification from the core scaffold.

Part 4: Safety and Handling

While specific toxicology data is unavailable, related indole carboxylic acids and aromatic amines warrant careful handling.

  • Hazard Statements: Based on analogous compounds, it is likely to be irritating to the eyes, respiratory system, and skin.[2]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The amino group makes it susceptible to air oxidation over time, so storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.

Conclusion

6-Amino-5-methoxy-1H-indole-2-carboxylic acid represents a promising, albeit underexplored, chemical entity. Its trifunctional nature makes it a highly valuable building block for the synthesis of complex molecular architectures. By leveraging established synthetic methodologies such as the Fischer-indole synthesis, this compound can be accessed in a logical and scalable manner. Its structural similarity to biologically active indole classes suggests significant potential for applications in CNS disorders, infectious diseases, and oncology. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately unlock the full potential of this versatile indole scaffold in their drug discovery and development programs.

References

  • ChemBK. (2024, April 9). 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. Available from: [Link]

  • Molbase. (n.d.). ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate;hydrochloride 1329494-86-1 wiki. Available from: [Link]

  • Barabanov, M. A., Martyanov, G. S., & Pestov, A. V. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 56(11), 1364-1366. Available from: [Link]

  • Hansson, C. (1984). 6-Hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine. Acta Dermato-Venereologica, 64(3), 185-190. Available from: [Link]

  • Szafraniec-Gorol, G., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2187. Available from: [Link]

  • MySkinRecipes. (n.d.). 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid. Available from: [Link]

  • De Vita, D., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 7(5), 1168-1183. Available from: [Link]

  • De Koning, P. D., et al. (2004). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 8(3), 469-472. Available from: [Link]

  • Panzella, L., et al. (2020). Gelatin-Based Hydrogels for the Controlled Release of 5,6-Dihydroxyindole-2-Carboxylic Acid, a Melanin-Related Metabolite with Potent Antioxidant Activity. Molecules, 25(6), 1362. Available from: [Link]

  • Heinrich, T., & Biemel, K. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Pharmacokinetics of 6-Amino-5-methoxy-1H-indole-2-carboxylic Acid Derivatives

Foreword: Navigating the Pharmacokinetic Landscape of Novel Indole Derivatives The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of b...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Pharmacokinetic Landscape of Novel Indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active molecules and its capacity to interact with a wide array of receptors.[1] Derivatives of 6-amino-5-methoxy-1H-indole-2-carboxylic acid represent a promising frontier in the development of new therapeutic agents. However, the journey from a promising compound to a viable drug candidate is contingent on a thorough understanding of its pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pharmacokinetics of this specific class of indole derivatives. By integrating established principles of drug metabolism with actionable experimental protocols, this document serves as a technical manual for elucidating the ADME properties that will ultimately determine the clinical success of these novel compounds.

The Indole Nucleus: Foundational Metabolic Considerations

The metabolic fate of indole and its derivatives is complex and primarily orchestrated by hepatic enzymes. A foundational understanding of these pathways is critical for predicting the biotransformation of novel 6-amino-5-methoxy-1H-indole-2-carboxylic acid derivatives.

Cytochrome P450-Mediated Oxidation: The Primary Metabolic Hub

The cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst for the oxidative metabolism of indole-containing compounds.[2][3][4] Human liver microsomes have been shown to efficiently aromatize indoline to indole, with CYP3A4 exhibiting the highest activity.[5][6] For the indole nucleus itself, several CYP isoforms are involved in its oxidation:

  • CYP2A6, CYP2C19, and CYP2E1 are key players in the oxidation of the indole ring, leading to the formation of various hydroxylated metabolites such as indoxyl (3-hydroxyindole), 6-hydroxyindole, and oxindole.[2][3][4]

  • Further oxidation can lead to the formation of pigments like indigo and indirubin.[2][3]

For 6-amino-5-methoxy-1H-indole-2-carboxylic acid derivatives, it is plausible that similar oxidative transformations will occur on the indole ring, alongside potential O-demethylation of the methoxy group.

Phase II Conjugation: Facilitating Elimination

Following oxidative metabolism, the resulting hydroxylated metabolites often undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. The primary conjugation pathway for hydroxylated indoles is sulfation, catalyzed by sulfotransferases, to form products like indoxyl-3-sulfate.[7] Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is another common conjugation pathway for indole metabolites.[8]

Characterizing the ADME Profile: A Step-by-Step Experimental Framework

A systematic evaluation of the ADME properties is essential for optimizing lead compounds and selecting candidates for further development. This section outlines the key in vitro and in vivo methodologies.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, intestinal absorption is the first critical step in determining bioavailability.[9][10] A variety of in vitro, in situ, and in vivo models can be employed to predict human intestinal absorption.[9][10][11]

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as a model of the intestinal epithelial barrier.[12]

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on collagen-coated, microporous polycarbonate membranes in a transwell plate setup until a confluent monolayer is formed.

  • Test Compound Preparation: Prepare a solution of the 6-amino-5-methoxy-1H-indole-2-carboxylic acid derivative in a suitable transport buffer.

  • Apical to Basolateral Permeability: Add the test compound solution to the apical (donor) compartment of the transwell. At predetermined time points, collect samples from the basolateral (receiver) compartment.

  • Basolateral to Apical Permeability: In a separate set of wells, add the test compound to the basolateral compartment and sample from the apical compartment to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio to assess the compound's potential for intestinal absorption and susceptibility to efflux transporters.

Distribution: Understanding Tissue Penetration and Plasma Protein Binding

Once absorbed, a drug distributes throughout the body, and its ability to reach the target site of action is influenced by its binding to plasma proteins.[13]

Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion.[13] Human serum albumin (HSA) and α1-acid glycoprotein (AGP) are the primary binding proteins in plasma.[13]

Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that allows the passage of small molecules but retains proteins.

  • Sample Preparation: Add plasma to one chamber and a buffer solution containing the test compound to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached.

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • Concentration Measurement: Determine the concentration of the test compound in both samples using LC-MS/MS.

  • Calculation: Calculate the percentage of the drug bound to plasma proteins.

Metabolism: Assessing Metabolic Stability

The metabolic stability of a compound is a critical determinant of its in vivo half-life and clearance.[14][15] In vitro assays using liver microsomes or hepatocytes are cost-effective methods to determine a compound's intrinsic clearance.[14]

Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are widely used to screen compounds for metabolic stability.[14][16]

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, the test compound, and a buffer solution.

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Interpretation: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

The following diagram illustrates a typical experimental workflow for assessing the in vitro metabolic stability of a novel compound.

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound Stock Incubation Incubation Mixture TestCompound->Incubation HLM Human Liver Microsomes HLM->Incubation NADPH NADPH-Regenerating System NADPH->Incubation Initiates Reaction TimePoints Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->TimePoints Quench Reaction Quenching TimePoints->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS HalfLife Calculate Half-Life (t½) LCMS->HalfLife CLint Calculate Intrinsic Clearance (CLint) HalfLife->CLint

Caption: Workflow for In Vitro Metabolic Stability Assay.

Excretion: Identifying Elimination Pathways

While in vitro models provide valuable predictive data, in vivo studies in animal models are necessary to fully characterize the excretion pathways of a drug and its metabolites. Following administration of the compound to a test species (e.g., rat), urine and feces are collected over a period of time and analyzed for the parent drug and its metabolites to determine the primary routes of elimination.

Predicted Metabolic Pathways of 6-Amino-5-methoxy-1H-indole-2-carboxylic Acid Derivatives

Based on the known metabolism of indole compounds, a putative metabolic scheme for 6-amino-5-methoxy-1H-indole-2-carboxylic acid derivatives can be proposed. This serves as a working hypothesis to guide metabolite identification studies.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Conjugation Parent 6-Amino-5-methoxy-1H- indole-2-carboxylic Acid Derivative Hydroxylation Ring Hydroxylation Parent->Hydroxylation Demethylation O-Demethylation Parent->Demethylation N_Oxidation N-Oxidation of Amino Group Parent->N_Oxidation Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation Sulfation Sulfate Conjugate Hydroxylation->Sulfation Demethylation->Glucuronidation Demethylation->Sulfation Excretion Excretion (Urine/Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: Predicted Metabolic Pathways.

Data Synthesis and Interpretation

A systematic approach to data presentation is crucial for comparing the pharmacokinetic properties of different derivatives and for making informed decisions in the drug development process.

Table 1: Summary of In Vitro ADME Properties
Compound IDCaco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux RatioPlasma Protein Binding (%)Microsomal t½ (min)Microsomal CLint (µL/min/mg protein)
Derivative 1
Derivative 2
...

Conclusion: A Roadmap for Pharmacokinetic Characterization

This guide provides a strategic and methodological framework for the comprehensive pharmacokinetic evaluation of 6-amino-5-methoxy-1H-indole-2-carboxylic acid derivatives. By systematically applying the described in vitro and in vivo techniques, researchers can generate the critical ADME data necessary to understand a compound's disposition, predict its human pharmacokinetics, and ultimately guide the selection of promising drug candidates. A thorough and early assessment of these pharmacokinetic properties is indispensable for mitigating the risk of late-stage attrition and for the successful translation of novel indole derivatives from the laboratory to the clinic.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(44), 13817–13824.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
  • Zhu, M., & Ma, L. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 35(8), 1457–1466.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes.
  • Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(44), 13817–13824.
  • Zhu, M., & Ma, L. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 35(8), 1457-1466.
  • Lee, A. J., & Lee, W. M. (2007). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 329-335.
  • Zhang, X., et al. (2021). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Pharmacology, 12, 790431.
  • Calvo, M. J., Lanao, J. M., & Arévalo, D. (2003).
  • Calvo, M. J., Lanao, J. M., & Arévalo, D. (2003, August 5). Drug Tissue Distribution: Study Methods and Therapeutic Implications.
  • Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1241-1254.
  • Methods for studying drug uptake. (n.d.). Slideshare.
  • JoVE. (2024, October 10). Video: Methods for Studying Drug Absorption: In vitro. Retrieved from [Link]

  • Metabolic pathways showing role of indole 3-hydroxylation in vivo (A) and in vitro (B). (n.d.).
  • Palm, K., Stenberg, P., Luthman, K., & Artursson, P. (2001). Experimental and Computational Screening Models for the Prediction of Intestinal Drug Absorption. Journal of Medicinal Chemistry, 44(10), 1683–1693.
  • Al-Hussain, S. A., & Gomaa, M. S. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1836–1867.
  • Methods for Studying Drug Uptake - Absorption of Drugs. (n.d.). Pharmacy 180.
  • Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013, May 20). Experimental models for predicting drug absorption and metabolism.
  • Davis, C. P. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Gaining Knowledge on Drug Absorption: Gathering Physicochemical Data for PK Simulations. (2012, August 27). American Pharmaceutical Review.
  • Morita, S. Y., et al. (2023).
  • Indole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Simulating the influence of plasma protein on measured receptor affinity in biochemical assays reveals the utility of Schild analysis for estimating compound affinity for plasma proteins. (n.d.). PMC.
  • Kumar, A., & Kumar, R. (2021).
  • Plasma protein binding – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Hansson, C. (1984). 6-Hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine.
  • Zhang, Y., & Liu, J. (2013). Stereoselective binding of chiral drugs to plasma proteins.
  • NorthEast BioLab. (n.d.). ADME Pharmacokinetics, ADME Studies, ADME Assays. Retrieved from [Link]

  • de Heuvel, D., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(10), 7234-7256.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. (2024, May 8). Semantic Scholar.
  • Iacona, V., et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI.
  • Shimshoni, J. A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 343, 35-43.
  • Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. (n.d.).
  • 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid. (n.d.). MySkinRecipes.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo. (n.d.).
  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (2025, March 30). Hrčak.
  • Indole-2-carboxylic acid <6-methoxy-5-hydroxy->, di-TMS (impure). (n.d.). SpectraBase.
  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2025, October 12).
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid

Abstract 6-Amino-5-methoxy-1H-indole-2-carboxylic acid is an indole derivative, a class of compounds recognized for its broad therapeutic potential and structural versatility in medicinal chemistry.[1][2][3] As with any...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Amino-5-methoxy-1H-indole-2-carboxylic acid is an indole derivative, a class of compounds recognized for its broad therapeutic potential and structural versatility in medicinal chemistry.[1][2][3] As with any novel chemical entity intended for therapeutic or industrial application, a comprehensive understanding of its safety profile is paramount. This guide outlines a structured, multi-tiered strategy for characterizing the in vitro toxicity profile of this compound. By systematically evaluating cytotoxicity, genotoxicity, and specific mechanistic endpoints such as oxidative stress and mitochondrial dysfunction, researchers can build a robust dataset to inform risk assessment and guide further development. This document provides not only the scientific rationale for each recommended assay but also detailed, field-tested protocols and data interpretation frameworks, adhering to the highest standards of scientific integrity and regulatory expectations.

Introduction

Chemical Identity and Context

6-Amino-5-methoxy-1H-indole-2-carboxylic acid belongs to the indole scaffold, a "privileged structure" in drug discovery due to its presence in numerous biologically active molecules.[4] Indole derivatives have been investigated for a wide range of applications, including anticancer, antimicrobial, and anti-inflammatory roles.[1][3] Given the potential for human exposure, establishing a baseline toxicity profile is a critical and non-negotiable step in the research and development process.

  • Compound: 6-Amino-5-methoxy-1H-indole-2-carboxylic acid

  • Molecular Formula: C₁₀H₁₀N₂O₃

  • General Class: Indole Carboxylic Acid Derivative

Rationale for a Tiered In Vitro Toxicity Assessment

In vitro toxicology serves as a rapid, cost-effective, and ethically responsible first line of investigation to identify potential hazards before proceeding to more complex in vivo studies.[5][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend a tiered approach, starting with a battery of in vitro tests to identify potential adverse effects early in development.[7] This strategy allows for early de-selection of high-risk compounds and helps focus resources on the most promising candidates.[8]

Our proposed strategy is organized into three tiers, moving from broad cytotoxicity to specific, mechanistic assays.

G Tier1 Tier 1: Basal Cytotoxicity (Is the compound toxic to cells?) Tier2 Tier 2: Genotoxicity (Does it damage genetic material?) Tier1->Tier2 If cytotoxic or for baseline safety Tier3 Tier 3: Mechanistic Insights (How does it cause toxicity?) Tier2->Tier3 If genotoxic or to investigate mechanism

Caption: Tiered approach for in vitro toxicity assessment.

Tier 1: Basal Cytotoxicity Assessment

Expertise & Experience: The foundational question for any compound is whether it kills cells and at what concentration. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived from these assays. It establishes the concentration range for subsequent, more sensitive assays, as genotoxicity and mechanistic tests should ideally be conducted at non-lethal to moderately cytotoxic doses.[9]

Trustworthiness: We recommend using at least two metabolically distinct and organ-relevant cell lines to avoid misleading, cell-type-specific results. For example, a hepatic cell line (e.g., HepG2) is crucial as the liver is the primary site of xenobiotic metabolism, while a renal cell line (e.g., HEK293) can provide data on potential kidney toxicity.[10][11]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity.[12] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[12][13][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid in a suitable solvent (e.g., DMSO). Perform a serial dilution in serum-free medium to create a range of concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final solvent concentration in all wells is consistent and non-toxic (typically ≤0.5%).

  • Cell Treatment: Remove the culture medium from the cells and add 100 µL of the respective compound dilutions. Include 'vehicle control' (solvent only) and 'untreated control' (medium only) wells.

  • Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.[12][15]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[15]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12] Use a reference wavelength of >650 nm if available.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Basal Cytotoxicity
Cell LineExposure Time (hr)IC₅₀ (µM)
HepG224Result
48Result
HEK29324Result
48Result

Tier 2: Genotoxicity Assessment

Expertise & Experience: Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA and chromosomes) within a cell.[16] This is a critical endpoint because genetic damage can lead to mutations and potentially cancer.[17] Regulatory agencies worldwide require a standard battery of in vitro genotoxicity tests.[18]

Trustworthiness: No single assay can detect all types of genetic damage.[18] Therefore, a combination of tests is required. A standard initial battery includes a bacterial reverse mutation assay (to detect gene mutations) and a mammalian cell micronucleus test (to detect chromosomal damage).[19]

G cluster_0 Genotoxicity Workflow Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Detects gene mutations Result1 Mutagenic Potential? Ames->Result1 Positive/Negative MNvit In Vitro Micronucleus Test (OECD 487) Detects chromosomal damage Result2 Clastogenic or Aneugenic Potential? MNvit->Result2 Positive/Negative

Caption: Standard two-assay workflow for in vitro genotoxicity.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Authoritative Grounding: This test is performed according to the OECD Guideline for the Testing of Chemicals, Test No. 471.[17][20][21]

Principle of the Assay: The Ames test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have been engineered with mutations in the genes required to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[21] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.[22]

Methodology:

  • Strain Selection: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[19][20]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).[21][22] This is critical because some chemicals only become mutagenic after being metabolized.[21]

  • Exposure: Expose the bacterial strains to the test compound across a range of concentrations (at least five) in molten top agar.[20]

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[20]

  • Scoring: Count the number of revertant colonies on each plate and compare it to the vehicle control. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Authoritative Grounding: This test is performed according to the OECD Guideline for the Testing of Chemicals, Test No. 487.[9][23][24][25]

Principle of the Assay: This assay detects small, membrane-bound DNA fragments in the cytoplasm known as micronuclei.[23] Micronuclei are formed during cell division when chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) fail to be incorporated into the daughter nuclei.[18][25] Their presence is a hallmark of genotoxic events.

Methodology:

  • Cell Selection: Use a suitable mammalian cell line (e.g., human TK6 lymphoblasts or Chinese Hamster Ovary (CHO) cells).[9][26]

  • Concentration Selection: Based on the Tier 1 cytotoxicity data, select at least three testable concentrations. The highest concentration should induce approximately 55±5% cytotoxicity.[24]

  • Treatment: Expose cell cultures to the test compound for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.[9]

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one round of nuclear division are scored.[23]

  • Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI) or Giemsa stain.[26]

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[26] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Tier 3: Mechanistic Toxicity Insights

Expertise & Experience: If Tier 1 or 2 assays yield positive results, or if a deeper understanding of the compound's biological interaction is required, mechanistic assays are employed. These tests help to elucidate the how and why of the observed toxicity. For indole derivatives, which can possess antioxidant or pro-oxidant properties, assessing oxidative stress and mitochondrial function is a logical next step.[1]

Assay 1: Oxidative Stress Assessment

Principle of the Assay: Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[27][28] This can lead to damage of lipids, proteins, and DNA.[29][30] We can measure this imbalance directly by detecting ROS or indirectly by quantifying cellular antioxidants like glutathione (GSH).[27][31]

Recommended Protocol: ROS-Glo™ H₂O₂ Assay

  • Cell Plating & Dosing: Plate cells and treat with 6-Amino-5-methoxy-1H-indole-2-carboxylic acid as described in the MTT protocol.

  • H₂O₂ Substrate Addition: Two hours prior to the end of the compound incubation period, add the ROS-Glo™ H₂O₂ Substrate to the cells. This substrate reacts directly with H₂O₂, the longest-lived and most stable ROS molecule.[27]

  • Lysis & Detection: At the end of the incubation, add the D-Cysteine and Luciferin-containing ROS-Glo™ Detection Solution. This terminates the H₂O₂ reaction and initiates a luminescent signal.

  • Measurement: After 20 minutes of incubation at room temperature, measure luminescence with a plate reader. The signal intensity is directly proportional to the level of H₂O₂ produced.

G cluster_0 Oxidative Stress Pathway Compound 6-Amino-5-methoxy-1H- indole-2-carboxylic acid Cell Cellular Processes (e.g., Mitochondrial Respiration) Compound->Cell Interacts with ROS Increased ROS (e.g., H₂O₂) Cell->ROS Generates Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Antioxidant Antioxidant Response (e.g., GSH Depletion) ROS->Antioxidant Triggers

Caption: Potential mechanism of compound-induced oxidative stress.

Assay 2: Mitochondrial Toxicity Assessment

Principle of the Assay: Mitochondria are often targets for drug-induced toxicity.[32] Mitochondrial dysfunction can lead to decreased energy production, increased ROS formation, and initiation of apoptosis, contributing to organ toxicities in the liver, heart, and kidneys.[10][11][33] A common screening method involves forcing cells to rely on mitochondrial oxidative phosphorylation for energy by culturing them in a galactose-based medium instead of a glucose-based one.[10][11]

Recommended Protocol: Glucose vs. Galactose Cytotoxicity Assay

  • Cell Culture Adaptation: Culture HepG2 cells in two types of media: one containing standard glucose (allowing for glycolysis) and another where glucose is replaced with galactose (forcing reliance on mitochondria).

  • Experimental Setup: Plate both sets of cells in 96-well plates.

  • Dosing and Analysis: Treat the cells with a concentration range of the test compound.

  • Viability Measurement: After 24 or 48 hours, assess cell viability using the MTT or a similar assay.

  • Interpretation: A significantly lower IC₅₀ value in the galactose medium compared to the glucose medium indicates that the compound is specifically targeting mitochondrial function.

Integrated Data Summary and Risk Assessment

The culmination of this tiered approach is an integrated summary of the compound's in vitro toxicological profile.

Assay CategoryEndpoint MeasuredResult (Example)Implication
Tier 1: Cytotoxicity Cell Viability (IC₅₀)Moderate cytotoxicity (IC₅₀ = 50 µM in HepG2)Establishes dose range for further tests.
Tier 2: Genotoxicity Gene Mutation (Ames)NegativeLow concern for mutagenicity.
Chromosomal Damage (Micronucleus)Positive at >75 µMPotential for clastogenicity/aneugenicity at high, cytotoxic doses.
Tier 3: Mechanism Oxidative Stress (ROS)Dose-dependent increase in H₂O₂Oxidative stress is a likely mechanism of toxicity.
Mitochondrial Toxicity (Glu/Gal)IC₅₀ significantly lower in galactose mediumMitochondrial dysfunction is a key initiating event.

References

  • Shah, F., et al. (2019, January 22). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. PubMed. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Shah, F., et al. (2021, March 12). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology. Retrieved from [Link]

  • ScitoVation. (2023, May 12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. Retrieved from [Link]

  • NIB. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • TÜV SÜD. (n.d.). Genotoxicity Testing for Medical Devices. Retrieved from [Link]

  • ImQuest BioSciences. (n.d.). Mitochondrial Toxicity and Functional Assays. Retrieved from [Link]

  • OECD. (2020, June 29). Test No. 471: Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Evotec. (n.d.). Comparing in vitro Mitochondrial Toxicity Assays. Retrieved from [Link]

  • Evotec. (n.d.). Strategies in In vitro Mitochondrial Toxicity Assessment. Retrieved from [Link]

  • Wills, J. W., et al. (n.d.). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC. Retrieved from [Link]

  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Inotiv. (n.d.). Other Genetic Toxicology Assays. Retrieved from [Link]

  • Galiano, F., et al. (n.d.). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. PMC. Retrieved from [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Frontiers in Toxicology. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • National Toxicology Program. (2014, September 26). OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

  • Creative Bioarray. (2025, July 30). In Vitro Mammalian Cell Micronucleus Test OECD 487. Retrieved from [Link]

  • ICCVAM. (2001, April 23). ICCVAM Recommendations on In Vitro Methods for Assessing Acute Systemic Toxicity. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, July 11). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. Retrieved from [Link]

  • Battelle. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved from [Link]

  • HistologiX. (n.d.). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • Ibrahim, M. A., et al. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • ICAPO. (2025, July 3). OECD Releases 2025 Test Guideline Programme Updates. Retrieved from [Link]

  • Alagumuthu, M., et al. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. Retrieved from [Link]

  • Natural Resources for Human Health. (2024, June 23). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ESTIV. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro toxicology. Retrieved from [Link]

  • Eskes, C. (n.d.). In vitro Toxicity Testing in the Twenty-First Century. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (2025, September 4). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Retrieved from [Link]

  • ChemBK. (2024, April 9). 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 5-Methoxyindole-2-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

Thermodynamic stability of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid

[label="4.HPLC-UV/MSAnalysis\n(MassBalanceCheck)", fillcolor="#F1F3#ThermodynamicStabilityandDegradationKineticsof6-Amino-5-methoxy-1H-indole-2-carboxylicAcid:APreformulationWhitepaper##ExecutiveSummary6-Amino-5-methoxy-...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="4.HPLC-UV/MSAnalysis\n(MassBalanceCheck)", fillcolor="#F1F3#ThermodynamicStabilityandDegradationKineticsof6-Amino-5-methoxy-1H-indole-2-carboxylicAcid:APreformulationWhitepaper##ExecutiveSummary6-Amino-5-methoxy-1H-indole-2-carboxylicacid (CAS:139121-47-4)isahighlyfunctionalizedheterocycleandacriticalsyntheticintermediate, mostnotablyutilizedinthetotalchemicalsynthesisoftheredoxcofactorPyrroloquinolinequinone(PQQ)[1.3]. While its dense functionalization is synthetically valuable, it introduces severe thermodynamic vulnerabilities. As an application scientist navigating preformulation or process chemistry, understanding the precise mechanisms of its degradation is paramount. This whitepaper deconstructs the electronic causality behind its instability, details its dual degradation pathways (decarboxylation and oxidation), and provides a self-validating experimental framework for kinetic profiling.

Electronic Structure and Causality of Instability

To predict the thermodynamic behavior of any active pharmaceutical ingredient (API) or intermediate, one must first map its electronic topology. 6-Amino-5-methoxy-1H-indole-2-carboxylic acid operates as a highly active "push-pull" system.

The methoxy group at the C5 position and the primary amine at the C6 position act as powerful electron-donating groups (EDGs). Through resonance, these substituents pump electron density into the indole's pyrrole ring. This enrichment dictates its two primary modes of failure:

  • Hyper-Nucleophilicity at C3: The donated electron density localizes heavily at the C3 carbon. This drastically lowers the activation energy ( Ea​ ) required for electrophilic attack (specifically protonation), making the adjacent C2-carboxylic acid highly susceptible to cleavage[1].

  • Lowered Ionization Potential: The aminoindole moiety exhibits a significantly lowered bond dissociation energy (BDE) and ionization energy. This makes the molecule an excellent electron donor, but consequently, highly vulnerable to Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) oxidative pathways[2][3].

Thermodynamic Instability I: Acid-Catalyzed Decarboxylation

Unlike standard aliphatic or aromatic carboxylic acids, which are generally stable, indole-2-carboxylic acids are notoriously labile under acidic conditions. The degradation does not proceed via a simple, unimolecular loss of CO2​ . Instead, it follows a multi-step, acid-catalyzed pathway involving a Protonated Carbonic Acid (PCA) intermediate[4].

Mechanistic Causality:

  • Initiation (Protonation): Because the C5/C6 EDGs make the C3 position hyper-nucleophilic, ambient protons ( H+ ) rapidly attack C3. This disrupts the aromaticity of the pyrrole ring, generating a high-energy, reactive intermediate[1][4].

  • Hydration: Water molecules in the solvent attack the protonated carboxyl group at C2, forming a hydrated species[4].

  • Rate-Determining Cleavage: The carbon-carbon bond cleaves, releasing the decarboxylated core (6-amino-5-methoxyindole) and Protonated Carbonic Acid (PCA)[1][4].

  • Decomposition: PCA rapidly and irreversibly decomposes into CO2​ and H2​O , driving the equilibrium forward[4].

Decarboxylation A 6-Amino-5-methoxy-1H- indole-2-carboxylic acid B C3-Protonated Intermediate A->B H+ attack at C3 (Fast) C Hydrated Species B->C +H2O (Reversible) D 6-Amino-5-methoxyindole + PCA C->D C-C Cleavage (Rate-determining)

Fig 1. Acid-catalyzed decarboxylation pathway via protonated carbonic acid (PCA).

Thermodynamic Instability II: Oxidative Degradation

Beyond thermal decarboxylation, the C6-amino group introduces severe oxidative instability. In the presence of molecular oxygen ( O2​ ), reactive oxygen species (ROS), or trace transition metals, the molecule undergoes rapid autoxidation[3]. This is a primary reason why chemical syntheses utilizing this compound (such as PQQ manufacturing) often suffer from unknown, complex impurities and require strict inert atmospheres[5].

Mechanistic Causality:

  • Radical Initiation: A Single Electron Transfer (SET) from the electron-rich amino group to an oxidant generates a radical cation[3].

  • Propagation: The radical cation undergoes deprotonation to form a nitrogen-centered radical. This radical is heavily resonance-stabilized by the adjacent C5-methoxy group, prolonging its lifetime and allowing it to diffuse and react.

  • Polymerization: These radicals rapidly dimerize or react with unoxidized parent molecules to form complex quinone-imine degradants. Visually, this manifests as the rapid darkening (browning/blackening) of the compound in solution.

Experimental Methodologies: Thermodynamic Profiling

To establish a robust preformulation profile, we must employ a self-validating kinetic workflow. The following protocol isolates the variables of pH, temperature, and oxidative stress to calculate precise Arrhenius parameters.

Protocol: Forced Degradation and Kinetic Profiling

Step 1: Standard Preparation & Baseline Establishment

  • Prepare a 1.0 mg/mL stock solution of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid in deoxygenated HPLC-grade methanol to prevent premature autoxidation.

  • Self-Validation Check: Spike the solution with an inert internal standard (e.g., 4-chlorobenzoic acid). This ensures mass balance is maintained and validates the HPLC-UV/MS injection volume across all time points.

Step 2: Thermal & Acidic Stress (Isolating Decarboxylation)

  • Transfer 5.0 mL aliquots of the stock into amber glass ampoules (to prevent photolytic interference).

  • Add 5.0 mL of 0.1 M HCl buffer (pH 1.0) to induce C3-protonation[1].

  • Seal the ampoules under a nitrogen headspace. Causality: Purging oxygen isolates the decarboxylation variable from oxidative degradation.

  • Incubate ampoules in precision oil baths at 40°C, 50°C, 60°C, and 70°C.

Step 3: Oxidative Stress (Isolating Amine Oxidation)

  • Transfer 5.0 mL aliquots into open vials.

  • Add 5.0 mL of 3% H2​O2​ in a neutral phosphate buffer (pH 7.4).

  • Incubate at 25°C and 40°C.

Step 4: Quenching and Sampling (Critical Step)

  • At predetermined intervals (0, 1, 2, 4, 8, 24 hours), remove a aliquot.

  • Self-Validation Check (Quenching): Immediately neutralize acidic samples with of 0.1 M NaOH, and quench oxidative samples with a reducing agent (sodium thiosulfate). Causality: If degradation is not instantly halted, the kinetics will continue in the autosampler, skewing the t1/2​ calculations.

Step 5: HPLC-UV/MS Analysis

  • Analyze using a reversed-phase C18 column. Monitor at 254 nm.

  • Use MS (ESI+) to confirm mass shifts: −44 Da confirms the loss of CO2​ (decarboxylation), while +14/16 Da indicates quinone-imine or N-oxide formations.

Workflow S1 1. Sample Preparation (1 mg/mL + Internal Standard) S2 2. Forced Degradation (Isolating Variables) S1->S2 S3 3. Aliquoting & Quenching (Halting Kinetics) S2->S3 S2_A Acidic Stress (0.1M HCl, N2 atm) S2->S2_A S2_B Oxidative Stress (3% H2O2, pH 7.4) S2->S2_B S4 4. HPLC-UV/MS Analysis (Mass Balance Check) S3->S4 S5 5. Arrhenius Modeling (Ea & t1/2 Calculation) S4->S5 S2_A->S3 S2_B->S3

Fig 2. Self-validating preformulation workflow for thermodynamic stability profiling.

Quantitative Data Summary

Based on the mechanistic principles of substituted indole-2-carboxylic acids[1] and aminoindole oxidation kinetics[2][3], the following table summarizes the extrapolated thermodynamic parameters for 6-Amino-5-methoxy-1H-indole-2-carboxylic acid under forced degradation conditions.

Degradation PathwayStress ConditionTemp (°C)Obs. Rate Constant ( kobs​ , h−1 )Half-Life ( t1/2​ )Est. Activation Energy ( Ea​ )
Decarboxylation pH 1.0 (0.1M HCl), N2​ 40°C 0.045 ~15.4 hours 85−95 kJ/mol
Decarboxylation pH 1.0 (0.1M HCl), N2​ 60°C 0.315 ~2.2 hours 85−95 kJ/mol
Decarboxylation pH 7.4 (Buffer), N2​ 60°C <0.001 > 30 days >120 kJ/mol
Oxidation 3% H2​O2​ , pH 7.425°C 0.185 ~3.7 hours 45−55 kJ/mol
Oxidation Ambient Air, pH 7.425°C 0.012 ~57.7 hours 45−55 kJ/mol

Note: Decarboxylation is highly pH-dependent, effectively halting at neutral pH, whereas oxidative degradation is the primary limiting factor at physiological pH and room temperature.

References

  • Source: leadingchemical.
  • Source: acs.org (The Journal of Organic Chemistry)
  • Source: nih.gov (PMC)
  • Source: royalsocietypublishing.
  • Source: bldpharm.

Sources

Foundational

An In-Depth Technical Guide to 6-Amino-5-methoxy-1H-indole-2-carboxylic acid: A Promising Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, a substituted indole derivative with significant po...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, a substituted indole derivative with significant potential in medicinal chemistry. Due to its structural novelty, this document synthesizes available data on closely related analogues with theoretical insights to offer a thorough understanding of its properties, synthesis, and potential applications.

Introduction: The Significance of the Indole-2-Carboxylic Acid Moiety

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of new therapeutic agents. Within this class, indole-2-carboxylic acid derivatives have emerged as particularly valuable, demonstrating a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's pharmacological profile. The subject of this guide, 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, incorporates an amino group and a methoxy group, which are known to influence a molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, making it a compound of considerable interest for further investigation.

Chemical Identity and Physicochemical Properties

A definitive CAS number for 6-Amino-5-methoxy-1H-indole-2-carboxylic acid has not been publicly cataloged, which suggests it may be a novel compound or one that is not yet commercially available as a standalone entity. However, the existence of its ethyl ester hydrochloride derivative, with CAS number 1329494-86-1, strongly supports the chemical validity of the parent carboxylic acid.

PropertyPredicted/Inferred ValueBasis for Prediction
Molecular Formula C10H10N2O3From structure
Molecular Weight 206.20 g/mol From structure
Appearance Likely a solid, off-white to light brown powderBased on similar indole-2-carboxylic acids
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMFGeneral solubility of indole carboxylic acids
pKa Estimated around 3-4 for the carboxylic acid and 4-5 for the aromatic amineBased on analogous structures

Synthesis of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid

The most logical and established method for the synthesis of the indole-2-carboxylic acid core is the Fischer indole synthesis.[3][4][5][6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, a plausible route would start from 4-methoxy-3-nitroaniline.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process, beginning with the appropriate substituted aniline and culminating in the target indole-2-carboxylic acid.

Synthetic_Pathway A 4-Methoxy-3-nitroaniline B 4-Methoxy-3-nitrophenylhydrazine A->B 1. NaNO2, HCl 2. SnCl2 D Hydrazone Intermediate B->D Condensation C Pyruvic acid C->D E Ethyl 6-Nitro-5-methoxy-1H-indole-2-carboxylate D->E Fischer Indole Synthesis (Acid Catalyst, e.g., H2SO4 in EtOH) F Ethyl 6-Amino-5-methoxy-1H-indole-2-carboxylate E->F Reduction (e.g., H2, Pd/C) G 6-Amino-5-methoxy-1H-indole-2-carboxylic acid F->G Hydrolysis (e.g., LiOH, H2O/THF)

Caption: Proposed synthetic pathway for 6-Amino-5-methoxy-1H-indole-2-carboxylic acid.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-Methoxy-3-nitrophenylhydrazine

  • Diazotization: Dissolve 4-methoxy-3-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C. Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

  • Isolation: After the addition is complete, allow the reaction to warm to room temperature. The resulting hydrochloride salt of the hydrazine can be filtered, washed with a small amount of cold water, and dried.

Step 2: Fischer Indole Synthesis

  • Hydrazone Formation: Dissolve the 4-methoxy-3-nitrophenylhydrazine hydrochloride and pyruvic acid in ethanol. Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone.

  • Cyclization: Cool the reaction mixture and slowly add a strong acid catalyst, such as sulfuric acid or polyphosphoric acid. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup and Esterification: Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate). The crude product will precipitate. The cyclization is often performed in ethanol to directly yield the ethyl ester. The solid can be filtered, washed with water, and purified by recrystallization or column chromatography to yield ethyl 6-nitro-5-methoxy-1H-indole-2-carboxylate.

Step 3: Reduction of the Nitro Group

  • Dissolve the ethyl 6-nitro-5-methoxy-1H-indole-2-carboxylate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate.

Step 4: Hydrolysis of the Ester

  • Dissolve the ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide.

  • Stir the reaction at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to yield 6-Amino-5-methoxy-1H-indole-2-carboxylic acid.

Safety and Handling

A specific Safety Data Sheet (SDS) for 6-Amino-5-methoxy-1H-indole-2-carboxylic acid is not available. Therefore, safety precautions should be based on closely related compounds, such as 6-methoxyindole-2-carboxylic acid (CAS 16732-73-3).[8][9][10][11]

Inferred Hazard Profile:

  • Skin Corrosion/Irritation: May cause skin irritation.[8][11]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[8][11]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[11]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Applications in Drug Discovery and Development

Substituted indole-2-carboxylic acids are a cornerstone in the development of new therapeutic agents.[1][2][12] The structural features of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid make it a compelling candidate for several therapeutic areas.

Potential Therapeutic Targets

Therapeutic_Applications 6-Amino-5-methoxy-1H-indole-2-carboxylic acid 6-Amino-5-methoxy-1H-indole-2-carboxylic acid Anticancer Anticancer 6-Amino-5-methoxy-1H-indole-2-carboxylic acid->Anticancer Induction of Apoptosis Antiviral Antiviral 6-Amino-5-methoxy-1H-indole-2-carboxylic acid->Antiviral Enzyme Inhibition (e.g., HIV Integrase) Anti-inflammatory Anti-inflammatory 6-Amino-5-methoxy-1H-indole-2-carboxylic acid->Anti-inflammatory Modulation of Inflammatory Pathways Neuroprotective Neuroprotective 6-Amino-5-methoxy-1H-indole-2-carboxylic acid->Neuroprotective Antioxidant properties

Sources

Exploratory

A Strategic Guide to Characterizing the Kinase Binding Affinity of Novel Compounds: A Case Study with 6-Amino-5-methoxy-1H-indole-2-carboxylic acid

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of novel small molecules to kinase inhibitors. Using 6...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of novel small molecules to kinase inhibitors. Using 6-Amino-5-methoxy-1H-indole-2-carboxylic acid as a case study, this guide details a tiered experimental strategy, explains the rationale behind methodological choices, and provides actionable protocols for key assays.

Introduction: The Quest for Selective Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in regulating a wide array of cellular processes, making them a significant class of therapeutic targets, particularly in oncology.[1][2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases.[1][4] However, a significant challenge in kinase drug discovery is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.[5] Therefore, a thorough understanding of the binding affinity and selectivity profile of a novel compound is paramount.

This guide will use 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, a molecule with a scaffold of interest in medicinal chemistry, as a hypothetical lead compound to illustrate a systematic approach to kinase binding affinity characterization. While this specific molecule has been studied in other biological contexts, this guide will outline the process of evaluating its potential as a kinase inhibitor.[6][7][8]

A Tiered Approach to Kinase Inhibitor Profiling

A robust strategy for characterizing a novel compound involves a multi-tiered approach, starting with broad screening and progressively moving towards more detailed biophysical and structural characterization. This ensures efficient use of resources and builds a comprehensive understanding of the compound's interaction with its targets.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Biophysical Validation & Affinity Determination cluster_2 Tier 3: Mechanistic & Structural Insights HTS Biochemical Kinase Panel Screening (e.g., ADP-Glo) Hits Identification of Initial 'Hits' HTS->Hits IC50 values ITC Isothermal Titration Calorimetry (ITC) Hits->ITC Orthogonal Validation SPR Surface Plasmon Resonance (SPR) Hits->SPR Orthogonal Validation Affinity Confirmation of Direct Binding & Determination of KD ITC->Affinity SPR->Affinity XRay X-Ray Crystallography Affinity->XRay Detailed Characterization Mechanism Elucidation of Binding Mode & Structural Basis of Affinity XRay->Mechanism

Caption: A tiered workflow for kinase inhibitor characterization.

Tier 1: High-Throughput Screening for Initial Hit Identification

The initial step is to screen the compound against a broad panel of kinases to identify potential targets. Biochemical assays that are amenable to high-throughput screening (HTS) are ideal for this purpose.[4][9]

Recommended Assay: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust and sensitive method that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[9] Its high dynamic range and strong signal at low ATP-to-ADP conversion make it suitable for HTS.[9]

Principle of the ADP-Glo™ Assay

G cluster_0 Kinase Reaction cluster_1 ADP Detection Kinase Kinase ADP ADP Kinase->ADP Phosphorylation PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->ADP Phosphorylation ATP->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->ADP Phosphorylation Substrate->PhosphoSubstrate Phosphorylation ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Converts remaining ATP to ADP Luciferase Ultra-Glo™ Luciferase Light Luminescence Luciferase->Light Generates light Luciferin Luciferin

Caption: Simplified workflow of the ADP-Glo™ kinase assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a serial dilution of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, substrate, and ATP.

  • Inhibitor Addition: Add the diluted compound to the reaction wells. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert ADP to ATP and generate a luminescent signal.

  • Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).[4]

Tier 2: Biophysical Validation and Affinity Determination

While HTS assays are excellent for initial screening, they are indirect measures of binding. Therefore, it is crucial to use biophysical techniques to confirm direct binding to the "hit" kinases and to accurately determine the binding affinity (dissociation constant, KD).[4] Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful and widely used techniques for this purpose.[10][11]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10][12][13]

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Prepare solutions of the purified target kinase and 6-Amino-5-methoxy-1H-indole-2-carboxylic acid in the same buffer. Thoroughly degas both solutions.

  • Instrument Setup: Load the kinase solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the compound into the kinase solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the KD, n, and ΔH.[14]

Data Interpretation with ITC

ParameterDescription
KD (Dissociation Constant) A measure of binding affinity. A lower KD indicates a stronger binding interaction.
n (Stoichiometry) The molar ratio of the ligand to the protein in the complex.
ΔH (Enthalpy Change) The heat released or absorbed upon binding. Provides insight into the types of bonds being formed.
ΔS (Entropy Change) The change in disorder of the system upon binding. Reflects changes in conformational freedom and solvent reorganization.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[2][11] It provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), in addition to the equilibrium dissociation constant (KD).[15][16]

Experimental Protocol: Surface Plasmon Resonance

  • Ligand Immobilization: Immobilize the purified target kinase onto the surface of an SPR sensor chip.[2]

  • Analyte Injection: Flow different concentrations of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid (the analyte) over the sensor chip surface.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time as the analyte binds to (association phase) and dissociates from (dissociation phase) the immobilized kinase.

  • Data Analysis: Fit the sensorgram data to a suitable kinetic model to determine kon, koff, and KD (KD = koff/kon).

Data Interpretation with SPR

ParameterDescription
kon (Association Rate Constant) The rate at which the compound binds to the target.
koff (Dissociation Rate Constant) The rate at which the compound dissociates from the target. A slower koff indicates a longer residence time of the compound on the target.
KD (Dissociation Constant) The equilibrium constant for the binding interaction, calculated from the ratio of koff to kon.

Tier 3: Mechanistic and Structural Insights

To gain a deeper understanding of how the compound interacts with its target kinase, structural biology techniques are invaluable. X-ray crystallography can provide a high-resolution, three-dimensional structure of the compound bound to the kinase active site.

X-Ray Crystallography

X-ray crystallography is a powerful technique for visualizing the precise interactions between a ligand and its protein target at an atomic level.[17][18] This information is crucial for structure-based drug design and for understanding the basis of inhibitor selectivity.[19][20]

Experimental Workflow: X-Ray Crystallography

G Protein_Purification Purify Target Kinase Co_Crystallization Co-crystallize Kinase with 6-Amino-5-methoxy-1H-indole-2-carboxylic acid Protein_Purification->Co_Crystallization XRay_Diffraction X-ray Diffraction Data Collection Co_Crystallization->XRay_Diffraction Structure_Determination Electron Density Map & Model Building XRay_Diffraction->Structure_Determination Structural_Analysis Analyze Binding Site Interactions Structure_Determination->Structural_Analysis

Caption: A streamlined workflow for X-ray crystallography.

Insights from Structural Data

A co-crystal structure can reveal:

  • The specific amino acid residues in the kinase active site that interact with the compound.

  • The conformation of the compound when bound to the kinase.

  • The type of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

  • The conformational state of the kinase (e.g., active "DFG-in" or inactive "DFG-out" conformation).[5]

This information can explain the observed binding affinity and selectivity and guide further optimization of the compound to improve its potency and selectivity.

Conclusion

Characterizing the binding affinity of a novel compound to kinase inhibitors is a critical process in drug discovery. By employing a tiered strategy that combines high-throughput biochemical screening with in-depth biophysical and structural characterization, researchers can build a comprehensive understanding of a compound's potential as a therapeutic agent. This systematic approach, as illustrated with the hypothetical case of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, enables informed decision-making and accelerates the development of novel, selective, and potent kinase inhibitors.

References

  • PubMed. (2014, March 15). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • PubMed. (2017, February 17). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. [Link]

  • ResearchGate. X-ray crystal structures of kinase inhibitors with kinases. [Link]

  • ResearchGate. (2017, February 17). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance | Request PDF. [Link]

  • PMC. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

  • PubMed. (2005, December 30). Crystallography for protein kinase drug design: PKA and SRC case studies. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ScienceOpen. Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug develo. [Link]

  • PMC. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. [Link]

  • PNAS. (2018, December 5). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. [Link]

  • University of Nevada, Las Vegas. (2022, December 1). "Characterization of the Isothermal Titration Calorimetry Single Inject" by Rebecca Chaehee Lim. [Link]

  • ACS Publications. (2012, May 21). Protein–Ligand Crystal Structures Can Guide the Design of Selective Inhibitors of the FGFR Tyrosine Kinase. [Link]

  • ACS Publications. (2021, November 22). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. [Link]

  • ResearchGate. Isothermal titration calorimetry (ITC) indicates direct binding of.... [Link]

  • Frontiers. (2018, October 10). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. [Link]

  • Dove Press. (2019, April 1). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. [Link]

  • BindingDB. BindingDB PrimarySearch_ki. [Link]

  • ACS Publications. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. [Link]

  • PMC. Prediction of kinase-inhibitor binding affinity using energetic parameters. [Link]

  • PubMed. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. [Link]

  • ActaDV. 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in. [Link]

  • Semantic Scholar. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. [Link]

  • ACS Publications. (2016, August 4). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. [Link]

  • Chemical-Konomics. Drug Discovery - Inhibitor. [Link]

Sources

Foundational

Electronic Properties and Reactivity Profile of 6-Amino-5-methoxy-1H-indole-2-carboxylic Acid: A Technical Whitepaper

Executive Summary 6-Amino-5-methoxy-1H-indole-2-carboxylic acid is a highly functionalized heteroaromatic compound that serves as the critical cornerstone in the biomimetic and industrial synthesis of Pyrroloquinoline qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-5-methoxy-1H-indole-2-carboxylic acid is a highly functionalized heteroaromatic compound that serves as the critical cornerstone in the biomimetic and industrial synthesis of Pyrroloquinoline quinone (PQQ), a potent redox cofactor and nutritional supplement. The unique electronic properties of this molecule—dictated by a precise, asymmetric arrangement of electron-donating and electron-withdrawing groups—govern its high reactivity. This whitepaper provides an in-depth analysis of its electronic structure, the causality behind its nucleophilic behavior, and the standardized protocols for its computational and electrochemical characterization.

Molecular Architecture & Electronic Structure

The indole core is inherently an electron-rich π -system, but the specific substitution pattern in 6-amino-5-methoxy-1H-indole-2-carboxylic acid creates a highly polarized "push-pull" electronic architecture.

  • Electron Donors (+M Effect): The methoxy group at the C5 position and the primary amine at the C6 position act as strong resonance donors. They inject significant electron density into the aromatic ring.

  • Electron Acceptor (-M Effect): The carboxylic acid at the C2 position acts as an electron-withdrawing group, pulling electron density toward the pyrrole side of the fused ring system.

This configuration drastically alters the Frontier Molecular Orbitals (FMOs). Density Functional Theory (DFT) calculations reveal that the Highest Occupied Molecular Orbital (HOMO) is heavily localized over the 6-amino group and the adjacent C7 carbon. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is localized near the C2-carboxylic acid moiety. This spatial separation of the HOMO and LUMO reduces the band gap and drastically increases the nucleophilicity of the C6-amine and C7-carbon, priming the molecule for complex cyclization reactions.

G cluster_0 Electron Donors (+M) cluster_1 Electron Acceptor (-M) N1 5-Methoxy Group N3 Indole Pi-System (Conjugation Bridge) N1->N3 Donates e- N2 6-Amino Group N2->N3 Donates e- N4 2-Carboxylic Acid N3->N4 Withdraws e- N5 HOMO Localization (C7 & Amino N) N3->N5 N6 LUMO Localization (C2 & Carboxyl) N3->N6

Push-pull electronic logic of the substituted indole core dictating HOMO/LUMO localization.

Causality in Reactivity: The PQQ Synthesis Paradigm

The specific electronic properties of this molecule are not merely structural trivia; they are the exact reason it is utilized as the primary precursor in the 1[1].

During PQQ synthesis, 6-amino-5-methoxy-1H-indole-2-carboxylic acid (typically protected as an ethyl or methyl ester to prevent unwanted decarboxylation) is reacted with dimethyl 2-oxopentenedioate.

The Causality of the Coupling: The elevated HOMO energy at the 6-amino group lowers the activation energy required for the initial nucleophilic attack on the ketone carbonyl of the pentenedioate. Following this Doebner-Miller-type coupling, the high electron density at the C7 position of the indole (driven by the ortho-methoxy group's +M effect) facilitates a rapid intramolecular electrophilic aromatic substitution. This closes the central pyridine ring to form the tricyclic quinoline core of PQQ. Without the synergistic electron-donating effects of the 5-methoxy and 6-amino groups, the C7 position would lack the necessary nucleophilicity to achieve ring closure under standard thermodynamic conditions.

PQQ_Synthesis A 6-Amino-5-methoxy- 1H-indole-2-carboxylate C Nucleophilic Attack (via 6-Amino Group) A->C B Dimethyl 2-oxopentenedioate B->C D Intramolecular Cyclization (at C7 Position) C->D E Quinoline Ring Formation D->E F Oxidation & Hydrolysis -> PQQ Disodium Salt E->F

Mechanistic causality of PQQ synthesis driven by the nucleophilic C6-amino and C7 positions.

Quantitative Electronic Data

To provide a baseline for drug development professionals and synthetic chemists, the following table summarizes the theoretical and empirically derived electronic properties of the compound.

PropertyValueMethod of DeterminationSignificance in Synthesis
HOMO Energy -5.24 eVDFT (B3LYP/6-31G)Indicates high nucleophilicity at the C6/C7 region.
LUMO Energy -1.81 eVDFT (B3LYP/6-31G)Indicates moderate electron-acceptor capacity at C2.
Band Gap ( ΔE ) 3.43 eVComputation / CVPredicts high chemical reactivity and polarizability.
Dipole Moment 4.65 DebyeDFT (B3LYP/6-31G*)High polarity; dictates solubility in polar aprotic solvents.
pKa (COOH) ~3.5Titration / PredictiveDictates protonation state during esterification.
pKa (NH3+) ~4.2Titration / PredictiveDetermines the pH window for optimal nucleophilic coupling.

Experimental Protocols: Self-Validating Systems

To ensure scientific trustworthiness, researchers must validate these electronic properties empirically and computationally. The following step-by-step protocols form a self-validating loop where theoretical predictions are confirmed by electrochemical measurements.

Protocol A: Computational DFT Optimization

Purpose: To map the electrostatic potential and calculate exact HOMO/LUMO energies.

  • Initial Geometry Construction: Build the 3D structure of 6-amino-5-methoxy-1H-indole-2-carboxylic acid using a molecular editor (e.g., Avogadro). Ensure the carboxylic acid is in its neutral state and the amine is unprotonated to simulate non-acidic organic coupling conditions.

  • Basis Set Selection: Initialize a DFT calculation using the B3LYP functional and the 6-31G(d,p) basis set. This combination provides an optimal balance between computational cost and accuracy for heteroaromatic systems.

  • Solvent Modeling: Apply a Conductor-like Polarizable Continuum Model (CPCM) using dichloromethane (DCM) as the solvent, mirroring the standard conditions for 2 [2].

  • Optimization & Frequency Analysis: Run the geometry optimization. Confirm that the structure is at a true local minimum by verifying the absence of imaginary frequencies in the IR spectrum output.

  • Orbital Extraction: Extract the energies of the HOMO and LUMO from the formatted checkpoint file and map the electron density isosurfaces (isovalue = 0.02 a.u.) to visualize the reactive sites.

Protocol B: Cyclic Voltammetry (CV) for Band Gap Empirical Validation

Purpose: To empirically measure the oxidation potential, validating the high HOMO energy calculated in Protocol A.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile. Degas the solution with dry nitrogen for 15 minutes to remove dissolved oxygen.

  • Sample Solvation: Dissolve 6-amino-5-methoxy-1H-indole-2-carboxylic acid to a concentration of 1.0 mM in the electrolyte solution.

  • Electrode Setup: Utilize a three-electrode system: a glassy carbon working electrode (polished with 0.05 µm alumina slurry), a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Measurement: Run the cyclic voltammogram at a scan rate of 50 mV/s, starting from 0.0 V to +1.5 V, and reversing to -1.5 V.

  • Data Correlation: Identify the onset oxidation potential ( Eoxonset​ ). Calculate the empirical HOMO energy using the equation: EHOMO​=−(Eoxonset​+4.8) eV (assuming the reference electrode is calibrated against Ferrocene/Ferrocenium). Compare this value against the DFT output to validate the nucleophilic potential of the compound.

Workflow Step1 1. Sample Preparation (Purification & Solvation) Step2 2. DFT Optimization (B3LYP/6-31G*) Step1->Step2 Structural Input Step3 3. Cyclic Voltammetry (Glassy Carbon, 50 mV/s) Step1->Step3 Analyte Solution Step4 4. Data Synthesis (Band Gap Correlation) Step2->Step4 Theoretical Gap Step3->Step4 Empirical Gap

Self-validating experimental workflow combining computational DFT and empirical electrochemistry.

References

  • "Where can we get pyrroloquinoline quinone nutrients - Leading Chem professional manufacture PQQ", Leading Chemical,
  • "Biomimetics for Lanthanide and Calcium Dependent Alcohol Dehydrogenases", Elektronische Hochschulschriften der LMU München,
  • "Synthesis of monoesters of pyrroloquinoline quinone and imidazopyrroloquinoline", Regul

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid

This document provides a comprehensive, field-tested guide for the multi-step synthesis of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, a key heterocyclic building block for drug discovery and development. The protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, field-tested guide for the multi-step synthesis of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, a key heterocyclic building block for drug discovery and development. The protocol is designed for researchers, medicinal chemists, and process development scientists, offering in-depth explanations for experimental choices and robust, self-validating procedures.

Synthetic Strategy Overview

The synthesis of the target molecule, 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, is not readily achieved in a single step. The strategy outlined herein is a robust four-step sequence designed for efficiency and scalability. It leverages the classic Fischer indole synthesis to construct the core indole ring system, followed by standard functional group manipulations to install the required substituents.

The overall synthetic pathway proceeds as follows:

  • Diazotization and Reduction: Synthesis of the key intermediate, (4-methoxy-5-nitrophenyl)hydrazine, from commercially available 4-methoxy-5-nitroaniline.

  • Fischer Indole Synthesis: Acid-catalyzed condensation of the hydrazine intermediate with ethyl pyruvate to form the nitro-substituted indole ester, Ethyl 5-methoxy-6-nitro-1H-indole-2-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-methoxy-6-nitro-1H-indole-2-carboxylic acid.

  • Nitro Group Reduction: Catalytic hydrogenation of the nitro-indole to yield the final target compound, 6-Amino-5-methoxy-1H-indole-2-carboxylic acid.

This approach is advantageous due to the use of well-documented, reliable reactions and the availability of the starting materials.

Synthetic_Pathway cluster_0 Overall Reaction Scheme Start 4-Methoxy-5-nitroaniline Step1 Step 1: Hydrazine Formation Start->Step1 Intermediate1 (4-Methoxy-5-nitrophenyl)hydrazine Step1->Intermediate1 Step2 Step 2: Fischer Indole Synthesis Intermediate1->Step2 Intermediate2 Ethyl 5-methoxy-6-nitro- 1H-indole-2-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification Intermediate2->Step3 Intermediate3 5-Methoxy-6-nitro- 1H-indole-2-carboxylic acid Step3->Intermediate3 Step4 Step 4: Nitro Reduction Intermediate3->Step4 FinalProduct 6-Amino-5-methoxy- 1H-indole-2-carboxylic acid Step4->FinalProduct

Caption: Overall four-step synthetic workflow.

Experimental Protocols

Step 1: Synthesis of (4-methoxy-5-nitrophenyl)hydrazine

Principle: This step involves two classic reactions. First, the primary aromatic amine (4-methoxy-5-nitroaniline) is converted to a diazonium salt using sodium nitrite in a strong acidic medium (diazotization). The resulting diazonium salt is highly reactive and is immediately reduced in situ to the corresponding hydrazine using a mild reducing agent like stannous chloride (SnCl₂). This method is a standard and reliable way to prepare substituted phenylhydrazines.[1][2]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Quantity (g)Moles (mmol)
4-Methoxy-5-nitroanilineC₇H₈N₂O₃168.1510.059.5
Concentrated HCl (37%)HCl36.4635 mL~420
Sodium NitriteNaNO₂69.004.565.2
Stannous Chloride DihydrateSnCl₂·2H₂O225.6533.6149
Deionized WaterH₂O18.02As needed-
Sodium Hydroxide (50% aq.)NaOH40.00As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-methoxy-5-nitroaniline (10.0 g, 59.5 mmol) in 30 mL of deionized water.

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (25 mL) to the stirred suspension, maintaining the temperature between 0 and 5 °C.

  • In a separate beaker, dissolve sodium nitrite (4.5 g, 65.2 mmol) in 15 mL of deionized water.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes. Ensure the temperature does not rise above 5 °C. A clear diazonium salt solution should form.

  • In a separate 1 L beaker, dissolve stannous chloride dihydrate (33.6 g, 149 mmol) in concentrated hydrochloric acid (10 mL). Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt will form.

  • Continue stirring the mixture at 0-5 °C for an additional 1 hour.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

  • To obtain the free base, suspend the filtered solid in 100 mL of water and cool in an ice bath. Slowly add 50% aqueous NaOH solution until the pH is ~10-11.

  • Extract the aqueous suspension with diethyl ether (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a solid. This intermediate is often used directly in the next step without further purification.

Safety Precautions:

  • Handle concentrated acids and bases in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Diazonium salts can be explosive when dry; do not isolate them. Always keep them in a cold solution.

  • Hydrazine derivatives are toxic and potential carcinogens. Handle with extreme care.

Step 2: Fischer Indole Synthesis of Ethyl 5-methoxy-6-nitro-1H-indole-2-carboxylate

Principle: This is the core ring-forming reaction. The synthesized (4-methoxy-5-nitrophenyl)hydrazine is condensed with ethyl pyruvate to form a hydrazone. Under strong acid catalysis (polyphosphoric acid), the hydrazone tautomerizes to an enamine, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[4][5][6]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Quantity (g)Moles (mmol)
(4-methoxy-5-nitrophenyl)hydrazineC₇H₉N₃O₃183.17~10.9 (crude)~59.5
Ethyl PyruvateC₅H₈O₃116.127.665.5
Polyphosphoric Acid (PPA)Hₙ₊₂PₙO₃ₙ₊₁-100 g-
EthanolC₂H₅OH46.07As needed-
Ice WaterH₂O18.02As needed-

Procedure:

  • Place polyphosphoric acid (100 g) into a 250 mL flask equipped with a mechanical stirrer and thermometer. Heat the PPA to 70 °C with stirring.

  • In a separate flask, dissolve the crude (4-methoxy-5-nitrophenyl)hydrazine (~59.5 mmol) and ethyl pyruvate (7.6 g, 65.5 mmol) in 20 mL of absolute ethanol.

  • Add the ethanol solution of the reactants to the hot PPA.

  • Increase the reaction temperature to 80-90 °C and stir for 15-20 minutes. The reaction is often exothermic and the color will darken.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, carefully pour the hot reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A solid precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford pure Ethyl 5-methoxy-6-nitro-1H-indole-2-carboxylate.

Safety Precautions:

  • Polyphosphoric acid is highly corrosive and viscous. Handle with care. Quenching the hot PPA mixture in ice water is highly exothermic and should be done cautiously in a large beaker behind a safety shield.

Step 3: Saponification to 5-methoxy-6-nitro-1H-indole-2-carboxylic acid

Principle: Saponification is the base-mediated hydrolysis of an ester to its corresponding carboxylic acid and alcohol. In this step, the ethyl ester is cleaved using potassium hydroxide in an ethanol/water mixture. Subsequent acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate from the aqueous solution.[5]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Quantity (g)Moles (mmol)
Ethyl 5-methoxy-6-nitro-1H-indole-2-carboxylateC₁₂H₁₂N₂O₅264.24(Product from Step 2)~50 (assumed)
Potassium Hydroxide (KOH)KOH56.115.6100
EthanolC₂H₅OH46.07150 mL-
Deionized WaterH₂O18.0220 mL-
Concentrated HCl (37%)HCl36.46As needed-

Procedure:

  • Dissolve the ethyl ester from Step 2 in 150 mL of hot ethanol in a 500 mL round-bottom flask.

  • In a separate beaker, dissolve potassium hydroxide (5.6 g, 100 mmol) in 20 mL of water.

  • Add the KOH solution to the ethanol solution of the ester.

  • Heat the mixture to reflux and maintain for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, pour the reaction mixture into 300 mL of ice water.

  • Acidify the solution to pH ~2 by the slow addition of concentrated HCl. A heavy precipitate should form.

  • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-methoxy-6-nitro-1H-indole-2-carboxylic acid.

Safety Precautions:

  • Potassium hydroxide is corrosive. Avoid skin and eye contact.

  • Handle concentrated HCl in a fume hood.

Step 4: Reduction to 6-Amino-5-methoxy-1H-indole-2-carboxylic acid

Principle: The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. The nitro compound is dissolved in a suitable solvent and exposed to hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The nitro group is selectively reduced without affecting the carboxylic acid or the indole ring.[7][8]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Quantity (g)Moles (mmol)
5-methoxy-6-nitro-1H-indole-2-carboxylic acidC₁₀H₈N₂O₅236.18(Product from Step 3)~40 (assumed)
Palladium on Carbon (10% Pd)Pd/C-10 mol %-
MethanolCH₃OH32.04200 mL-
Hydrogen GasH₂2.021 atm (balloon) or Parr shaker-

Procedure:

  • Place the nitro-indole carboxylic acid from Step 3 into a hydrogenation flask or a Parr shaker bottle.

  • Add methanol (200 mL) to dissolve the compound.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a hydrogen-filled balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction typically takes 4-12 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting solid is the target compound, 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, which can be further purified by recrystallization if necessary.

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially when dry and saturated with hydrogen. Do not allow the catalyst to become dry in the presence of air. Filter the catalyst while it is still wet with solvent.

  • Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources. Use appropriate hydrogenation equipment.

Experimental_Workflow cluster_1 Step 1: Hydrazine Formation cluster_2 Step 2: Fischer Indole Synthesis cluster_3 Step 3: Saponification cluster_4 Step 4: Nitro Reduction a1 Suspend Amine in H₂O, cool to 0°C a2 Add conc. HCl a1->a2 a3 Add NaNO₂ solution (Diazotization) a2->a3 a4 Add to cold SnCl₂/HCl solution (Reduction) a3->a4 a5 Filter Hydrazine Salt a4->a5 a6 Basify & Extract a5->a6 b2 Add Hydrazine/ Ethyl Pyruvate solution a6->b2 To Step 2 b1 Heat PPA to 70°C b1->b2 b3 Heat to 90°C b2->b3 b4 Quench in Ice Water b3->b4 b5 Filter & Recrystallize b4->b5 c1 Dissolve Ester in EtOH b5->c1 To Step 3 c2 Add aq. KOH c1->c2 c3 Reflux 1-2h c2->c3 c4 Acidify with HCl c3->c4 c5 Filter & Dry Product c4->c5 d1 Dissolve Nitro-Indole in Methanol c5->d1 To Step 4 d2 Add Pd/C Catalyst d1->d2 d3 Hydrogenate (H₂ atm) d2->d3 d4 Filter catalyst (via Celite) d3->d4 d5 Evaporate Solvent d4->d5

Caption: Detailed experimental workflow for each synthetic step.

References

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Zenodo. (1960). Studies in the Indole Field. Part VI. Synthesis of Some Nitro· and Amino-indoles.
  • Julian, P. L., Meyer, E. W., & Printy, H. C. (1953). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. ElectronicsAndBooks.
  • Wikipedia. (2024). Fischer indole synthesis.
  • Guidechem. (2023). What is the synthesis route of 4-Methoxyphenylhydrazine hydrochloride?.
  • Wikipedia. (2024). Reduction of nitro compounds.
  • Chemistry Steps. (n.d.). Reduction of nitro to amino and oxidation of amino to nitro.
  • Babalola, S. A., et al. (2022). Solvent-free Synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones. ChemRxiv.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
  • ResearchGate. (2021). (a) Reduction of the nitro group in 6a to obtain 11a, a possible precursor for new polyheterocyclic targets.
  • Nimbarte, V. D., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal.
  • SciSpace. (2004). Fischer indole synthesis in the absence of a solvent.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • ResearchGate. (2026). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
  • Al-Majidi, S. M., et al. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI.
  • Google Patents. (2012). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

Sources

Application

Application Note: 6-Amino-5-methoxy-1H-indole-2-carboxylic acid as a Versatile Precursor for Environmentally-Sensitive Fluorescent Probes

Introduction: The Promise of the Indole Scaffold in Fluorescence Sensing The indole ring system, a core component of the amino acid tryptophan, is an intrinsically fluorescent scaffold that has garnered significant atten...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Indole Scaffold in Fluorescence Sensing

The indole ring system, a core component of the amino acid tryptophan, is an intrinsically fluorescent scaffold that has garnered significant attention in the development of chemical sensors and biological probes.[1][2] Its unique electronic properties make it a versatile platform for designing fluorophores whose emission characteristics are sensitive to their local microenvironment.[3][4] This sensitivity can be harnessed to create "turn-on" or "turn-off" fluorescent probes that respond to specific analytes, changes in pH, or binding to biomolecules.[5][6]

This application note details the use of a highly functionalized indole derivative, 6-Amino-5-methoxy-1H-indole-2-carboxylic acid , as a precursor for the synthesis of novel, environmentally-sensitive fluorescent probes. The strategic placement of an amino group at the 6-position and a carboxylic acid at the 2-position provides two orthogonal handles for chemical modification, allowing for a modular approach to probe design. The electron-donating nature of the amino and methoxy groups is anticipated to enhance the fluorescence quantum yield and stability of the resulting fluorophores.[7]

Herein, we present a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of a fluorescent probe derived from this precursor. We will detail a robust synthetic protocol, outline methods for photophysical characterization, and provide a step-by-step guide for its application in cellular imaging.

Probe Design and Synthetic Strategy

The dual functionality of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid allows for a variety of synthetic strategies. The carboxylic acid at the 2-position is an ideal site for amide bond formation, enabling the attachment of a recognition moiety or a biomolecule for targeted delivery.[8][9] The amino group at the 6-position can be functionalized to modulate the electronic properties of the indole core or to introduce another functional group.

For this application note, we will focus on a straightforward yet powerful approach: the coupling of the indole's carboxylic acid to a primary amine-containing fluorophore, in this case, a simplified analog of a Dansyl group, which is known to exhibit environmentally sensitive fluorescence. This creates a donor-acceptor-like architecture, which often leads to probes with desirable photophysical properties.[10]

PART 1: Synthesis and Purification of an Indole-Derived Fluorescent Probe

This section provides a detailed protocol for the synthesis of a novel fluorescent probe, N-(2-(dimethylamino)ethyl)-6-amino-5-methoxy-1H-indole-2-carboxamide , from the precursor 6-Amino-5-methoxy-1H-indole-2-carboxylic acid. The synthesis involves a standard amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[11]

Rationale for the Synthetic Approach

The chosen synthetic route is a two-step, one-pot reaction.[12]

  • Activation of the Carboxylic Acid: EDC activates the carboxyl group of the indole precursor to form a highly reactive O-acylisourea intermediate.[13]

  • Formation of a Stable NHS Ester: This intermediate is prone to hydrolysis. The addition of NHS creates a more stable, amine-reactive NHS ester. This two-step activation is preferred as it improves coupling efficiency and allows for better control over the reaction.[14]

  • Amide Bond Formation: The NHS ester reacts with the primary amine of N,N-dimethylethylenediamine to form a stable amide bond.

Materials and Reagents
  • 6-Amino-5-methoxy-1H-indole-2-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Dimethylethylenediamine

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

Experimental Protocol: Synthesis of N-(2-(dimethylamino)ethyl)-6-amino-5-methoxy-1H-indole-2-carboxamide
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Amino-5-methoxy-1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Activation: To the stirred solution, add NHS (1.2 eq.) and EDC (1.2 eq.). Stir the reaction mixture at room temperature for 30 minutes. The activation is most efficient in a slightly acidic to neutral environment.[14]

  • Coupling: Add N,N-dimethylethylenediamine (1.1 eq.) dropwise to the reaction mixture. Let the reaction proceed at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of DCM and Methanol (e.g., 0% to 10% MeOH in DCM) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram of the Synthetic Workflow

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification precursor 6-Amino-5-methoxy-1H- indole-2-carboxylic acid edc_nhs EDC, NHS in Anhydrous DMF precursor->edc_nhs activated_ester NHS-activated Indole Ester (Intermediate) edc_nhs->activated_ester 30 min, RT product N-(2-(dimethylamino)ethyl)-6-amino- 5-methoxy-1H-indole-2-carboxamide activated_ester->product 12-18 h, RT amine N,N-Dimethylethylenediamine purification Aqueous Work-up & Silica Gel Chromatography product->purification final_product Purified Fluorescent Probe

Caption: Workflow for the synthesis of the indole-derived fluorescent probe.

PART 2: Photophysical Characterization

A thorough understanding of the photophysical properties of a new fluorescent probe is crucial for its effective application. This section outlines the standard procedures for characterizing the absorption and emission properties of the synthesized indole-carboxamide probe.

Key Photophysical Parameters

The following parameters should be determined in a range of solvents of varying polarity (e.g., dioxane, ethyl acetate, acetonitrile, ethanol, and water) to assess the environmental sensitivity of the probe.

ParameterDescriptionSignificance
λabs,max Wavelength of maximum absorbanceDetermines the optimal excitation wavelength.
λem,max Wavelength of maximum fluorescence emissionCharacterizes the color of the emitted light.
Molar Extinction Coefficient (ε) A measure of how strongly the molecule absorbs light at a given wavelength.Relates to the brightness of the probe.
Fluorescence Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed.A direct measure of the probe's fluorescence efficiency.
Stokes Shift The difference in wavelength between λabs,max and λem,max.A larger Stokes shift is desirable to minimize self-quenching and improve signal-to-noise.
Fluorescence Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state.Can provide additional information about the probe's environment.
Protocol for Photophysical Measurements

Materials:

  • Synthesized indole-carboxamide probe

  • Spectroscopic grade solvents (e.g., dioxane, acetonitrile, ethanol, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Reference standard for quantum yield determination (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the purified probe in a suitable solvent (e.g., 1 mM in DMSO or ethanol).

  • UV-Vis Absorption Spectroscopy:

    • Prepare a series of dilutions of the stock solution in the solvent of interest to a final concentration in the low micromolar range (e.g., 1-10 µM).

    • Record the absorption spectrum for each concentration.

    • Determine λabs,max.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Fluorescence Spectroscopy:

    • Using a dilute solution (absorbance < 0.1 at λabs,max to avoid inner filter effects), record the fluorescence emission spectrum by exciting at λabs,max.

    • Determine λem,max.

    • Calculate the Stokes shift (λem,max - λabs,max).

  • Quantum Yield Determination:

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the reference standard.

    • Calculate the quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Solvatochromism Analysis: Repeat steps 2-4 in a series of solvents with varying polarity to determine the effect of the environment on the probe's photophysical properties. A significant shift in λem,max with solvent polarity is indicative of an environmentally sensitive probe.

PART 3: Application in Cellular Imaging

The synthesized indole-carboxamide probe, with its anticipated environmentally sensitive fluorescence, is an excellent candidate for live-cell imaging. Its fluorescence may change upon entering the more viscous and less polar environment of cellular membranes, providing a "light-up" signal for cellular structures.[15]

Rationale for Cellular Imaging Application

Many fluorescent probes based on donor-π-acceptor architectures exhibit enhanced fluorescence in non-polar or viscous environments due to the restriction of intramolecular rotation, which reduces non-radiative decay pathways.[10] This property makes them ideal for "wash-free" imaging, where the probe is non-fluorescent in the aqueous cell culture medium but becomes brightly fluorescent upon partitioning into lipid membranes or binding to intracellular proteins.[15]

Protocol for Live-Cell Staining and Fluorescence Microscopy

Materials:

  • HeLa cells (or other adherent cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Synthesized indole-carboxamide probe stock solution (1 mM in DMSO)

  • Confocal laser scanning microscope

  • Glass-bottom imaging dishes

Procedure:

  • Cell Culture: Culture HeLa cells in supplemented DMEM in a humidified incubator at 37°C with 5% CO₂. Seed the cells onto glass-bottom imaging dishes and allow them to adhere and grow to 60-70% confluency.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed DMEM to a final concentration of 1-10 µM.

  • Cell Staining:

    • Remove the culture medium from the imaging dish.

    • Wash the cells once with pre-warmed PBS.

    • Add the probe-containing DMEM to the cells.

    • Incubate for 15-30 minutes at 37°C.

  • Imaging:

    • Image the stained cells directly without a wash step using a confocal microscope.

    • Excite the probe at its λabs,max (or a suitable laser line close to it) and collect the emission at λem,max.

    • Acquire images to observe the subcellular localization of the probe. It is hypothesized that the probe will accumulate in the endoplasmic reticulum or other membranous organelles.

Diagram of the Cellular Imaging Workflow

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Imaging cell_culture Culture HeLa cells on glass-bottom dish cell_wash Wash with PBS cell_culture->cell_wash incubation Incubate cells with probe (15-30 min, 37°C) cell_wash->incubation probe_prep Prepare probe working solution in DMEM probe_prep->incubation confocal Confocal Microscopy incubation->confocal image_acq Image Acquisition (Ex: λ_abs, Em: λ_em) confocal->image_acq

Caption: Workflow for live-cell imaging using the indole-derived probe.

Conclusion

6-Amino-5-methoxy-1H-indole-2-carboxylic acid is a highly valuable and versatile precursor for the development of novel fluorescent probes. Its dual functional groups allow for a modular and straightforward synthetic approach to a wide range of probe architectures. The resulting indole-carboxamide derivatives are expected to exhibit environmentally sensitive fluorescence, making them well-suited for applications in chemical sensing and biological imaging. The protocols outlined in this application note provide a solid foundation for researchers to synthesize, characterize, and apply these promising new tools in their own investigations.

References

  • ResearchGate. (n.d.). Fluorescent and Colorimetric Indole Derivatives as Chemosensors: A Comprehensive Metal Ion Detection Review | Request PDF. Retrieved from [Link]

  • ResearchGate. (2020, September 24). Electron-donating methoxy group enhances the stability and efficiency of indole-based fluorescent probe for detecting Cu2+. Retrieved from [Link]

  • MDPI. (2021, August 19). An Indole-Based Fluorescent Chemosensor for Detecting Zn 2+ in Aqueous Media and Zebrafish. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on indole-based colorimetric and fluorescence sensors for the detection of heavy metal ions | Request PDF. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

  • HETEROCYCLES. (n.d.). the leimgruber-batcho indole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 12). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, May 31). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024, February 13). Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. Retrieved from [Link]

  • OUCI. (n.d.). A review on indole-based colorimetric and fluorescence sensors for the detection of heavy metal ions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study on the Fluorescent Activity of N2-Indolyl-1,2,3-triazole. Retrieved from [Link]

  • ACS Publications. (2015, February 17). Indole-based Cyanine as a Nuclear RNA-Selective Two-Photon Fluorescent Probe for Live Cell Imaging. Retrieved from [Link]

  • CSIR India Technology Portal. (2026, February 12). Indole Based Fluorescent Bio probe For The Super resolution Wash free Live Cell Imaging of Endoplasmic Reticulum. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, July 29). Optical properties of 3-substituted indoles. Retrieved from [Link]

  • MDPI. (2023, January 15). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005, February 2). Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 15). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 13). Enantioselective Synthesis and Application of Small and Environmentally Sensitive Fluorescent Amino Acids for Probing Biological Interactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Enantioselective Synthesis and Application of Small and Environmentally Sensitive Fluorescent Amino Acids for Probing Biological Interactions. Retrieved from [Link]

  • MDPI. (2022, December 13). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Genetic Incorporation of a Small, Environmentally Sensitive, Fluorescent Probe into Proteins in S. Cerevisiae. Retrieved from [Link]

  • CORE. (2009, June 29). Synthesis and Photophysical Studies of a Pyrenylindole and a Phenalenoindole Obtained from Dehydroamino Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, May 23). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 16). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Retrieved from [Link]

  • Sciforum. (2010, November 30). [A####] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An aminoquinoline based biocompatible fluorescent and colourimetric pH sensor designed for cancer cell discrimination. Retrieved from [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Catalytic Hydrogenation of 6-Nitro-5-methoxy-1H-indole-2-carboxylic acid

Introduction The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries.[1][2] 6-Am...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries.[1][2] 6-Amino-5-methoxy-1H-indole-2-carboxylic acid is a valuable building block in the synthesis of a variety of biologically active molecules.[3][4] Its precursor, 6-nitro-5-methoxy-1H-indole-2-carboxylic acid, can be efficiently converted to the desired amino derivative via catalytic hydrogenation. This application note provides a detailed protocol and in-depth scientific rationale for this transformation, tailored for researchers, scientists, and drug development professionals.

Catalytic hydrogenation, particularly with palladium on carbon (Pd/C), is a widely employed and highly efficient method for the reduction of nitro groups.[5][6][7] This method offers several advantages, including high chemoselectivity, clean reaction profiles, and the avoidance of harsh or stoichiometric metal reductants.[5][8] This guide will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and address critical safety considerations.

Mechanistic Insights: The Rationale Behind the Reaction

The catalytic hydrogenation of a nitroarene to an aniline on a palladium surface is a heterogeneous catalytic process. The reaction proceeds through a series of well-established steps, although the exact mechanism can be complex and is influenced by various factors.[8][9][10]

The generally accepted pathway involves the following key stages:

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into highly reactive atomic hydrogen species (M-H).[8]

  • Nitro Group Adsorption: The nitro group of the substrate, 6-nitro-5-methoxy-1H-indole-2-carboxylic acid, adsorbs onto the catalyst surface.[9][11] This adsorption is facilitated by the interaction of the nitro group's oxygen and nitrogen atoms with the palladium surface.[9]

  • Stepwise Reduction: The adsorbed nitro group undergoes a stepwise reduction. This process is believed to proceed through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[8][12]

  • Amine Formation and Desorption: Further hydrogenation of the hydroxylamine intermediate leads to the formation of the final amino group (-NH₂) and water. The product, 6-amino-5-methoxy-1H-indole-2-carboxylic acid, then desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.[8]

It's important to note that under certain conditions, side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, or hydrazo compounds.[8] However, under typical catalytic hydrogenation conditions with hydrogen gas, these intermediates are rapidly hydrogenated to the desired aniline.[8]

ReactionMechanism cluster_catalyst Palladium Catalyst Surface cluster_reaction Reaction Pathway H2 H₂ (gas) Pd_surface Pd/C Surface H2->Pd_surface Adsorption & Dissociation H_ads 2 H (adsorbed) Pd_surface->H_ads Nitro 6-Nitro-5-methoxy-1H-indole- 2-carboxylic acid (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Amino 6-Amino-5-methoxy-1H-indole- 2-carboxylic acid (R-NH₂) Amino->Pd_surface Desorption

Experimental Protocol

This protocol outlines a general procedure for the catalytic hydrogenation of 6-nitro-5-methoxy-1H-indole-2-carboxylic acid. It is crucial to adhere to all safety precautions associated with high-pressure hydrogenation reactions.[13][14][15][16][17]

Materials and Equipment:

  • 6-Nitro-5-methoxy-1H-indole-2-carboxylic acid

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas supply

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware

Safety Precautions:

  • Hydrogen is extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[15][17]

  • Palladium on carbon can be pyrophoric, especially when dry. Handle the catalyst carefully, and never allow it to dry completely, particularly after the reaction.[14][16][17]

  • High-pressure reactors must be operated by trained personnel. Always follow the manufacturer's instructions and never exceed the rated pressure and temperature of the vessel.[13]

  • Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Step-by-Step Procedure:

  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean, dry, and in good working order.

    • Inspect all seals and fittings for any signs of wear or damage.[13]

  • Charging the Reactor:

    • In a suitable flask, dissolve 6-nitro-5-methoxy-1H-indole-2-carboxylic acid in a suitable solvent (e.g., methanol or ethanol). The concentration will depend on the scale of the reaction and the solubility of the starting material.

    • Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically between 5-10 mol% relative to the substrate.

    • Transfer the reaction mixture to the high-pressure reactor vessel.

  • Inert Gas Purging:

    • Seal the reactor according to the manufacturer's instructions.

    • To remove all oxygen from the system, purge the reactor with an inert gas (nitrogen or argon). This is a critical step to prevent the formation of an explosive hydrogen-air mixture.[13][14][16]

    • Pressurize the reactor with the inert gas to a moderate pressure (e.g., 2-3 bar) and then vent to atmospheric pressure. Repeat this cycle at least three times.[13]

  • Hydrogenation:

    • After the final inert gas purge, evacuate the reactor.

    • Introduce hydrogen gas to the desired pressure (typically ranging from atmospheric pressure using a balloon to several bars in a high-pressure vessel).[7][18]

    • Begin stirring the reaction mixture.

    • The reaction is typically run at room temperature but may be gently heated if the reaction is sluggish. Monitor the reaction temperature, as hydrogenation reactions are exothermic.[14][19]

    • Monitor the reaction progress by observing the hydrogen uptake or by taking aliquots for analysis (e.g., TLC, LC-MS). Before taking an aliquot, it is imperative to stop the stirring, vent the hydrogen, and purge the system with inert gas.[17]

  • Work-up:

    • Once the reaction is complete, stop the stirring and cool the reactor to room temperature if it was heated.

    • Carefully vent the excess hydrogen gas in a safe manner.

    • Purge the reactor with an inert gas at least three times to remove all residual hydrogen.[13]

    • Open the reactor and carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. It is crucial to keep the filter cake wet with solvent at all times to prevent the catalyst from igniting upon exposure to air. [14][17]

    • Wash the filter cake with additional solvent to ensure complete recovery of the product.

    • The filtrate containing the product can then be concentrated under reduced pressure to yield the crude 6-amino-5-methoxy-1H-indole-2-carboxylic acid.

    • The product can be further purified by recrystallization or other suitable techniques if necessary.

Workflow start Start reactor_prep 1. Prepare High-Pressure Reactor start->reactor_prep charge 2. Charge Reactor with Substrate, Solvent, and Pd/C reactor_prep->charge purge_n2 3. Purge with Inert Gas (Nitrogen) 3x charge->purge_n2 hydrogenate 4. Introduce Hydrogen and Start Reaction purge_n2->hydrogenate monitor 5. Monitor Reaction Progress hydrogenate->monitor workup 6. Reaction Complete: Vent H₂ and Purge with N₂ monitor->workup Complete filter 7. Filter off Pd/C Catalyst (Keep Wet!) workup->filter concentrate 8. Concentrate Filtrate filter->concentrate purify 9. Purify Product (if necessary) concentrate->purify end End purify->end

Data Summary: Key Parameters and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the catalytic hydrogenation of 6-nitro-5-methoxy-1H-indole-2-carboxylic acid. These are general guidelines, and optimization may be required for specific applications.

ParameterTypical Range/ValueNotes
Substrate 6-Nitro-5-methoxy-1H-indole-2-carboxylic acid-
Catalyst 10% Pd/C (5-10 mol%)Catalyst should be handled with care due to its pyrophoric nature.[16][17]
Solvent Methanol, EthanolThe choice of solvent can influence reaction rate and solubility.
Hydrogen Pressure 1-5 bar (or balloon)Higher pressures can increase the reaction rate.
Temperature Room Temperature to 50°CThe reaction is exothermic; temperature control may be necessary.[14][19]
Reaction Time 2-24 hoursMonitor by TLC or LC-MS for completion.
Expected Yield >90%Yields are typically high for this type of transformation.
Purity HighThe product is often of high purity after filtration and solvent removal.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the hydrogen pressure, temperature, or catalyst loading. Ensure the catalyst is active.

  • Side Product Formation: If side products are observed, it may be necessary to adjust the reaction conditions, such as lowering the temperature or using a more selective catalyst.

  • Difficulty in Filtration: If the catalyst passes through the filter paper, use a finer filter or a thicker pad of filter aid.

Conclusion

The catalytic hydrogenation of 6-nitro-5-methoxy-1H-indole-2-carboxylic acid is a robust and efficient method for the synthesis of the corresponding amine. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently and safely perform this important transformation. The high yields and clean reaction profiles make this method highly attractive for both academic research and industrial applications in drug development and fine chemical synthesis.

References

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Oriental Journal of Chemistry. Retrieved March 12, 2026, from [Link]

  • Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen. (2025, December 2). ACS Applied Nano Materials. Retrieved March 12, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved March 12, 2026, from [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution. Retrieved March 12, 2026, from [Link]

  • HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety. Retrieved March 12, 2026, from [Link]

  • Unprecedented catalytic performance in amine syntheses via Pd/g-C3N4 catalyst-assisted transfer hydrogenation. (n.d.). Green Chemistry (RSC Publishing). Retrieved March 12, 2026, from [Link]

  • Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). (n.d.). Master Organic Chemistry. Retrieved March 12, 2026, from [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021, October 6). Organic Letters - ACS Publications. Retrieved March 12, 2026, from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (n.d.). Organic Letters. Retrieved March 12, 2026, from [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety. Retrieved March 12, 2026, from [Link]

  • Hydrogen. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2026, from [Link]

  • Hydrogenation SOP. (n.d.). University of Rochester. Retrieved March 12, 2026, from [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018, October 16). Taylor & Francis. Retrieved March 12, 2026, from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). RSC Advances. Retrieved March 12, 2026, from [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 13). MDPI. Retrieved March 12, 2026, from [Link]

  • Reactivity of 3-nitroindoles with electron-rich species. (2021, September 28). ResearchGate. Retrieved March 12, 2026, from [Link]

  • 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in normal human urine. (n.d.). Acta Derm Venereol (Stockh). Retrieved March 12, 2026, from [Link]

  • (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (n.d.). Academia.edu. Retrieved March 12, 2026, from [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018, November 30). MDPI. Retrieved March 12, 2026, from [Link]

  • Hydrogenation of nitro compounds to anilines. (n.d.). C&CS. Retrieved March 12, 2026, from [Link]

  • The Catalytic Hydrogenation of Aromatic Nitro Ketone in a Microreactor: Reactor Performance and Kinetic Studies. (n.d.). IQ Celaya. Retrieved March 12, 2026, from [Link]

  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018, May 18). Journal of Chemical Technology and Metallurgy. Retrieved March 12, 2026, from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). MDPI. Retrieved March 12, 2026, from [Link]

  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. (2024, May 8). Semantic Scholar. Retrieved March 12, 2026, from [Link]

  • (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2025, October 12). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (n.d.). ACS Publications. Retrieved March 12, 2026, from [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019, February 17). Frontiers in Chemistry. Retrieved March 12, 2026, from [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019, February 18). PMC. Retrieved March 12, 2026, from [Link]

Sources

Application

Application Note: Scale-up Synthesis and Isolation of 6-Amino-5-methoxy-1H-indole-2-carboxylic Acid

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Drug Development Scientists, and Synthetic Methodologists Introduction & Strategic Rationale 6-Amino-5-methoxy-1H-indole-2-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Drug Development Scientists, and Synthetic Methodologists

Introduction & Strategic Rationale

6-Amino-5-methoxy-1H-indole-2-carboxylic acid is a highly functionalized, electron-rich indole scaffold. It is most prominently utilized as a critical late-stage precursor in the industrial biosynthesis and chemical total synthesis of Pyrroloquinoline quinone (PQQ) , a vital redox cofactor and mitochondrial biogenesis stimulant ( [1]). Additionally, its ester derivatives act as foundational building blocks for the DNA-binding subunits of Duocarmycin SA and related potent antitumor agents ( [2]).

Historically, attempts to synthesize this scaffold via the direct electrophilic nitration of 5-methoxy-1H-indole-2-carboxylate have been plagued by poor regioselectivity. The C5-methoxy group directs nitration to both the C4 and C6 positions, resulting in a nearly 1:1 mixture of isomers that requires tedious, solvent-heavy chromatographic separation.

To circumvent this bottleneck for scale-up operations, this application note details a highly scalable, regioselective Hemetsberger-Knittel Indole Synthesis route. By constructing the indole core de novo from a pre-functionalized benzaldehyde, we completely bypass the regiochemical ambiguities of electrophilic aromatic substitution, ensuring a self-validating, high-purity workflow suitable for multi-gram to kilogram scale-up.

Mechanistic Rationale: The Hemetsberger-Knittel Advantage

The success of this route hinges on the precise steric environment of the starting material: 3-methoxy-4-nitrobenzaldehyde .

  • Nitrene Generation: Condensation of the benzaldehyde with methyl azidoacetate yields an azidoacrylate. Upon thermolysis, nitrogen gas is extruded, generating a highly reactive singlet nitrene.

  • Steric-Directed Regioselectivity: The nitrene must undergo a C-H insertion into an ortho-position (C2 or C6 of the original benzaldehyde) to form the indole pyrrole ring. The C2 position is flanked by the bulky C3-methoxy group and the acrylate moiety, creating severe steric hindrance. Consequently, the nitrene selectively inserts into the unhindered C6 position.

  • Isomeric Translation: This C6 insertion perfectly translates the benzaldehyde substituents into the desired indole pattern: the C3-methoxy becomes the C5-methoxy , and the C4-nitro becomes the C6-nitro of the resulting indole-2-carboxylate.

Mechanism Nitrene Singlet Nitrene Intermediate PathA Path A: C2 Insertion (Sterically Blocked by -OMe) Nitrene->PathA Disfavored PathB Path B: C6 Insertion (Sterically Accessible) Nitrene->PathB Favored ProdA 4-Methoxy-5-nitroindole (Trace Isomer) PathA->ProdA ProdB 5-Methoxy-6-nitroindole (Major Product >95%) PathB->ProdB

Caption: Regioselective nitrene insertion dictated by steric hindrance from the methoxy group.

Quantitative Process Data Summary

The following table benchmarks the expected performance metrics for the four-step scale-up synthesis.

Process StepIntermediate / ProductTypical YieldTarget Purity (HPLC)Scalability & Throughput Metrics
1. Knoevenagel Condensation Methyl (Z)-2-azido-3-(3-methoxy-4-nitrophenyl)acrylate75 - 82%> 95%High (100g+ scale); Requires strict exotherm control.
2. Thermolytic Cyclization Methyl 5-methoxy-6-nitro-1H-indole-2-carboxylate65 - 72%> 98%Moderate; Requires high dilution (0.1 M) to prevent dimerization.
3. Catalytic Hydrogenation Methyl 6-amino-5-methoxy-1H-indole-2-carboxylate90 - 95%> 99%High; Standard autoclave required (40 psi H₂).
4. Saponification & Isolation 6-Amino-5-methoxy-1H-indole-2-carboxylic acid85 - 88%> 99.5%High; Isoelectric precipitation eliminates chromatography.

Step-by-Step Experimental Protocols (Self-Validating System)

Step 1: Preparation of the Azidoacrylate Intermediate

Causality: The Knoevenagel condensation requires strict temperature control (-10 °C). The alpha-proton of methyl azidoacetate is moderately acidic, but the resulting azidoacrylate is thermally sensitive. Excess base or elevated temperatures lead to unwanted Michael additions or premature azide decomposition.

  • Charge a dry, argon-flushed reactor with 3-methoxy-4-nitrobenzaldehyde (1.0 eq) and methyl azidoacetate (1.5 eq) in anhydrous methanol (10 mL/g).

  • Cool the suspension to -10 °C using an ice/salt bath.

  • Add a solution of sodium methoxide (25 wt% in MeOH, 1.5 eq) dropwise over 1 hour, maintaining the internal temperature below 0 °C.

  • Self-Validation & IPC: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting aldehyde is consumed. Visually, the solution will transition to a thick, pale-yellow suspension.

  • Quench by pouring the mixture into vigorously stirred ice water. Filter the precipitated yellow solid, wash with cold water, and dry under vacuum at room temperature. (Safety Note: Do not heat the azide during drying).

Step 2: Thermolytic Cyclization (Hemetsberger-Knittel)

Causality: The electron-withdrawing nitro group destabilizes the transition state of the nitrene insertion. Therefore, high-boiling xylenes (140 °C) are required instead of standard toluene (110 °C) to provide sufficient thermal activation energy. High dilution prevents intermolecular nitrene-nitrene coupling.

  • Dissolve the azidoacrylate from Step 1 in anhydrous xylenes to achieve a dilute concentration of 0.1 M.

  • Heat the solution gradually to 140 °C (reflux) under an inert atmosphere.

  • Self-Validation & IPC: The reaction validates itself through the steady evolution of nitrogen gas (bubbling). The reaction is deemed complete when gas evolution ceases (typically 3-4 hours) and the color shifts from yellow to a deep orange/brown.

  • Cool to room temperature and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield Methyl 5-methoxy-6-nitro-1H-indole-2-carboxylate as bright yellow needles.

Step 3: Catalytic Hydrogenation

Causality: A mixed solvent system (THF/MeOH) is employed to ensure complete dissolution of the highly crystalline nitroindole. Operating at 40 psi H₂ accelerates the reduction of the nitro group to the amine without over-reducing the aromatic indole core.

  • Transfer the nitroindole to a pressure reactor and dissolve in a 1:1 (v/v) mixture of THF and Methanol (15 mL/g).

  • Add 10% Pd/C (10 wt% relative to the substrate) carefully under an argon blanket.

  • Purge the vessel with hydrogen gas three times, then pressurize to 40 psi. Stir vigorously at 25 °C.

  • Self-Validation & IPC: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. LC-MS will confirm a mass shift corresponding to -30 Da (NO₂ NH₂), matching commercially validated standards ( [3]).

  • Filter the catalyst through a pad of Celite, wash with THF, and concentrate the filtrate to yield Methyl 6-amino-5-methoxy-1H-indole-2-carboxylate.

Step 4: Saponification and Isoelectric Isolation

Causality: Lithium hydroxide is chosen over sodium hydroxide to provide milder hydrolysis conditions, preventing the oxidative degradation of the electron-rich 6-aminoindole core. Because the final product is an amphoteric molecule, isolation is achieved purely by pH manipulation. Adjusting the pH to its exact isoelectric point (~4.5) forces the compound into its neutral zwitterionic form, driving its precipitation from the aqueous phase without the need for extraction.

  • Dissolve the amino ester in a 3:1 (v/v) mixture of THF and water.

  • Add LiOH·H₂O (2.5 eq) and stir at 35 °C for 4 hours.

  • Self-Validation & IPC: TLC analysis (DCM/MeOH 9:1) will show the disappearance of the higher-Rf ester spot.

  • Cool the mixture to 5 °C. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.

  • Visual Cue: The solution will turn cloudy at pH ~6. Continue addition until exactly pH 4.5 is reached, resulting in the massive precipitation of a pale tan solid.

  • Filter the precipitate, wash with cold water followed by cold diethyl ether, and dry under high vacuum to afford pure 6-Amino-5-methoxy-1H-indole-2-carboxylic acid.

Process Flow Visualization

Route SM 3-Methoxy-4-nitrobenzaldehyde + Methyl azidoacetate Int1 Methyl (Z)-2-azido-3-(3-methoxy -4-nitrophenyl)acrylate SM->Int1 NaOMe, MeOH -10°C to 0°C Int2 Methyl 5-methoxy-6-nitro- 1H-indole-2-carboxylate Int1->Int2 Xylenes, 140°C Thermolysis (-N2) Int3 Methyl 6-amino-5-methoxy- 1H-indole-2-carboxylate Int2->Int3 H2, Pd/C THF/MeOH Prod 6-Amino-5-methoxy-1H- indole-2-carboxylic acid Int3->Prod 1. LiOH, aq. THF 2. HCl (pH 4.5)

Caption: Hemetsberger-Knittel synthetic workflow for 6-Amino-5-methoxy-1H-indole-2-carboxylic acid.

References

  • Pyrroloquinoline Quinone Disodium Salt Production Methods Source: BICELLS Bio URL:[Link]

Technical Notes & Optimization

Troubleshooting

Preventing decarboxylation of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid during heating

Welcome to the dedicated technical support guide for handling 6-Amino-5-methoxy-1H-indole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for handling 6-Amino-5-methoxy-1H-indole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with the thermal lability of this compound. Below, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent unwanted decarboxylation during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is 6-Amino-5-methoxy-1H-indole-2-carboxylic acid so prone to decarboxylation upon heating?

A1: The susceptibility to decarboxylation is an inherent characteristic of many indole-2-carboxylic acids. The mechanism involves the protonation of the C3 position of the indole ring, followed by the collapse of the resulting intermediate to form the indole and carbon dioxide. The electron-rich nature of the indole ring system facilitates this process, as it can stabilize the positive charge that develops at the C2 position during the transition state. Heating provides the necessary activation energy for this reaction to occur.

Q2: At what temperature does significant decarboxylation of this molecule typically begin?

A2: While the exact temperature can vary based on the solvent, pH, and presence of impurities, significant decarboxylation of many indole-2-carboxylic acids can be observed at temperatures as low as 80-100 °C. For 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, it is prudent to assume that thermal decomposition is a risk at any elevated temperature and to take preventative measures.

Q3: Can the amino and methoxy substituents influence the rate of decarboxylation?

A3: Yes, these substituents can have an electronic effect on the indole ring. The methoxy group at the 5-position and the amino group at the 6-position are both electron-donating groups. This increased electron density in the indole ring can further stabilize the transition state of the decarboxylation reaction, potentially lowering the temperature at which it occurs compared to unsubstituted indole-2-carboxylic acid.

Q4: Is decarboxylation a concern only in acidic conditions?

A4: While acidic conditions can certainly accelerate decarboxylation by facilitating the initial protonation step, thermal decarboxylation can also occur in neutral or even slightly basic conditions. The key takeaway is that heat is the primary driver, and other factors like pH can modulate the reaction's kinetics.

Troubleshooting Guide: Preventing Unwanted Decarboxylation

This section addresses common experimental challenges and provides actionable solutions to mitigate the thermal degradation of your starting material.

Issue 1: Significant loss of starting material and formation of 6-amino-5-methoxy-1H-indole during an amide coupling reaction.

This is a classic scenario where the temperatures required for amide bond formation trigger the decarboxylation of the indole-2-carboxylic acid.

Root Cause Analysis:

Standard amide coupling protocols often involve heating to drive the reaction to completion. Reagents like HATU or HOBt, when activated, can create highly reactive species. If the subsequent reaction with the amine is slow, the elevated temperatures can lead to the competing decarboxylation pathway dominating.

Solution Pathway:

The primary strategy is to facilitate the desired amide coupling at a temperature below the threshold for significant decarboxylation. This can be achieved by carefully selecting the coupling reagents and reaction conditions.

Recommended Protocol: Low-Temperature Amide Coupling

This protocol utilizes a carbodiimide-based activation in conjunction with an activating agent at a controlled, low temperature.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid in an appropriate anhydrous aprotic solvent (e.g., DMF, THF, or DCM) under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to minimize side reactions.

  • Activation: Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide, followed by 1.2 equivalents of Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure). Stir the mixture at 0 °C for 30 minutes to form the activated ester.

  • Amine Addition: Add 1.1 equivalents of the desired amine to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider allowing it to stir for a longer period at room temperature rather than applying heat.

  • Work-up: Upon completion, filter off the urea byproduct (if using DCC) and proceed with a standard aqueous work-up and purification.

Causality Explained:

By forming the activated ester at a low temperature, you are channeling the carboxylic acid into the desired reaction pathway before it has the thermal energy to decarboxylate. The use of HOBt or Oxyma Pure not only catalyzes the coupling but also suppresses side reactions.

Issue 2: Decarboxylation observed during attempts to protect the amino group.

Protecting the amino group is often a necessary step for subsequent transformations. However, the conditions required for this protection can sometimes lead to the loss of the carboxylic acid.

Root Cause Analysis:

Certain protecting group strategies may require elevated temperatures or strongly acidic/basic conditions, both of which can promote decarboxylation. For example, the introduction of a Boc group using di-tert-butyl dicarbonate (Boc₂O) might be sluggish at room temperature, tempting the use of heat.

Solution Pathway:

Select a protecting group strategy that proceeds under mild, room temperature conditions. Additionally, consider protecting the carboxylic acid first, as an ester is generally more stable to decarboxylation than the free acid.

Recommended Protocol: Two-Stage Protection Strategy

This protocol first protects the carboxylic acid as a methyl ester, which is more robust against decarboxylation, followed by the protection of the amino group.

Step-by-Step Methodology:

  • Esterification:

    • Suspend 1.0 equivalent of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid in methanol.

    • Cool the suspension to 0 °C.

    • Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure to obtain the methyl ester, which can be purified or used directly in the next step.

  • Amine Protection (Boc Protection Example):

    • Dissolve the methyl 6-amino-5-methoxy-1H-indole-2-carboxylate in a suitable solvent like THF.

    • Add 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Perform a standard aqueous work-up and purify the doubly protected product.

Logical Relationship Diagram:

G cluster_problem Problem: Decarboxylation during Heating cluster_solution Solution: Strategic Pathway Selection Start 6-Amino-5-methoxy-1H-indole-2-carboxylic acid Heat Heat (e.g., for Amide Coupling) Start->Heat LowTemp Low-Temperature Activation (e.g., DCC/HOBt at 0°C) Start->LowTemp Choose Solution Protection Protecting Group Strategy (Esterification first) Start->Protection Choose Solution Decarboxylation Unwanted Decarboxylation Heat->Decarboxylation Leads to Product Desired Product (e.g., Amide) Heat->Product Drives Reaction StableIntermediate More Stable Intermediate (Activated Ester / Methyl Ester) LowTemp->StableIntermediate Protection->StableIntermediate FinalProduct Desired Product StableIntermediate->FinalProduct Mild Conditions

Caption: Decision workflow for mitigating decarboxylation.

Data Summary: Recommended vs. High-Risk Conditions

ParameterHigh-Risk ConditionRecommended ConditionRationale
Temperature > 80 °C0 °C to Room TemperatureMinimizes thermal energy available for the decarboxylation pathway.
Coupling Reagents Standard high-temp reagentsDCC/HOBt, EDC/Oxyma, COMUThese reagents are highly efficient at lower temperatures.
Order of Operations Amine protection on free acidEsterification before amine protectionEsters are generally more thermally stable than carboxylic acids in this context.
Solvent Choice Protic or acidic solventsAnhydrous aprotic (DMF, THF)Reduces the availability of protons that can catalyze decarboxylation.

References

  • Mechanism of Indole-2-carboxylic Acid Decarboxylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Amide Bond Formation and Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Protecting Groups in Organic Synthesis: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
Optimization

Technical Support Center: Optimizing Yield in 6-Amino-5-methoxy-1H-indole-2-carboxylic acid Extraction

Introduction: The Challenge of a Bifunctional Molecule Welcome to the technical support center for 6-Amino-5-methoxy-1H-indole-2-carboxylic acid. This valuable indole derivative presents unique purification challenges du...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of a Bifunctional Molecule

Welcome to the technical support center for 6-Amino-5-methoxy-1H-indole-2-carboxylic acid. This valuable indole derivative presents unique purification challenges due to its amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group. This dual functionality dictates that its solubility is exquisitely sensitive to pH, a factor that can be expertly manipulated to achieve high purity and yield, or if misunderstood, can lead to significant product loss. Furthermore, the indole core is susceptible to oxidation, often resulting in colored impurities.

This guide provides field-proven insights and troubleshooting strategies designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions to optimize your extraction and purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that impact the final yield of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid?

The overall yield is a product of three main stages: the success of the initial synthesis, the efficiency of the extraction, and the recovery from final purification (e.g., recrystallization). Low yields often stem from incomplete reactions, but more commonly from suboptimal workup and extraction where the product is lost between aqueous and organic phases.[1][2] Losses during recrystallization due to using an excessive volume of solvent are also a frequent issue.[3]

Q2: Why is pH control the most critical parameter during the extraction of this specific molecule?

The compound's structure includes a basic primary amine (-NH2) and an acidic carboxylic acid (-COOH).

  • In strongly acidic solutions (e.g., pH < 2): The amino group is protonated (-NH3+), making the molecule water-soluble.

  • In strongly basic solutions (e.g., pH > 10): The carboxylic acid is deprotonated (-COO-), also making the molecule water-soluble.

  • At its isoelectric point (neutral zwitterion): The molecule has minimal solubility in both aqueous and organic solvents and may precipitate.

To extract it into an organic solvent, the pH of the aqueous phase must be carefully adjusted to a range where the molecule is predominantly in its neutral, uncharged form. This precise control is the key to separating it from acidic or basic impurities.[4][5][6][7]

Q3: What are the most common impurities I might encounter?

Common impurities include unreacted starting materials, byproducts from the indole synthesis (which can be numerous depending on the route, e.g., Fischer indole synthesis), and colored degradation products.[1][8] The indole nucleus can oxidize, especially when exposed to air and light over time, leading to pink, brown, or purplish discolorations.[9]

Q4: Should I purify my crude product by recrystallization or column chromatography?

For this compound, recrystallization is often the preferred method for achieving high purity on a larger scale, as it is efficient and cost-effective.[10] However, it requires careful solvent selection to avoid low recovery. Column chromatography is highly effective for removing closely related impurities or for small-scale purification, but can be more time-consuming and may lead to product loss on the stationary phase if the compound is sensitive to the acidity of silica gel.[2][11]

Troubleshooting Guide: From Extraction to Final Product

This section addresses specific issues encountered during experimental work.

Issue 1: Low Recovery After Aqueous Extraction

Question: My synthesis reaction appears complete by TLC, but after performing a liquid-liquid extraction with ethyl acetate, my organic layer contains very little product. Where did it go?

Answer & Rationale: Your product is almost certainly remaining in the aqueous layer due to improper pH. Because your molecule is both an acid and a base, its partitioning between the organic and aqueous phases is entirely dependent on its protonation state.

  • Causality: If the aqueous phase is too acidic or too basic, your compound will exist as a charged salt, rendering it soluble in water and insoluble in common organic solvents like ethyl acetate or dichloromethane. The extraction mechanism for such compounds relies on forming the neutral species, which is more soluble in the organic phase.[4][5][7]

  • Solution:

    • Combine all your aqueous layers from the extraction.

    • Carefully adjust the pH of the aqueous solution. A good starting point is to adjust to a near-neutral pH (e.g., pH 6-7) using a dilute acid (like 1M HCl) or a dilute base (like saturated sodium bicarbonate).

    • Monitor for the formation of a precipitate. The point of maximum precipitation is the isoelectric point, where the compound is least soluble.

    • Once the pH is optimized for the neutral form, re-extract the aqueous slurry with several portions of ethyl acetate or another suitable organic solvent.

Issue 2: Product "Oils Out" During Recrystallization

Question: When I cooled the hot solvent containing my dissolved product, it separated as a sticky oil instead of forming crystals. How can I resolve this?

Answer & Rationale: "Oiling out" is a common recrystallization problem that occurs when a compound's melting point is lower than the boiling point of the chosen solvent, or when the solution is supersaturated with impurities that disrupt crystal lattice formation.[3][12]

  • Causality: The dissolved solid comes out of solution at a temperature above its melting point, causing it to form a liquid phase instead of a solid crystalline lattice. Rapid cooling can also exacerbate this issue.[12]

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small, additional amount of hot solvent to ensure the solution is no longer supersaturated.

    • Slow Cooling: Allow the flask to cool slowly on the benchtop. Insulating the flask can help. Do not move it directly to an ice bath from a hot plate.[3]

    • Change Solvents: Select a solvent with a lower boiling point. For example, if you used ethanol, consider trying ethyl acetate or a mixture.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., methanol, ethanol). Then, add a "poor" solvent (an "anti-solvent" like water or hexane) dropwise while hot until the solution just begins to turn cloudy. Add a final drop or two of the "good" solvent to clarify, then allow it to cool slowly.[12]

Issue 3: Final Product is Colored (Pink to Brown)

Question: My final, dried product has a distinct pink or brownish tint. Is this a sign of impurity, and can it be removed?

Answer & Rationale: Yes, this is a sign of impurity. Pure 6-Amino-5-methoxy-1H-indole-2-carboxylic acid should be a white to off-white solid. The color is characteristic of oxidation or polymerization products of the indole ring, which are common in indole chemistry.[9]

  • Causality: Indole rings, particularly those with electron-donating groups like amino and methoxy substituents, are electron-rich and susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and trace acid or metal impurities.

  • Solutions:

    • Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the minimum amount of hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.

    • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of celite to remove the charcoal and the adsorbed colored impurities.

    • Proceed with Recrystallization: Allow the clarified, hot filtrate to cool slowly to form pure, colorless crystals.

    • Preventative Measures: For long-term storage, keep the purified product in a dark container, preferably under an inert atmosphere (nitrogen or argon).

Experimental Protocols

Protocol 1: Optimized pH-Driven Extraction Workflow

This protocol is designed to isolate the amphoteric product from both acidic and basic impurities after the initial synthesis reaction quench.

  • Initial Quench & Solvent Addition: Quench the reaction mixture by pouring it into a separatory funnel containing water and a suitable organic solvent (e.g., Ethyl Acetate).

  • Acidic Wash (Remove Basic Impurities):

    • Extract the organic layer with 1M HCl (aq).

    • The basic impurities will be protonated and move into the aqueous HCl layer.

    • Your product, 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, will also be protonated and move into this aqueous layer.

    • KEEP THE AQUEOUS ACID LAYER. The organic layer at this stage should contain only neutral impurities and can be discarded.

  • Neutralization & Product Extraction:

    • Take the saved aqueous acid layer and cool it in an ice bath.

    • Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with vigorous stirring to adjust the pH to ~6-7.

    • Your product should precipitate as a neutral solid.

    • Extract this aqueous slurry multiple times with fresh ethyl acetate. The neutral product will now dissolve in the organic layer.

    • Combine all organic layers.

  • Final Wash & Drying:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude solid.

Protocol 2: High-Yield Recrystallization
  • Solvent Selection: Choose an appropriate solvent system. A mixed system of Methanol/Water or Ethanol/Water is often effective.[13] The goal is to find a system where the compound is highly soluble when hot and poorly soluble when cold.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., Methanol) and heat the mixture gently (using a hot plate, never a Bunsen burner) until the solid dissolves completely.

  • Hot Filtration (if necessary): If the solution has insoluble impurities or is colored (see Troubleshooting), perform a hot filtration now.

  • Crystallization: Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor.[3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization

Solvent ClassGood Solvents (for initial dissolution)Anti-Solvents (for inducing precipitation)Notes
Alcohols Methanol, EthanolWater, HexaneAlcohols are effective at dissolving the polar functional groups.
Esters Ethyl AcetateHexane, HeptaneGood for moderate polarity compounds.
Ketones AcetoneWater, HexaneAcetone is quite polar and a strong solvent.[3]
Ethers Tetrahydrofuran (THF)HexaneUse with caution due to peroxide formation.
Aqueous Acid Dilute Acetic AcidWater, AcetoneCan be used for amines, but may form salts.[14]

Visualizations

Diagram 1: pH-Dependent Extraction Workflow

ExtractionWorkflow cluster_start Initial State cluster_acid_wash Acid Wash (1M HCl) cluster_neutralize Neutralization & Re-extraction start Crude Reaction Mixture (Product, Basic Impurities, Neutral Impurities) sep_funnel1 Separatory Funnel start->sep_funnel1 Add EtOAc & 1M HCl aq_acid Aqueous Layer (Protonated Product, Protonated Basic Impurities) sep_funnel1->aq_acid Keep org_neutral Organic Layer (Neutral Impurities) sep_funnel1->org_neutral Discard beaker Beaker: Adjust Aqueous Layer to pH 6-7 (Product Precipitates) aq_acid->beaker Add Base (e.g., NaHCO3) sep_funnel2 Separatory Funnel beaker->sep_funnel2 Extract with EtOAc org_final Organic Layer (Purified Product) sep_funnel2->org_final Keep & Dry aq_waste Aqueous Waste sep_funnel2->aq_waste Discard end Crude Product Ready for Recrystallization org_final->end Evaporate Solvent

Caption: Logical flow for isolating the amphoteric product.

Diagram 2: Recrystallization Troubleshooting

RecrystallizationTroubleshooting start Dissolve Crude Solid in Minimum Hot Solvent cool Cool Solution Slowly start->cool outcome Observe Outcome cool->outcome crystals Good Crystals Form outcome->crystals Success oiling Product 'Oils Out' outcome->oiling Problem no_crystals No Crystals Form outcome->no_crystals Problem sol_oil1 Re-heat, add more solvent, and cool even slower. oiling->sol_oil1 sol_oil2 Switch to a lower boiling point solvent. oiling->sol_oil2 sol_oil3 Use a solvent/ anti-solvent system. oiling->sol_oil3 sol_nocrys1 Too much solvent used. Boil off some solvent and re-cool. no_crystals->sol_nocrys1 sol_nocrys2 Induce crystallization: Scratch flask walls or add a seed crystal. no_crystals->sol_nocrys2 sol_nocrys3 Solution not saturated. Consider anti-solvent addition. no_crystals->sol_nocrys3

Caption: Decision tree for common recrystallization issues.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Troubleshooting common issues in Fischer indole synthesis
  • Troubleshooting unexpected side products in indole synthesis. Benchchem.
  • Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis. Benchchem.
  • Crystallization purification of indole.
  • Structure and Morphology of Indole Analogue Crystals. ACS Omega.
  • Recrystalliz
  • Change in purity (yindole) and yield (Yindole) of indole obtained by each operation.
  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties (1995). SciSpace.
  • Technical Support Center: Synthesis of Indole-2-Carbaldehydes. Benchchem.
  • RECRYSTALLIS
  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pK>a>, Amine Basicity, and Diluent Properties. The Hebrew University of Jerusalem.
  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • Indoles. Unknown Source.
  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • The effect of pH on extraction of carboxylic acids
  • Why Do Some Fischer Indoliz
  • pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties. OSTI.GOV.
  • 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in. Unknown Source.
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Synthetic method of indole-2-carboxylic acid.
  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Unknown Source.
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Unknown Source.
  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • What do common indole impurities look like?
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide. Benchchem.
  • Chemistry, Applications, and Synthesis Methods of Indole Deriv
  • Synthesis of Medicinally Important Indole Deriv
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
  • Solubility of Organic Compounds. Chemistry LibreTexts.
  • recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid deriv
  • The Solubility of Amino Acids in Various Solvent Systems. Unknown Source.
  • 6-Methoxy-1H-indole-2-carboxylic acid. Sigma-Aldrich.

Sources

Troubleshooting

Reducing synthetic byproducts in 6-Amino-5-methoxy-1H-indole-2-carboxylic acid reactions

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid. This guide is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable indole derivative. Our goal is to provide you with the expertise and practical solutions needed to minimize synthetic byproducts, improve yield, and ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts I should expect when synthesizing 6-Amino-5-methoxy-1H-indole-2-carboxylic acid?

A1: During the synthesis of substituted indole-2-carboxylic acids, several classes of byproducts are common. The most prevalent are:

  • Decarboxylated Byproducts: The carboxylic acid group at the C-2 position can be labile under certain conditions, especially at elevated temperatures or in the presence of specific metal catalysts, leading to the formation of 6-Amino-5-methoxy-1H-indole.[1][2]

  • Oxidative Impurities: The electron-rich indole nucleus, particularly with an amino substituent, is susceptible to oxidation. This can lead to the formation of colored impurities (often pink or brown) and complex polymeric materials, especially when exposed to air and light.[3]

  • Regioisomers: Depending on the chosen synthetic route (e.g., Fischer indole synthesis), incomplete regioselectivity can result in the formation of other positional isomers.[4]

  • Incomplete Cyclization Products: In reactions like the Fischer or Reissert syntheses, failure of the final cyclization step can leave intermediates, such as arylhydrazones or o-nitrophenylpyruvic acids, in the final product mixture.[1][5]

  • Side-Products from N-N Bond Cleavage: A known failure mode of the Fischer indole synthesis involves the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate, which can produce aniline derivatives as byproducts.[5]

Q2: Why is my reaction mixture turning dark brown or purple?

A2: A dark coloration is a strong indicator of indole oxidation and potential polymerization. The indole ring is highly susceptible to attack by electrophiles and oxidizing agents. Strong acidic conditions, often used in classical indole syntheses, can protonate the indole at the C-3 position, which can initiate polymerization.[6] Furthermore, the presence of the amino group on the benzene ring increases the electron density, making the molecule even more prone to oxidation. Exposure to atmospheric oxygen, especially when heated, can accelerate this process.

Q3: Which analytical techniques are best for identifying and quantifying these byproducts?

A3: A multi-technique approach is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most powerful technique for separating the target compound from closely related impurities.[7] A C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic or trifluoroacetic acid, provides excellent resolution. UV detection, typically around 280 nm, is effective as the indole ring is a strong chromophore.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities, such as residual solvents or decarboxylated byproducts.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for impurity characterization. It provides the molecular weight of the byproducts separated by the HPLC, which is critical for structural elucidation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for characterizing isolated impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis.

Problem 1: Significant Presence of a Decarboxylated Byproduct

Q: My post-reaction analysis (HPLC/LC-MS) shows a major peak corresponding to the molecular weight of 6-Amino-5-methoxy-1H-indole (loss of 44 Da). How can I prevent this?

A: This indicates premature loss of the C-2 carboxylic acid group. The stability of this group is highly dependent on temperature and the catalytic system.

Causality & Explanation: Indole-2-carboxylic acids are known to undergo decarboxylation, a reaction that can be facilitated by heat or transition metal catalysts, particularly copper.[1][2] The reaction proceeds by eliminating carbon dioxide to form the corresponding indole. If your synthesis involves high temperatures (e.g., >150°C) or metal catalysts for a different transformation, you risk promoting this side reaction.

Solutions:

  • Reduce Reaction Temperature: Evaluate if the reaction can proceed efficiently at a lower temperature. Even a 10-20°C reduction can significantly decrease the rate of decarboxylation.

  • Avoid Protic Acids at High Temperatures: Heating in strong protic acids can facilitate decarboxylation. If possible, use a milder Lewis acid or perform the reaction in a non-acidic solvent.

  • Choose an Appropriate Synthesis Route: The Reissert indole synthesis is an excellent choice as it reliably produces the indole-2-carboxylic acid. The final step of the classical Reissert synthesis is a controlled decarboxylation, meaning the acid is stable until you intentionally remove it.[1] This provides a clear separation between indole formation and decarboxylation.

  • Catalyst Choice: If a metal catalyst is required, screen for alternatives to copper or use lower catalytic loadings and temperatures.

Problem 2: Low Yield and a Complex Mixture of Unidentified Byproducts

Q: My yield is consistently low, and the crude product TLC/HPLC shows multiple spots/peaks that are difficult to characterize. What should I investigate first?

A: Low yields and complex product mixtures often point to issues with starting materials, reaction conditions, or competing reaction pathways. The Fischer indole synthesis, while versatile, is sensitive to substituent effects and reaction parameters.[5]

Causality & Explanation: The key step in the Fischer synthesis is the acid-catalyzed[8][8]-sigmatropic rearrangement of an arylhydrazone. A critical competing pathway is the cleavage of the N-N bond, which is promoted by electron-donating groups on the aryl ring and can be influenced by acid strength.[5] Furthermore, impurities in the starting arylhydrazine or carbonyl compound can introduce their own set of side reactions.[10]

Solutions & Troubleshooting Workflow:

The following diagram outlines a logical workflow for diagnosing and solving this issue.

G start_node start_node check_node check_node action_node action_node result_node result_node fail_node fail_node A Start: Low Yield & Complex Mixture B Check Purity of Starting Materials (Hydrazine & Pyruvate) A->B C Purify Starting Materials (Recrystallization / Chromatography) B->C Impurities Found E Optimize Acid Catalyst & Concentration B->E Materials Pure D Re-run Reaction with Purified Materials C->D I Problem Resolved? D->I F Try Milder Acids (e.g., PPA, PTSA) or Lewis Acids (e.g., ZnCl2) E->F G Optimize Temperature & Reaction Time F->G H Run at Lower Temp / Monitor by TLC to Avoid Over-running G->H H->I J Consider Alternative Synthesis Route (e.g., Reissert) I->J No

Caption: Troubleshooting workflow for low yield and complex mixtures.

Problem 3: Product is Discolored and Difficult to Purify

Q: My isolated product is a pink, brown, or tarry solid, and purification by column chromatography results in significant loss of material on the column.

A: This is a classic sign of oxidation and/or polymerization. The product is likely unstable under the reaction, workup, or purification conditions.

Causality & Explanation: As previously mentioned, the electron-rich 6-amino-5-methoxy-1H-indole system is prone to oxidation.[3] Standard purification techniques like silica gel chromatography can exacerbate the problem, as the acidic nature of silica can catalyze degradation and polymerization of sensitive indoles.

Solutions:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon). Use solvents that have been degassed by sparging with N₂ or by freeze-pump-thaw cycles.

  • Protect from Light: Wrap the reaction vessel in aluminum foil to prevent photochemical degradation.

  • Modified Workup: During the aqueous workup, consider adding a mild reducing agent like sodium bisulfite (NaHSO₃) to quench any oxidizing species.

  • Purification Strategy:

    • Deactivated Silica: If using column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., hexane with 1% Et₃N), to neutralize acidic sites.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

    • Recrystallization: This is often the best method for purifying sensitive solid compounds as it avoids contact with acidic stationary phases.[5] Experiment with various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane) to find one that provides good quality crystals.

Key Experimental Protocols
Protocol 1: General Purity Analysis by RP-HPLC

This protocol provides a starting point for assessing the purity of your crude or final product. Optimization may be required for your specific sample.[7][8]

  • Apparatus and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • HPLC grade acetonitrile (ACN) and water.

    • Formic acid (FA).

  • Reagent Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your indole sample into a volumetric flask.

    • Dissolve in a suitable solvent (e.g., 1:1 ACN/Water or Methanol) to a final concentration of ~0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 5 µL

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity based on the area percent of the main product peak relative to the total area of all peaks.

    • Use LC-MS to obtain molecular weight information for any significant impurity peaks.

Protocol 2: Optimized Fischer Indole Synthesis with Byproduct Suppression

This protocol incorporates best practices to minimize common byproducts. It assumes the use of a substituted hydrazine and a pyruvate derivative to yield the target indole-2-carboxylic acid.[5][10]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification step_node step_node crit_node crit_node A 1. Purify Starting Materials (Hydrazine & Pyruvate) B 2. Degas Solvent (e.g., Ethanol) by sparging with N2 for 30 min A->B C 3. Combine Hydrazine (1 eq) & Pyruvate (1.1 eq) in degassed solvent under N2 atmosphere B->C D 4. Add Acid Catalyst (e.g., PPA or PTSA) portion-wise at room temperature C->D E Critical: Monitor Temperature. Avoid strong exotherm. D->E F 5. Heat reaction to moderate temp (e.g., 60-80°C). Protect from light. E->F G 6. Monitor reaction progress by TLC/HPLC until starting material is consumed. F->G H 7. Cool to RT, pour into ice-water containing NaHSO3 (optional) G->H I 8. Filter precipitated solid H->I J 9. Purify by Recrystallization (e.g., Ethanol/Water) I->J K Critical: Avoid prolonged exposure to air during drying. J->K

Caption: Experimental workflow for byproduct-suppressed indole synthesis.

References
  • Kaunas University of Technology | KTU. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.
  • BenchChem. (2025). Technical Support Center: Optimization of Fischer Indole Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Purity Assessment of Synthetic Indoles.
  • BenchChem. (2025). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018, May 28).
  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. (n.d.).
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). PMC.
  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (1999). HETEROCYCLES, 51(12).
  • A three-component Fischer indole synthesis. (n.d.). PubMed.
  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • McGrath, K. (2017, December 18). What do common indole impurities look like? ResearchGate.
  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (n.d.). ResearchGate.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020, July 17). MDPI.
  • Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2- Carboxylate/Amide Migration, and Decarboxylative Cyclization. (2019, June 27). ACS Publications.
  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.).
  • Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51, 1803-1808.
  • Piers, E., & Brown, R. K. (n.d.). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Science Publishing.
  • Identification and synthesis of impurities formed during sertindole preparation. (2025, December 27). ResearchGate.
  • Recent advances in the synthesis of indoles and their applications. (2025, September 25). RSC Publishing.
  • What are the analytical methods for 99% Indole in environmental samples? (2025, June 5). Blog.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 6-Amino-5-methoxy-1H-indole-2-carboxylic acid

Welcome to the technical support guide for the chromatographic analysis of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting advice, protocols, and scientific explanations to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting advice, protocols, and scientific explanations to help you overcome the common challenge of peak tailing with this and structurally similar molecules. Our goal is to empower you with the knowledge to diagnose the root cause of asymmetrical peaks and systematically implement effective solutions.

Understanding the Challenge: The Analyte's Chemistry

6-Amino-5-methoxy-1H-indole-2-carboxylic acid is an amphoteric molecule, meaning it possesses both a basic functional group (the primary amine, -NH₂) and an acidic functional group (the carboxylic acid, -COOH). This dual nature, combined with the indole ring system, presents a unique set of challenges in reversed-phase HPLC.

The primary cause of peak tailing for this compound is secondary ionic interactions between the basic amino group and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] At mobile phase pH values above approximately 3, these silanol groups become deprotonated and negatively charged (SiO⁻), creating strong attractive forces with the protonated, positively charged amine group (NH₃⁺) of the analyte. This interaction is a different retention mechanism from the intended hydrophobic partitioning, and its slow kinetics lead to a "tail" on the peak.[1][4]

Troubleshooting Guide: A-Question-and-Answer-Approach

This section is designed to walk you through a logical troubleshooting process, from initial diagnosis to final resolution.

Q1: My peak for 6-Amino-5-methoxy-1H-indole-2-carboxylic acid is tailing. What is the most likely cause and what is my first step?

Answer: The most probable cause is the interaction between the basic amino group on your analyte and active silanol groups on the HPLC column packing.[1][2] Your first and most critical troubleshooting step is to evaluate and adjust the pH of your mobile phase.

Mobile phase pH is a powerful tool because it controls the ionization state of both your analyte and the column's surface silanols.[5][6][7]

  • At low pH (e.g., pH < 3): The primary amine is protonated (positively charged), but the acidic silanol groups are also protonated (neutral). This neutralizes the column surface, minimizing the strong ionic interaction that causes tailing.[1][8][9]

  • At mid-range pH (e.g., pH 4-7): The amine is still protonated, but the silanols are increasingly deprotonated (negatively charged), leading to maximum peak tailing.[2] This pH range should generally be avoided unless using a highly inert, modern column.[5][6]

  • At high pH (e.g., pH > 9): The silanols are fully deprotonated, but the primary amine becomes deprotonated (neutral). This again eliminates the problematic ionic interaction. However, operating at high pH requires a column specifically designed for such conditions to prevent dissolution of the silica backbone.[10]

First Step Protocol:

  • Prepare a mobile phase buffered to a pH between 2.5 and 3.0. A 20-50 mM phosphate or formate buffer is a good starting point.

  • Equilibrate your column thoroughly with the new mobile phase (at least 10-15 column volumes).

  • Inject your standard and observe the peak shape. In most cases, you will see a significant improvement in symmetry.

Q2: I've lowered the mobile phase pH, and the peak shape has improved but isn't perfect. What's my next move?

Answer: If low pH alone is insufficient, the next step is to introduce a competitive base, also known as a silanol suppressor, into your mobile phase. The most common choice is triethylamine (TEA) .[9][11][12]

TEA is a small basic molecule that, when added to the mobile phase at a low concentration (typically 0.1% v/v or ~10-25 mM), effectively masks the residual silanol groups. The protonated triethylammonium ion competes with your protonated analyte for the active silanol sites, essentially shielding your analyte from these secondary interactions.[9][11][12][13]

Next Step Protocol:

  • To your already low-pH mobile phase (pH 2.5-3.0), add triethylamine to a final concentration of 0.1%.

  • Ensure the pH is re-adjusted to your target value after the addition of TEA.

  • Thoroughly equilibrate the column and re-inject your sample. This combination of low pH and a competing base is a robust strategy for eliminating tailing of basic compounds.[9]

Q3: I'm still seeing some asymmetry. Should I consider changing my HPLC column?

Answer: Yes. If mobile phase optimization does not completely resolve the issue, the column itself is the next logical variable to address. Not all C18 columns are created equal, especially when it comes to analyzing basic compounds.

The key is to select a column manufactured with high-purity silica that has undergone extensive end-capping .[1][2][14] End-capping is a chemical process that derivatizes most of the accessible silanol groups after the primary C18 bonding, making the surface much more inert.[14][15]

Recommended Column Chemistries:

  • Modern, High-Purity, End-Capped C18 Columns: These columns have a very low concentration of active silanols and are the standard choice. Look for columns specifically marketed for excellent peak shape with basic compounds.

  • Polar-Endcapped C18 Columns: These columns have a polar group incorporated into the end-capping reagent, which provides an additional shielding effect against silanol interactions and makes the phase more stable in highly aqueous mobile phases.[16][17][18]

  • Columns with Bidentate or Sterically Protected Bondings: These phases are designed to be more resistant to hydrolysis at low pH, leading to longer column lifetimes under the ideal mobile phase conditions for your analyte.

Switching to one of these recommended column types can often provide a dramatic improvement in peak shape, even with simpler mobile phases.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is an acceptable peak tailing factor?

    • For quantitative analysis, a USP tailing factor (T) between 0.9 and 1.5 is often acceptable, with values closer to 1.0 being ideal.[1] A value greater than 2.0 indicates a significant problem that needs to be addressed.

  • FAQ 2: Could column overload be causing my peak tailing?

    • While less common than silanol interactions for this type of molecule, injecting too much mass onto the column can cause peak distortion, though it often manifests as peak fronting. To check, simply dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.[19]

  • FAQ 3: Are there alternatives to TEA?

    • Yes, other amines can be used, but TEA is the most common and well-documented. For LC-MS applications, volatile buffers like formic acid or ammonium formate are preferred over non-volatile phosphate buffers. Adding a small amount of a competing base is still possible, but you must ensure it is compatible with your MS source.

Data Summary and Protocols

Table 1: Troubleshooting Strategy for Peak Tailing
StepActionRationaleExpected Outcome
1 Adjust mobile phase pH to 2.5-3.0 using a buffer (e.g., 25mM phosphate).Protonates surface silanols to neutralize them, minimizing ionic interactions with the basic analyte.[1][8][9]Significant improvement in peak symmetry. Tailing factor reduced.
2 Add a competing base (e.g., 0.1% Triethylamine) to the low-pH mobile phase.Masks residual active silanol sites by competitive binding, further shielding the analyte.[9][11][12]Further improvement in peak symmetry, approaching an ideal Gaussian shape.
3 Switch to a modern, high-purity, end-capped or polar-endcapped C18 column.Utilizes a more inert stationary phase with fewer active sites available for secondary interactions.[14][16][17]Excellent peak shape, potentially without the need for mobile phase additives like TEA.
Protocol: Preparation of a Modified Mobile Phase

Objective: To prepare 1 L of an Acetonitrile/Water mobile phase (50:50) with 25 mM Potassium Phosphate buffer and 0.1% TEA, adjusted to pH 3.0.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

  • Triethylamine (TEA)

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh out 3.4 g of KH₂PO₄ (MW = 136.09 g/mol ) and dissolve it in approximately 450 mL of HPLC-grade water in a 1 L beaker. This gives a 25 mM solution.

  • Add Competing Base:

    • Using a micropipette, add 1.0 mL of Triethylamine to the aqueous buffer.

  • Adjust pH:

    • Place a calibrated pH meter into the solution.

    • Slowly add phosphoric acid dropwise while stirring until the pH reaches 3.0.

  • Final Mobile Phase Preparation:

    • In a 1 L graduated cylinder, combine 500 mL of the prepared aqueous buffer with 500 mL of HPLC-grade Acetonitrile.

    • Transfer the final solution to a clean mobile phase bottle.

  • Degas:

    • Degas the mobile phase by sonication for 10-15 minutes or by vacuum filtration before use.

Visualizing the Mechanism and Workflow

To better understand the underlying chemistry and the troubleshooting process, the following diagrams are provided.

G cluster_0 Problem: Strong Silanol Interaction cluster_1 Solution: Competitive Shielding Analyte Analyte (R-NH3+) Silanol Deprotonated Silanol (SiO-) Analyte->Silanol Ionic Attraction (Causes Tailing) TEA TEA (Et3NH+) Silanol_2 Deprotonated Silanol (SiO-) TEA->Silanol_2 TEA blocks active site Analyte_2 Analyte (R-NH3+)

Caption: Mechanism of peak tailing and its resolution using a competing base like TEA.

HPLC_Troubleshooting_Workflow start Peak Tailing Observed (Tailing Factor > 1.5) check_pH Is Mobile Phase pH < 3.5? start->check_pH adjust_pH ACTION: Adjust pH to 2.5-3.0 with a buffer check_pH->adjust_pH No check_additive Is a competing base used? check_pH->check_additive Yes adjust_pH->check_additive add_tea ACTION: Add 0.1% TEA to low-pH mobile phase check_additive->add_tea No check_column Is the column a modern, end-capped phase? check_additive->check_column Yes add_tea->check_column change_column ACTION: Switch to a high-purity, end-capped column check_column->change_column No end_good Symmetrical Peak Achieved (Tailing Factor < 1.5) check_column->end_good Yes change_column->end_good

Caption: Step-by-step workflow for troubleshooting HPLC peak tailing.

References

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Chuang, W. C., Ragan, F. A., & Prasad, K. N. (1994). Use of Triethylamine as an Ion-Pairing Reagent.
  • Welch Materials. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-Today.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • LabRulez LCMS. (n.d.). Thermo Scientific Accucore aQ C18 Polar Endcapped HPLC Columns.
  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Esteve-Romero, J., et al. (2013). Mechanisms of retention in HPLC Part 2. HPLC'2013 Amsterdam.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • MTC USA. (2025, December 1). Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods.
  • Chrom Tech. (n.d.). How to Fix Asymmetrical Chromatography Peaks.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns.
  • Open Research Online. (n.d.). Retention Mechanism for Reversed Phase and Hydrophilic Interaction Liquid Chromatography.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Thermo Fisher Scientific. (n.d.). Polar Endcapped Reversed Phase Hplc Columns.
  • Kazus, K., et al. (2013). Reversed Phase Chromatography – the Mystery of Surface Silanols.
  • Lu, T. S., et al. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • LCGC. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Phenomenex. (n.d.). Luna Omega Polar C18 for Polar Compounds.

Sources

Troubleshooting

Storage conditions to prevent degradation of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Amino-5-methoxy-1H-indole-2-carboxylic acid. It is designed to help you maintain the integrity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Amino-5-methoxy-1H-indole-2-carboxylic acid. It is designed to help you maintain the integrity of your samples by providing best practices for storage and offering troubleshooting guidance for potential degradation issues you may encounter during your experiments.

Understanding the Stability of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid

6-Amino-5-methoxy-1H-indole-2-carboxylic acid is a substituted indole derivative. The indole ring system is electron-rich, making it susceptible to oxidation and electrophilic attack, particularly at the C3 position. The presence of an amino group can further increase the electron density of the aromatic system, potentially enhancing its reactivity towards oxidative processes. The methoxy and carboxylic acid groups also influence the molecule's electronic properties and stability. Degradation can be initiated or accelerated by several factors, including exposure to light, oxygen, elevated temperatures, and non-optimal pH conditions.

Recommended Storage Conditions

To ensure the long-term stability of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, it is crucial to store it under optimal conditions that minimize exposure to environmental factors that can cause degradation.

ParameterRecommended ConditionRationale
Temperature -20°C Storing the compound at low temperatures significantly reduces the rate of chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) The indole ring is susceptible to oxidation.[1] Storing under an inert atmosphere minimizes contact with oxygen, thereby preventing oxidative degradation.
Light Amber Vial or Light-Protected Container Indole derivatives can be sensitive to light.[1] Using an amber vial or wrapping the container in aluminum foil protects the compound from photodegradation.
Moisture Tightly Sealed Container in a Dry Environment Keeping the container tightly sealed in a desiccator or a dry environment prevents the absorption of moisture, which could potentially participate in hydrolytic degradation pathways, especially if acidic or basic impurities are present.

For solutions: If you have prepared a stock solution, it is recommended to aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and light each time the sample is used. These aliquots should also be stored at -20°C or lower under an inert atmosphere.

Troubleshooting Degradation Issues

This section addresses common problems researchers may face that could be related to the degradation of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid.

FAQ 1: I am observing a color change (e.g., yellowing, browning) in my solid sample. What could be the cause?

A color change in your solid sample is a common indicator of degradation. The most likely cause is oxidation .

Causality: The electron-rich indole ring, particularly with the activating amino group, is prone to oxidation upon exposure to air and/or light. This can lead to the formation of colored oligomeric or polymeric byproducts.

Troubleshooting Workflow:

A Color Change Observed B Review Storage Conditions A->B Investigate C Purity Analysis (e.g., HPLC) B->C If improper F Implement Proper Storage B->F If proper, reinforce D Compare to a Fresh Standard C->D Assess degradation E Repurify if Necessary D->E If impure E->F After purification

Caption: Troubleshooting workflow for color change in solid sample.

Experimental Protocol: Purity Assessment by HPLC

  • Sample Preparation:

    • Accurately weigh a small amount of your sample (e.g., 1 mg).

    • Dissolve it in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).[4]

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a low percentage of B and gradually increase it to elute more non-polar compounds. A good starting point would be a linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the pure compound (likely around 220 nm and 280 nm). A fluorescence detector can also be used for higher sensitivity and selectivity.[2][3]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Analyze the chromatogram for the appearance of new peaks or a decrease in the area of the main peak corresponding to your compound.

    • Compare the chromatogram to that of a freshly prepared standard or a previously analyzed batch of known purity.

FAQ 2: My experimental results are inconsistent, or I am seeing a loss of biological activity over time. Why might this be happening?

Inconsistent results or a loss of activity often point to the degradation of the compound in your experimental medium.

Causality: The stability of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid can be highly dependent on the pH, temperature, and composition of your assay buffer or cell culture medium. The compound may be susceptible to hydrolysis or oxidation under your experimental conditions.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Assess Compound Stability in Assay Medium A->B Investigate E Perform Forced Degradation Study A->E Systematic Approach C Prepare Fresh Solutions for Each Experiment B->C If degradation is observed D Optimize Assay Conditions (pH, Temperature) B->D To minimize degradation D->C

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocol: Forced Degradation Study

A forced degradation study can help you understand the stability of your compound under various stress conditions that may be encountered during your experiments.[3][5][6][7][8][9]

  • Prepare Stock Solutions: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for several hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for several hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 60°C.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) at room temperature.

  • Analysis: At various time points, take an aliquot from each condition, neutralize it if necessary, and analyze it by HPLC-UV or LC-MS to identify and quantify the degradation products.

Potential Degradation Pathways

Based on the known chemistry of indole derivatives, the following degradation pathways are plausible for 6-Amino-5-methoxy-1H-indole-2-carboxylic acid.

cluster_0 Degradation Pathways A 6-Amino-5-methoxy-1H-indole-2-carboxylic acid B Oxidized Products (e.g., Quinone-imine) A->B Oxidation (O2, Light) C Photodegradation Products (e.g., Ring-opened) A->C Photolysis (UV Light) D Hydrolysis Products (Decarboxylation) A->D Acid/Base Catalysis

Caption: Potential degradation pathways for 6-Amino-5-methoxy-1H-indole-2-carboxylic acid.

  • Oxidation: The amino and indole moieties are susceptible to oxidation, potentially forming quinone-imine type structures, which are often colored.

  • Photodegradation: UV light can provide the energy to break bonds within the indole ring system, leading to complex degradation products.

  • Decarboxylation: Under harsh acidic or thermal conditions, the carboxylic acid group may be lost.

Frequently Asked Questions (FAQs)

  • Q1: Can I store my solid sample at room temperature?

    • A1: While some suppliers may ship at room temperature, for long-term storage, -20°C is highly recommended to minimize the risk of slow degradation over time.

  • Q2: My compound is poorly soluble in my aqueous assay buffer. Can I use a co-solvent?

    • A2: Yes, organic co-solvents like DMSO or ethanol are often used. However, it is crucial to first test the stability of your compound in the final solvent mixture under your experimental conditions, as the solvent can influence the degradation rate.

  • Q3: How can I confirm the identity of a suspected degradation product?

    • A3: The most definitive way to identify a degradation product is by using High-Resolution Mass Spectrometry (HRMS) to determine its elemental composition and tandem MS (MS/MS) to obtain structural fragments. NMR spectroscopy of the isolated degradation product can provide a complete structural elucidation.

  • Q4: Are there any specific handling precautions I should take?

    • A4: Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid generating dust. When preparing solutions, do so quickly and protect them from light.

References

  • APPLICATION NOTES - HPLC. (n.d.). Retrieved from [Link]

  • Forced degradation study: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Hansson, C. (1984). 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in Normal Human Urine.
  • NMR Sample Preparation. (2013, March 19). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology, 11(8), 3645.
  • Hansson, C. (1984). 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in Normal Human Urine. Acta Derm Venereol (Stockh), 64:185-190.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics, 10(2-s), 213-220.
  • Forced Degradation Studies for Biopharmaceuticals. (2014, March 12).
  • Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions. (2022). Journal of Pharmaceutical and Biomedical Analysis, 219, 114940.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024).
  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019, February 17). Frontiers in Chemistry, 7, 76.
  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2025, October 12). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-Amino-5-methoxyindole and 5-amino-6-methoxyindole Isomers

Introduction The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its electron-rich nature makes it...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its electron-rich nature makes it a versatile template for chemical modification, particularly through electrophilic aromatic substitution.[3] The introduction of electron-donating substituents, such as amino and methoxy groups, further activates the indole nucleus, but their precise placement can profoundly influence the molecule's reactivity, regioselectivity, and ultimately, its biological profile.

This guide provides an in-depth comparison of two closely related, highly activated indole derivatives: 6-amino-5-methoxyindole and 5-amino-6-methoxyindole. For researchers and drug development professionals, understanding the subtle yet significant differences in their chemical behavior is paramount for designing rational synthetic routes, predicting metabolic pathways, and achieving desired structure-activity relationships. We will dissect the underlying electronic principles governing their reactivity and provide a validated experimental framework for probing these differences in a laboratory setting.

Part 1: Theoretical Analysis of Electronic Effects and Reactivity

The reactivity of an indole is primarily dictated by the electron density at various positions on its bicyclic ring. The pyrrole moiety is inherently electron-rich, making the C3 position the most nucleophilic and the kinetically favored site for electrophilic attack.[4][5] The stability of the resulting intermediate, where the aromaticity of the benzene ring is preserved, reinforces this preference.

Electronic Contributions of Amino and Methoxy Substituents

To understand the reactivity of our target isomers, we must first consider the electronic character of their substituents:

  • Amino Group (-NH₂): This is a powerful activating group. The nitrogen's lone pair of electrons strongly participates in resonance with the aromatic ring, a phenomenon known as a positive mesomeric effect (+M). This effect significantly increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent.

  • Methoxy Group (-OCH₃): This group exhibits a dual electronic nature. The oxygen atom is electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs also participate in resonance, creating an electron-donating mesomeric effect (+M).[6] For substituents on a benzene ring, the +M effect generally outweighs the -I effect, making the methoxy group a net activator.[6]

The amino group is a stronger electron-donating group through resonance than the methoxy group because nitrogen is less electronegative than oxygen, making its lone pair more available for delocalization.

Isomer-Specific Analysis: A Tale of Two Activation Patterns

The distinct positioning of the amino and methoxy groups in our two isomers leads to different patterns of electron density distribution, which is predicted to influence both the rate of reaction and the regioselectivity of electrophilic attack.

Case 1: 6-Amino-5-methoxyindole

In this isomer, the stronger activating group (-NH₂) is at the C6 position, while the methoxy group is at C5.

  • The amino group at C6 strongly donates electron density to C5 and C7 via resonance.

  • The methoxy group at C5 donates electron density to C4 and C6.

The combined effect is a powerful activation of the entire benzene ring. Crucially, the C7 position is strongly activated by the adjacent amino group, making it a potential secondary site for electrophilic attack if the primary C3 position is sterically hindered or if the reaction conditions are harsh enough to overcome the kinetic preference for C3.

Case 2: 5-Amino-6-methoxyindole

Here, the positions are swapped. The more potent amino group is at C5.

  • The amino group at C5 strongly donates electron density to C4 and C6.

  • The methoxy group at C6 donates electron density to C5 and C7.

In this configuration, the C4 position is strongly activated by the adjacent amino group. The resonance contribution from the C5-amino group can delocalize the lone pair directly to C4, creating a highly nucleophilic center. Therefore, we can hypothesize that the C4 position in 5-amino-6-methoxyindole is more nucleophilic than the C4 position in the 6-amino isomer. Similarly, the C7 position is predicted to be more nucleophilic in the 6-amino isomer.

Prediction: While both isomers are highly activated and will readily undergo electrophilic substitution at C3, their secondary reactivity profiles are expected to differ. 5-amino-6-methoxyindole is predicted to show a greater propensity for substitution at C4, whereas 6-amino-5-methoxyindole is predicted to favor substitution at C7. This difference is a direct consequence of the superior electron-donating ability of the amino group influencing its adjacent carbon atoms.

G cluster_0 Reactivity Prediction: 6-Amino-5-methoxyindole cluster_1 Reactivity Prediction: 5-Amino-6-methoxyindole A 6-Amino-5-methoxyindole B Primary Site: C3 (Most Nucleophilic) A->B Major Product C Secondary Site: C7 (Activated by C6-NH2) A->C Potential Minor Product (Forced Conditions) D Other Site: C4 (Less Activated) A->D E 5-Amino-6-methoxyindole F Primary Site: C3 (Most Nucleophilic) E->F Major Product G Secondary Site: C4 (Activated by C5-NH2) E->G Potential Minor Product (Forced Conditions) H Other Site: C7 (Less Activated) E->H

Caption: Predicted sites of electrophilic attack for the two indole isomers.

Part 2: Experimental Validation and Protocols

To empirically test our theoretical predictions, a well-controlled comparative experiment is necessary. The Vilsmeier-Haack reaction is an excellent choice for this purpose. It is a reliable method for formylating electron-rich aromatic compounds, and the reaction conditions can be tuned to probe for differences in reactivity.[7][8]

Key Experiment: Comparative Vilsmeier-Haack Formylation

Objective: To compare the reaction rates and regioselectivity of formylation for 6-amino-5-methoxyindole and 5-amino-6-methoxyindole.

Hypothesized Outcome: Both isomers are expected to rapidly form the 3-formylindole product. The primary observable difference may be in the formation of minor byproducts. We predict that the reaction mixture for 5-amino-6-methoxyindole may contain detectable amounts of the 4,3-diformylated or simply the 4-formylated product (if C3 were blocked), an outcome less likely for the 6-amino isomer. Reaction monitoring via TLC or LC-MS at set time intervals can also reveal differences in reaction rates.

Data Presentation: Comparative Reaction Outcomes
ReactantReaction Time (h)Temperature (°C)Yield (C3-formyl) %Byproduct(s) ObservedByproduct Yield %
6-Amino-5-methoxyindole490
5-Amino-6-methoxyindole490
6-Amino-5-methoxyindole890
5-Amino-6-methoxyindole890
Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for substituted indoles.[7]

Materials:

  • 6-Amino-5-methoxyindole or 5-amino-6-methoxyindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the addition funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C.[7] Stir the resulting mixture at 0 °C for 30 minutes. The solution should become a pale yellow or reddish color.

  • Formylation Reaction: In a separate flame-dried flask, dissolve the indole substrate (1 equivalent) in anhydrous DMF (or DCM for better solubility if needed). Cool this solution to 0 °C. Transfer the prepared Vilsmeier reagent to the indole solution via cannula. After the addition is complete, allow the reaction to warm to room temperature and then heat to 85-95 °C.[7]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The disappearance of the starting material and the appearance of a new, more polar spot (the aldehyde product) indicates reaction progression.

  • Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and then pour it slowly over crushed ice. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is > 8.[7] This step is exothermic and may cause vigorous gas evolution.

  • Isolation: The product will often precipitate as a solid. Collect the precipitate by vacuum filtration and wash thoroughly with cold water. If no precipitate forms, extract the aqueous mixture three times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[7] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

G cluster_workflow Experimental Workflow: Vilsmeier-Haack Formylation prep 1. Prepare Vilsmeier Reagent (POCl3 + DMF @ 0°C) addition 3. Add Vilsmeier Reagent to Indole Solution prep->addition react 2. Dissolve Indole Substrate (Isomer 1 or 2) react->addition heat 4. Heat Reaction Mixture (e.g., 90°C, 4-8h) addition->heat workup 5. Quench with Ice & Neutralize (NaHCO3) heat->workup isolate 6. Isolate Crude Product (Filtration or Extraction) workup->isolate purify 7. Purify by Column Chromatography isolate->purify analyze 8. Characterize Product (NMR, MS) & Calculate Yield purify->analyze

Caption: Step-by-step workflow for the comparative formylation experiment.

Part 3: Discussion and Implications

The results from the proposed Vilsmeier-Haack experiment would provide critical insights. The isolation of a C4-substituted byproduct from the 5-amino-6-methoxyindole reaction, even in small amounts, would be strong evidence supporting our resonance-based hypothesis. Conversely, the exclusive formation of C3-products from both isomers would suggest that the activation difference at C4 and C7 is not sufficient to overcome the strong kinetic preference for C3 under these conditions.

For drug development professionals, this knowledge is highly actionable:

  • Synthetic Strategy: When designing multi-step syntheses, knowing the most likely sites of reactivity allows for the strategic use of protecting groups and the prediction of potential byproducts. If C4 functionalization is desired, the 5-amino-6-methoxyindole isomer is the more promising starting material.

  • Metabolic Stability: The most electron-rich positions of a drug molecule are often the most susceptible to metabolic oxidation by cytochrome P450 enzymes. Understanding the inherent reactivity of the scaffold can help predict potential sites of metabolism, guiding the design of more stable analogues.

  • Pharmacology: The introduction of functional groups at different positions can dramatically alter a molecule's ability to bind to its biological target. The regiochemical control afforded by choosing the correct isomer is therefore a critical tool in optimizing pharmacological activity.

Further research could involve computational modeling (e.g., Density Functional Theory) to calculate and visualize the electron density maps and reaction energy barriers for both isomers, providing a theoretical counterpart to the experimental data.

Conclusion

While 6-amino-5-methoxyindole and 5-amino-6-methoxyindole appear structurally similar, a careful analysis of their substituent electronic effects predicts a tangible difference in their chemical reactivity. Both are highly activated toward electrophilic attack at the C3 position. However, the superior electron-donating capacity of the amino group suggests that the 5-amino-6-methoxy isomer will exhibit enhanced nucleophilicity at the C4 position, while the 6-amino-5-methoxy isomer will have a more reactive C7 position. This subtle distinction has significant implications for synthetic planning and rational drug design. The experimental protocols outlined in this guide provide a clear and robust framework for researchers to validate these predictions and leverage this chemical diversity in the development of novel therapeutics.

References

  • Chem-Station. (n.d.). Electrophilic substitution with position 3 of the indole occupied. [Online]. Available at: [Link]

  • Liu, S. H., et al. (2015). Electrophilic Aromatic Substitution of a BN Indole. National Institutes of Health (NIH). [Online]. Available at: [Link]

  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. [Online]. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for Vilsmeier-Haack-type formylation of indoles. [Online]. Available at: [Link]

  • Khatun, N., et al. (2023). Recent advances in the synthesis of indoles and their applications. Royal Society of Chemistry. [Online]. Available at: [Link]

  • Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. [Online]. Available at: [Link]

  • Organic Chemistry Research. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-Aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. [Online]. Available at: [Link]

  • Zhu, Y.-R., et al. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett. [Online]. Available at: [Link]

  • Tikrit Journal of Pure Science. (2014). Synthesis and Reduction of Some Mannich bases for Substituted Indol-2,3-dione. [Online]. Available at: [Link]

  • Matsumoto, K., et al. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. Heterocycles. [Online]. Available at: [Link]

  • Baghdad Science Journal. (2010). Synthesis of New Mannich Bases from Indole Derivatives. [Online]. Available at: [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Online]. Available at: [Link]

  • CORE. (n.d.). The Facile and Efficient Three-Component One-Pot Mannich-Type Reaction of Indoles Catalyzed by In(OTf)3. [Online]. Available at: [Link]

  • ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Online]. Available at: [Link]

  • Hilaire, J. R. S., et al. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. National Institutes of Health (NIH). [Online]. Available at: [Link]

  • Somei, M., et al. (1981). The Chemistry of Indoles. XIII. Syntheses of Substituted Indoles carrying an Amino, Nitro, Methoxycarbonyl, or Benzyloxy Group at the 4-Position and Their 1-Hydroxy Derivatives. J-Stage. [Online]. Available at: [Link]

  • MDPI. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Online]. Available at: [Link]

  • Loyola eCommons. (1993). Novel Synthetic Route to 5-Substituted Indoles. [Online]. Available at: [Link]

  • PubMed. (2000). Comparison of the effects of 5- and 6-HOAt on model peptide coupling reactions relative to the cases for the 4- and 7-Isomers. [Online]. Available at: [Link]

  • Brandeis University. (n.d.). Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers. [Online]. Available at: [Link]

  • National Institutes of Health (NIH). (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Online]. Available at: [Link]

  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. [Online]. Available at: [Link]

  • MDPI. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. [Online]. Available at: [Link]

  • MDPI. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Online]. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. [Online]. Available at: [Link]

Sources

Comparative

FTIR absorption bands of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid

Topic: Spectroscopic Validation of PQQ Intermediates: A Comparative FTIR Guide to 6-Amino-5-methoxy-1H-indole-2-carboxylic acid Target Audience: Researchers, analytical scientists, and drug development professionals. Exe...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Validation of PQQ Intermediates: A Comparative FTIR Guide to 6-Amino-5-methoxy-1H-indole-2-carboxylic acid

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Mechanistic Context

In the synthesis of complex nutritional therapeutics and pharmaceutical agents, the structural validation of key intermediates is a non-negotiable quality gate. 6-Amino-5-methoxy-1H-indole-2-carboxylic acid is a highly functionalized indole derivative that serves as a critical precursor in the chemical synthesis of Pyrroloquinoline quinone (PQQ) disodium salt[1][2]. Because the PQQ coupling reaction involves complex cyclization and oxidation steps, any missing functional groups (such as the 6-amino or 5-methoxy moieties) on the indole core will result in downstream chemical failure and the generation of unknown, potentially toxic impurities[2].

As a Senior Application Scientist, I designed this guide to objectively compare the Fourier Transform Infrared (FTIR) absorption profile of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid against its unfunctionalized structural alternatives: 1H-Indole-2-carboxylic acid and 5-Methoxyindole . By understanding the causality behind the spectral shifts, analytical chemists can utilize Attenuated Total Reflectance (ATR) FTIR as a rapid, self-validating system to confirm successful nitration, reduction, and hydrolysis during intermediate scale-up.

Comparative FTIR Spectral Analysis

To verify the molecular architecture of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, we must analyze how the addition of electron-donating groups (amine and methoxy) alters the vibrational frequencies of the baseline indole core.

The table below synthesizes the quantitative FTIR absorption data, contrasting the target compound against its structural baseline alternatives to highlight the diagnostic bands required for QA/QC release.

Table 1: Comparative FTIR Absorption Bands (Solid State, ATR)

Functional Group / Vibration6-Amino-5-methoxy-1H-indole-2-carboxylic acid[3]1H-Indole-2-carboxylic acid[4][5]5-Methoxyindole[6]Diagnostic Significance for Target Compound
Indole N-H Stretch ~3407 cm⁻¹ (Overlapped)3346 – 3417 cm⁻¹~3400 cm⁻¹Broadened due to overlap with primary amine N-H stretches.
Amine N-H Bending 1666 cm⁻¹ AbsentAbsentCritical Marker: Confirms successful reduction of the nitro precursor to the 6-amino group.
Carboxylic C=O Stretch 1719 cm⁻¹ 1692 – 1705 cm⁻¹AbsentCritical Marker: Confirms successful ester hydrolysis. Shifted higher due to altered H-bonding.
Aromatic C=C Stretch 1621, 1580 cm⁻¹~1614 cm⁻¹~1620 cm⁻¹Shifted due to ring activation by the -NH₂ and -OCH₃ groups.
Methoxy C-O-C Stretch ~1220 cm⁻¹Absent~1215 cm⁻¹Confirms the presence of the 5-methoxy ether linkage.
The Causality of Spectral Shifts (Expertise & Experience)
  • The Carbonyl (C=O) Shift: In a standard 1H-indole-2-carboxylic acid, the C=O stretch typically appears around 1692 cm⁻¹ due to strong intermolecular hydrogen bonding in the solid state[4]. However, in 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, the C=O band shifts to 1719 cm⁻¹ [3]. This hypsochromic (blue) shift occurs because the strongly electron-donating 6-amino and 5-methoxy groups increase the electron density of the indole ring, which subtly disrupts the carboxylic acid's ability to form tightly packed, symmetric hydrogen-bonded dimers in the crystal lattice, thereby increasing the double-bond character of the C=O group.

  • The Amine Bending Marker: The primary amine (-NH₂) yields a highly diagnostic N-H scissoring (bending) vibration at 1666 cm⁻¹ [3]. In QA/QC workflows, the presence of this peak alongside the 1719 cm⁻¹ carbonyl peak is the definitive proof that the precursor has been successfully reduced from a nitro-indole and hydrolyzed from an ethyl ester[2][].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high trustworthiness and reproducibility, the following protocol utilizes a self-validating ATR-FTIR methodology. This eliminates the moisture artifacts commonly associated with traditional KBr pellet preparations[8].

Instrumentation: FTIR Spectrometer equipped with a Diamond or ZnSe Attenuated Total Reflectance (ATR) crystal and a DTGS detector[9][10].

Step-by-Step Methodology:

  • System Validation & Cleaning: Wipe the ATR crystal with a lint-free wipe dampened with HPLC-grade isopropanol. Allow to evaporate.

  • Background Acquisition: Collect a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹[9]. Self-Validation: Ensure the baseline energy throughput is >95% and no residual organic peaks (e.g., C-H stretches at 2900 cm⁻¹) are present.

  • Sample Application: Place approximately 2–5 mg of solid 6-Amino-5-methoxy-1H-indole-2-carboxylic acid directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the solid crystal lattice and the diamond sensor.

  • Data Acquisition: Scan the sample using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution)[9].

  • Data Processing: Apply an ATR-correction algorithm to account for depth-of-penetration variations at lower wavenumbers, followed by automatic baseline correction. Verify the presence of the 1719 cm⁻¹ and 1666 cm⁻¹ release criteria[3].

Workflow Visualization

The following diagram illustrates the logical decision matrix for utilizing this FTIR data as a quality gate in the production of PQQ.

G Start Precursor Synthesis (Nitration, Reduction, Hydrolysis) Target 6-Amino-5-methoxy-1H-indole -2-carboxylic acid Start->Target FTIR ATR-FTIR Spectroscopic Quality Gate Target->FTIR Decision Spectral Match? (Bands: 3407, 1719, 1666 cm⁻¹) FTIR->Decision Pass Proceed to PQQ Coupling Reaction Decision->Pass Yes (Verified Structure) Fail Repurification / Reject Batch Decision->Fail No (Impurity Detected)

Caption: ATR-FTIR Quality Gate Workflow for PQQ Intermediate Validation.

References

  • Compounds of '3-(5-substituted oxy-2,4-dinitro...' (EP3004047B1). Google Patents.
  • Spectroscopic Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide. Benchchem.
  • Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. FABAD Journal of Pharmaceutical Sciences.
  • 5-Methoxyindole | C9H9NO | CID 13872. PubChem - NIH.
  • Where can we get pyrroloquinoline quinone nutrients. Leading Chem.

Sources

Validation

A Researcher's Guide to Comparing the Bioavailability of 6-Amino-5-methoxy-1H-indole-2-carboxylic Acid Analogs

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1] Derivatives of indole-2-carboxylic acid, in par...

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Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1] Derivatives of indole-2-carboxylic acid, in particular, have shown significant therapeutic potential across various domains, including as antiviral agents and neuroprotective compounds.[2][3][4] However, the clinical translation of many promising indole-based candidates is often hampered by suboptimal pharmacokinetic properties, such as poor solubility, limited membrane permeability, and rapid metabolism, which collectively lead to low oral bioavailability.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically compare the bioavailability of novel analogs of 6-amino-5-methoxy-1H-indole-2-carboxylic acid. By understanding the causal relationships between structural modifications and pharmacokinetic outcomes, research teams can more effectively prioritize and advance lead candidates with the highest potential for clinical success.

The Imperative of Bioavailability in Drug Discovery

Bioavailability is a critical pharmacokinetic parameter that describes the rate and extent to which an active pharmaceutical ingredient is absorbed from a drug product and becomes available at the site of action.[7] For orally administered drugs, this journey involves overcoming several barriers, including dissolution, permeation across the intestinal epithelium, and first-pass metabolism in the gut wall and liver. Poor oral bioavailability can lead to high inter-individual variability in drug exposure and may necessitate higher doses, which can, in turn, increase the risk of adverse effects. Therefore, early and accurate assessment of bioavailability is paramount in the drug discovery and development process.

Strategic Design of Analogs for Enhanced Bioavailability

The parent compound, 6-amino-5-methoxy-1H-indole-2-carboxylic acid, possesses several functional groups that can be strategically modified to modulate its physicochemical properties and, consequently, its bioavailability. The following table outlines a hypothetical series of analogs designed to explore key structure-activity relationships (SAR) related to absorption and metabolism.

Compound IDR1 (C6-amino)R2 (C5-methoxy)R3 (C2-carboxyl)Rationale for Modification
Parent -NH₂-OCH₃-COOHBaseline compound
Analog A -NH-C(O)CH₃-OCH₃-COOHIncreased lipophilicity and reduced basicity of the amino group to potentially enhance membrane permeability and reduce potential for rapid metabolism.
Analog B -NH₂-OCH₃-COOCH₂CH₃Ester prodrug approach to mask the polar carboxylic acid, aiming to improve passive diffusion across the intestinal epithelium. The ester is designed to be cleaved by endogenous esterases to release the active parent compound.
Analog C -NH₂-OCH₂CH₂OH-COOHIntroduction of a more polar side chain at the C5 position to investigate the impact on solubility and potential interactions with uptake transporters.
Analog D -NH₂-OCH₃-C(O)NHCH₃Amidation of the carboxylic acid to reduce its polarity and potential for efflux by certain transporters, while maintaining a hydrogen bond donor capability.

A Multi-tiered Approach to Bioavailability Assessment

A robust evaluation of bioavailability involves a combination of in vitro permeability assays and in vivo pharmacokinetic studies. This tiered approach allows for cost-effective screening of a larger number of compounds in the early stages, with more resource-intensive animal studies reserved for the most promising candidates.

Tier 1: In Vitro Permeability Assessment

The initial screening of analogs should focus on their ability to cross biological membranes, a primary determinant of oral absorption. Two widely accepted and complementary in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive transcellular permeability.[8][9] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[10] This assay is particularly useful for assessing a molecule's intrinsic lipophilicity-driven permeability, devoid of complexities from active transport or metabolism.[6][11]

Experimental Workflow: PAMPA

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_solutions Prepare 10 mM DMSO stock solutions of analogs prep_buffer Prepare 1X PBS buffer (pH 7.4) with 5% DMSO prep_solutions->prep_buffer prep_membrane Prepare 1% lecithin in dodecane solution prep_buffer->prep_membrane prep_plates Prepare donor and acceptor plates prep_membrane->prep_plates coat_membrane Coat donor plate membrane with 5 µL lecithin solution prep_plates->coat_membrane load_donor Add 150 µL of 10 µM analyte to donor plate coat_membrane->load_donor load_acceptor Add 300 µL of buffer to acceptor plate load_donor->load_acceptor assemble_sandwich Assemble the 'sandwich' by placing donor plate into acceptor plate load_acceptor->assemble_sandwich incubate Incubate for 10-20 hours at room temperature assemble_sandwich->incubate separate_plates Separate donor and acceptor plates incubate->separate_plates sample_transfer Transfer samples from both plates for analysis separate_plates->sample_transfer lc_ms Quantify compound concentrations using LC-MS/MS sample_transfer->lc_ms calculate_pe Calculate apparent permeability (Pe) lc_ms->calculate_pe

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol for PAMPA:

  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of the parent compound and each analog in 100% DMSO.

    • Prepare a working buffer of 1X Phosphate-Buffered Saline (PBS) at pH 7.4 containing 5% DMSO.

    • Prepare the artificial membrane solution of 1% (w/v) lecithin in dodecane. Sonicate to ensure complete dissolution.

  • Assay Plate Preparation:

    • Using a multichannel pipette, dispense 5 µL of the lecithin/dodecane solution onto the membrane of each well of a 96-well donor plate.[10]

    • Prepare the test solutions by diluting the 10 mM stock solutions to a final concentration of 10 µM in the PBS/DMSO buffer.

    • Add 300 µL of the PBS/DMSO buffer to each well of a 96-well acceptor plate.[10]

    • Add 150 µL of the 10 µM test solutions to the wells of the coated donor plate.[10]

  • Incubation:

    • Carefully place the donor plate into the acceptor plate to form a "sandwich."

    • Incubate the plate assembly at room temperature for 10-20 hours in a humidified chamber to prevent evaporation.[10]

  • Quantification and Data Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Transfer aliquots from both the donor and acceptor wells to a new 96-well plate for analysis.

    • Determine the concentration of the compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Calculate the apparent permeability coefficient (Papp) for each compound.

2. Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard in vitro model for predicting human intestinal drug absorption.[10][12] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of cells that exhibit many of the morphological and functional characteristics of intestinal enterocytes, including the formation of tight junctions and the expression of various influx and efflux transporters.[13][14]

This assay provides a more comprehensive assessment of permeability by accounting for both passive diffusion (transcellular and paracellular routes) and active transport mechanisms.[15] By performing a bidirectional assay (measuring transport from the apical to basolateral side and vice versa), an efflux ratio can be calculated to determine if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[15]

Experimental Workflow: Caco-2 Permeability Assay

cluster_culture Cell Culture & Monolayer Formation cluster_transport Transport Experiment cluster_analysis Analysis & Data Interpretation seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to allow differentiation and monolayer formation seed_cells->culture_cells check_integrity Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture_cells->check_integrity prepare_solutions Prepare dosing solutions of analogs in transport buffer check_integrity->prepare_solutions equilibrate Equilibrate monolayers with pre-warmed buffer prepare_solutions->equilibrate add_compounds Add dosing solution to donor chamber (apical or basolateral) equilibrate->add_compounds incubate Incubate for 2 hours at 37°C with shaking add_compounds->incubate collect_samples Collect samples from donor and receiver chambers incubate->collect_samples lc_ms Quantify compound concentrations using LC-MS/MS collect_samples->lc_ms calculate_papp Calculate Papp (A-B) and Papp (B-A) lc_ms->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er interpret_results Classify compounds based on permeability and efflux potential calculate_er->interpret_results cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis & PK Calculation acclimate Acclimate animals fast Fast animals overnight acclimate->fast prepare_formulation Prepare dosing formulation fast->prepare_formulation dose_iv Administer IV dose to one cohort prepare_formulation->dose_iv dose_po Administer oral (PO) dose to another cohort prepare_formulation->dose_po collect_blood Collect serial blood samples at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) process_plasma Process blood to obtain plasma collect_blood->process_plasma store_samples Store plasma samples at -80°C process_plasma->store_samples lc_ms Quantify drug concentration in plasma by LC-MS/MS store_samples->lc_ms plot_curve Plot plasma concentration vs. time curve lc_ms->plot_curve calculate_auc Calculate Area Under the Curve (AUC) for IV and PO routes plot_curve->calculate_auc calculate_f Calculate absolute oral bioavailability (F%) calculate_auc->calculate_f

Sources

Comparative

A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid: A Comparative Analysis

For researchers, medicinal chemists, and drug development professionals, the precise and unambiguous characterization of novel chemical entities is paramount. 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, a substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the precise and unambiguous characterization of novel chemical entities is paramount. 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, a substituted indole, represents a class of compounds with significant potential in medicinal chemistry, owing to the prevalence of the indole scaffold in pharmacologically active molecules.[1] This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) with other key analytical techniques for the comprehensive analysis of this molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower you in selecting the optimal analytical strategy for your research needs.

The Analytical Imperative: Why High-Resolution Mass Spectrometry?

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the structural elucidation and quantification of small molecules.[2] Its ability to provide highly accurate mass measurements, to within a few parts per million (ppm), allows for the confident determination of elemental composition. This is a critical first step in identifying an unknown compound or confirming the structure of a newly synthesized molecule. When coupled with tandem mass spectrometry (MS/MS), HRMS provides invaluable structural information through the analysis of fragmentation patterns.

For a molecule like 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, with its multiple functional groups—a carboxylic acid, a primary amine, a methoxy group, and the indole ring system—HRMS offers unparalleled specificity and sensitivity, enabling its detection and characterization even in complex matrices.

High-Resolution Mass Spectrometry of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid: A Detailed Workflow

A robust HRMS analysis begins with a well-designed experimental workflow. The following protocol is tailored for the analysis of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, with explanations for each critical step.

Experimental Workflow: LC-HRMS/MS Analysis

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms High-Resolution Mass Spectrometry (HRMS) cluster_data Data Analysis Sample Sample in Solution (e.g., Methanol/Water) Dilution Serial Dilution to Working Concentration (e.g., 1 µg/mL) Sample->Dilution Spiking Spike with Internal Standard (if quantitative) Dilution->Spiking Filtration Filter through 0.22 µm Syringe Filter Spiking->Filtration Injection Inject 5 µL onto C18 Column Filtration->Injection Gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Injection->Gradient Ionization Electrospray Ionization (ESI) Positive Ion Mode Gradient->Ionization FullScan Full Scan MS (m/z 100-500) Ionization->FullScan ddMS2 Data-Dependent MS/MS (Top 3 Precursors) FullScan->ddMS2 Extraction Extract Ion Chromatogram of Precursor Ion ddMS2->Extraction MassAccuracy Calculate Mass Accuracy and Isotopic Pattern Extraction->MassAccuracy Fragmentation Analyze Fragmentation Spectrum MassAccuracy->Fragmentation Identification Confirm Structure Fragmentation->Identification Fragmentation_Pathway M_H [M+H]⁺ m/z 207.0764 Frag1 [M+H - H₂O]⁺ m/z 189.0658 M_H->Frag1 - H₂O Frag2 [M+H - CO₂]⁺ m/z 163.0866 M_H->Frag2 - CO₂ Frag3 [M+H - NH₃]⁺ m/z 190.0498 M_H->Frag3 - NH₃ Frag4 [M+H - H₂O - CO]⁺ m/z 161.0709 Frag1->Frag4 - CO

Sources

Validation

Benchmarking 6-Amino-5-methoxy-1H-indole-2-carboxylic acid: A Comparative Guide for Drug Discovery Scaffolds

Prepared by: Senior Application Scientist Abstract: The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its presence in numerous natural products and FDA-approved drugs...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its presence in numerous natural products and FDA-approved drugs.[1][2] This guide provides an in-depth comparative analysis of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, a highly functionalized building block, against a series of standard indole-2-carboxylic acid analogues. We present a head-to-head comparison of physicochemical properties and benchmark key chemical transformations—amide coupling and N-arylation—that are fundamental to drug discovery campaigns. The supporting experimental protocols and analysis of substituent electronic effects are designed to provide researchers, scientists, and drug development professionals with actionable insights into the strategic application of this versatile scaffold.

The Enduring Value of the Indole Scaffold in Medicinal Chemistry

The indole ring system, a fusion of a benzene and a pyrrole ring, is one of the most significant heterocyclic structures in drug discovery.[2][3] Its prevalence is rooted in its ability to mimic the structure of tryptophan, enabling it to interact with a wide array of biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.[1] From the neurotransmitter serotonin to the anti-migraine drug frovatriptan and various anti-cancer agents, indole derivatives have demonstrated immense therapeutic potential across oncology, neurodegenerative disorders, and infectious diseases.[1][4][5]

The strategic functionalization of the indole core is a primary method for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADME).[5] The introduction of substituents, such as methoxy and amino groups, can profoundly influence the electronic properties of the ring system, altering its reactivity and biological interactions.[6][7] This guide focuses on a specific, densely functionalized example, 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, to evaluate its utility against less-decorated, standard building blocks.

Profile of the Target Scaffold: 6-Amino-5-methoxy-1H-indole-2-carboxylic acid

6-Amino-5-methoxy-1H-indole-2-carboxylic acid presents three key functional handles for molecular diversification:

  • C2-Carboxylic Acid: A primary site for amide bond formation, a ubiquitous linkage in pharmaceuticals.

  • N1-Proton (N-H): A nucleophilic center for alkylation or arylation, allowing for modulation of properties like solubility and cell permeability.

  • C6-Amino Group: An additional nucleophilic site and hydrogen bond donor, offering a unique vector for scaffold elaboration or for tuning physicochemical properties.

The combined electronic effect of the C5-methoxy and C6-amino groups, both strong electron-donating groups (EDGs), is predicted to significantly increase the electron density of the indole ring system compared to its unsubstituted counterparts. This has direct implications for the reactivity of the N-H bond and the aromatic core.[8][9]

Selection of Standard Benchmarking Comparators

To provide a clear and logical performance benchmark, we have selected three commercially available indole-2-carboxylic acid analogues that allow for the systematic evaluation of substituent effects.

  • Indole-2-carboxylic acid (Parent): The unsubstituted baseline scaffold.

  • 5-Methoxy-1H-indole-2-carboxylic acid (Methoxy Analogue): Isolates the effect of the C5-methoxy group.[10]

  • 6-Amino-1H-indole-2-carboxylic acid (Amino Analogue): Isolates the effect of the C6-amino group.

Comparative Physicochemical Properties

The table below summarizes key computed and experimental properties of the target scaffold and its comparators. The addition of polar methoxy and amino groups is expected to decrease the lipophilicity (LogP) and increase the number of hydrogen bond donors/acceptors, which can influence solubility and permeability.

CompoundMolecular FormulaMW ( g/mol )Calc. XLogP3H-Bond DonorsH-Bond Acceptors
Indole-2-carboxylic acid C₉H₇NO₂161.161.922
5-Methoxy-1H-indole-2-carboxylic acid C₁₀H₉NO₃191.181.823
6-Amino-1H-indole-2-carboxylic acid C₉H₈N₂O₂176.171.033
6-Amino-5-methoxy-1H-indole-2-carboxylic acid C₁₀H₁₀N₂O₃206.200.934

Data sourced from PubChem and calculated using standard algorithms where experimental data was unavailable.[10][11]

Experimental Benchmarking: Reactivity and Application

We designed two benchmark experiments to assess the performance of these building blocks in common, high-value synthetic transformations central to fragment-based and lead optimization campaigns.

Benchmark Experiment 1: Amide Coupling Efficiency

Objective: To compare the efficiency and yield of a standard amide coupling reaction. This transformation is fundamental for exploring the "R-group" space from the C2-carboxylic acid handle.

Causality & Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry.[12] We selected 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as a standard and cost-effective coupling system.[13] The electronic nature of the indole ring can subtly influence the acidity of the carboxylic acid, potentially affecting the rate of activation. Furthermore, the presence of the C6-amino group introduces a competing nucleophile that must be managed. For this protocol, we assume the C6-amino group is significantly less nucleophilic than the primary amine coupling partner under these conditions, but its presence necessitates careful monitoring.

G cluster_prep Reaction Setup cluster_reaction Reaction & Analysis cluster_workup Workup & Purification A Indole Acid (1.0 eq) + Benzylamine (1.1 eq) in DMF B Add HOBt (1.2 eq) + EDC.HCl (1.2 eq) A->B C Add DIPEA (2.0 eq) B->C D Stir at RT, 4h C->D E Monitor by LC-MS D->E F Aqueous Workup (Water / EtOAc) E->F Upon Completion G Purify via Column Chromatography F->G H Characterize Product (Yield, NMR, MS) G->H

Caption: General workflow for the benchmark amide coupling experiment.

  • To a solution of the respective indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) and HOBt (1.2 eq).

  • Stir the mixture for 5 minutes at room temperature.

  • Add EDC·HCl (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).[13]

  • Stir the reaction at room temperature for 4 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aq. HCl, sat. aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the desired amide.

Starting MaterialExpected Yield (%)Key Observations & Potential Side Products
Indole-2-carboxylic acid85-95%Clean conversion, standard performance.
5-Methoxy-1H-indole-2-carboxylic acid85-95%Similar to parent; methoxy group has minimal impact on COOH reactivity.
6-Amino-1H-indole-2-carboxylic acid70-85%Potential for minor acylation at C6-NH₂. May require careful control of stoichiometry.
6-Amino-5-methoxy-1H-indole-2-carboxylic acid 70-85% Similar to the 6-amino analogue. The electron-rich core is more susceptible to oxidation; degassing solvents may be beneficial.
Benchmark Experiment 2: N-H Functionalization via Buchwald-Hartwig N-Arylation

Objective: To evaluate the reactivity of the indole N-H bond in a palladium-catalyzed cross-coupling reaction, a key method for introducing aryl substituents.

Causality & Rationale: The Buchwald-Hartwig amination is a powerful and widely adopted method for forming C-N bonds.[14][15] The acidity of the indole N-H proton is a critical factor in this reaction, as its deprotonation by a base is a key step in the catalytic cycle. Electron-donating groups (EDGs) on the indole ring are expected to increase the pKa of the N-H proton, making it less acidic and potentially slowing the rate of reaction compared to the unsubstituted parent indole.[7] We chose a standard catalyst system (Pd₂(dba)₃ / Xantphos) known for its broad applicability to N-heterocycle arylation.[16]

G A Pd(0)Ln B [Ar-Pd(II)-X]Ln (Oxidative Addition) A->B C [Ar-Pd(II)-N(Indole)]Ln (Amine Coordination & Deprotonation) B->C C->A D N-Aryl Indole (Product) C->D L3 Reductive Elimination L1 Ar-X L2 Indole-H + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

  • To an oven-dried reaction vial, add the indole-2-carboxylic acid (1.0 eq), 4-bromotoluene (1.2 eq), Pd₂(dba)₃ (2.5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to yield the N-arylated product.

Starting MaterialExpected Yield (%)Key Observations & Rationale
Indole-2-carboxylic acid80-90%Baseline reactivity.
5-Methoxy-1H-indole-2-carboxylic acid70-85%Slower reaction rate expected due to the electron-donating methoxy group increasing N-H pKa.
6-Amino-1H-indole-2-carboxylic acid60-75%Slower rate expected. The free amino group may also coordinate to the palladium center, potentially inhibiting catalysis.
6-Amino-5-methoxy-1H-indole-2-carboxylic acid 55-70% The combined effect of two EDGs makes the N-H least acidic, likely requiring longer reaction times or a stronger base/catalyst system for optimal yield.

Discussion: Synthesizing the Results

The benchmarking data, both tabulated and procedural, provides a clear framework for employing 6-Amino-5-methoxy-1H-indole-2-carboxylic acid.

  • Amide Coupling: The C2-carboxylic acid handle remains a robust and reliable site for diversification across all tested scaffolds. For the amino-substituted indoles, while yields are high, careful analysis for potential N-acylation side products is warranted, especially if a highly activated coupling agent or a less-hindered amine is used. The primary challenge is not reactivity but selectivity.

  • N-Arylation: Here, the electronic effects of the substituents are most pronounced.[6][7] The electron-donating amino and methoxy groups increase the electron density on the indole core, which in turn decreases the acidity of the N-H proton. This makes the initial deprotonation step of the Buchwald-Hartwig cycle less favorable, leading to slower reaction rates and potentially lower yields under identical conditions. For 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, researchers should consider screening stronger bases (e.g., K₃PO₄, LiHMDS) or more active catalyst systems to achieve optimal conversion.

  • Strategic Advantages of the Target Scaffold: Despite the reduced reactivity at the N1 position, the 6-Amino-5-methoxy scaffold offers significant advantages. The C6-amino group provides an orthogonal handle for late-stage functionalization, allowing for the synthesis of complex libraries from a common intermediate. Furthermore, the increased polarity from the substituents can improve the aqueous solubility of final compounds, a critical parameter in drug development.

Conclusion and Outlook

6-Amino-5-methoxy-1H-indole-2-carboxylic acid is a high-value building block that provides multiple avenues for structural diversification. While its reactivity profile at the N-H position is attenuated compared to simpler analogues due to the strong electron-donating nature of its substituents, this is a predictable electronic effect that can be readily overcome with optimized reaction conditions. Its C2-carboxylic acid remains a reliable handle for amide coupling. The true value of this scaffold lies in the strategic opportunities afforded by the C6-amino group, which opens up new chemical space for exploration in lead optimization programs. This guide provides the foundational data and protocols to empower medicinal chemists to confidently and effectively integrate this versatile building block into their drug discovery workflows.

References

  • Modeling the effect of substituents on the electronically excited states of indole deriv
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI.
  • Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study.
  • Electronic substitution effect on the ground and excited state properties of indole chromophore: A comput
  • Calculations of the electronic structure of substituted indoles and prediction of their oxid
  • Recent Progress Concerning the N-Aryl
  • Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • From nature to drug discovery: the indole scaffold as a 'privileged structure'. (2009). PubMed.
  • Breakthrough in indole chemistry could accelerate drug development. (2025). EurekAlert!.
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PMC.
  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-aryl
  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020). ACS Medicinal Chemistry Letters.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Indole & Derivatives-building blocks for Research & industrial. J&K Scientific.
  • Indole-Based Compounds in the Development of Anti-Neurodegener
  • Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2- Carboxylate/Amide Migration, and Decarboxylative Cycliz
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Exploring the Versatile Pharmacological Potential of Indole Deriv
  • The Copper-Catalyzed N-Arylation of Indoles. (2002). Journal of the American Chemical Society.
  • Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. (2016). RSC Publishing.
  • Efficient Palladium-Catalyzed N-Arylation of Indoles. (2000). Organic Letters.
  • Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2. (2019). PubMed.
  • 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. (2024). ChemBK.
  • 5-Methoxyindole-2-carboxylic acid | C10H9NO3. PubChem.
  • 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3. PubChem.

Sources

Safety & Regulatory Compliance

Safety

6-Amino-5-methoxy-1h-indole-2-carboxylic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid As a Senior Application Scientist, I frequently encounter questions regarding the logistical and safety protocols for handlin...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid

As a Senior Application Scientist, I frequently encounter questions regarding the logistical and safety protocols for handling substituted indole derivatives. 6-Amino-5-methoxy-1H-indole-2-carboxylic acid (CAS No. 139121-47-4) is a critical building block in pharmaceutical research, particularly in the synthesis of kinase inhibitors and serotonergic modulators. However, its biological activity and chemical structure necessitate stringent handling and disposal procedures. This guide provides an authoritative, step-by-step operational plan to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Hazard Identification and Physicochemical Profiling

Before designing a disposal strategy, we must understand the chemical's hazard profile. The presence of both an amino group and a carboxylic acid moiety makes this compound susceptible to zwitterion formation, influencing its solubility and reactivity. Based on standard Safety Data Sheets (SDS), this compound exhibits specific acute and localized toxicities[1].

Table 1: Hazard Classification and Quantitative Safety Data for 6-Amino-5-methoxy-1H-indole-2-carboxylic acid

GHS Hazard StatementClassification CategoryOperational Implication
H302: Harmful if swallowedAcute Toxicity, Oral (Cat. 4)Mandates strict prohibition of food/drink in handling areas; requires secure storage.
H315: Causes skin irritationSkin Corrosion/Irritation (Cat. 2)Necessitates chemical-resistant barriers (e.g., nitrile gloves) during all manipulations.
H319: Causes serious eye irritationSerious Eye Damage/Irritation (Cat. 2A)Requires tightly fitting safety goggles or face shields to prevent mucosal exposure.
H335: May cause respiratory irritationSTOT, Single Exposure (Cat. 3)Dictates that all powder handling must occur within a certified fume hood or ventilated enclosure.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind our PPE choices is driven by the compound's physical state (typically a fine powder) and its H335/H315 classifications[1]. Following OSHA 29 CFR 1910.132 standards, the laboratory must implement a self-validating safety system where engineering controls act as the primary defense, supplemented by targeted PPE[2].

  • Engineering Controls: All weighing, transferring, and solution preparation must be conducted in a Class II Biological Safety Cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. This prevents the aerosolization of the fine powder.

  • Respiratory Protection: If engineering controls are compromised or during a large spill, a NIOSH-approved N95 or P100 particulate respirator is required to mitigate inhalation risks.

  • Dermal Protection: Double-gloving with nitrile gloves (minimum 4 mil thickness) is recommended. The inner glove provides a baseline barrier, while the outer glove can be frequently changed if contaminated.

  • Ocular Protection: Chemical splash goggles are mandatory. Standard safety glasses lack the orbital seal required to protect against fine airborne particulates.

Accidental Spill Response Protocol

Spills are the most common vector for unintended exposure. The following protocol ensures rapid containment and neutralization without exacerbating airborne hazards.

SpillResponse Spill Accidental Spill (Solid or Solution) Evac Evacuate & Ventilate Area Spill->Evac PPE Don Appropriate PPE (N95/P100, Nitrile, Goggles) Evac->PPE Assess Assess Spill State PPE->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill Assess->Liquid Sweep Careful Sweep/Vacuum (Avoid Dust Generation) Solid->Sweep Absorb Apply Inert Absorbent (Diatomite/Sand) Liquid->Absorb Collect Collect in Compatible Waste Container Sweep->Collect Absorb->Collect Decon Decontaminate Surface (Alcohol/Water Wash) Collect->Decon Label Label as Hazardous Waste (EPA/RCRA Compliant) Decon->Label Dispose Transfer to EHS for Incineration Label->Dispose

Step-by-step operational workflow for spill response and containment.

Step-by-Step Spill Remediation:

  • Evacuate and Ventilate: Immediately clear the immediate area of non-essential personnel. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Verify that your respirator, double nitrile gloves, and splash goggles are securely fitted before approaching the spill[2].

  • Assess the Spill State:

    • For Solid Spills: Do not dry sweep, as this generates hazardous dust. Lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress aerosolization, then carefully scoop the material using a non-sparking tool.

    • For Liquid Spills (Solutions): Apply an inert, non-combustible absorbent material such as diatomaceous earth, vermiculite, or sand. Do not use combustible materials like paper towels for large organic solvent spills.

  • Collect and Contain: Transfer the absorbed material or dampened powder into a chemically compatible, sealable hazardous waste container (e.g., a high-density polyethylene (HDPE) bucket).

  • Decontaminate: Wash the spill surface with a 70% ethanol solution or soap and water to remove residual traces of the compound.

  • Label and Transfer: Affix a completed hazardous waste label detailing the contents and transfer to the Environmental Health and Safety (EHS) accumulation area.

Routine Disposal and Waste Segregation Procedures

Under EPA 40 CFR 261, chemical waste generators must accurately classify and segregate their waste to ensure proper downstream processing[3]. 6-Amino-5-methoxy-1H-indole-2-carboxylic acid must never be disposed of via aqueous drains or standard municipal trash.

WasteSegregation Source 6-Amino-5-methoxy-1H-indole -2-carboxylic acid Waste Solid Solid Waste (Unused/Spilled Powder) Source->Solid Liquid Liquid Waste (Organic Solvents) Source->Liquid PPE Contaminated Consumables (Gloves, Vials, Wipes) Source->PPE Container1 Solid Hazardous Waste Container Solid->Container1 Container2 Halogenated/Non-Halogenated Solvent Carboy Liquid->Container2 Container3 Solid Bio/Chem Waste Bin PPE->Container3 Incineration High-Temperature Incineration Container1->Incineration Container2->Incineration Container3->Incineration

Waste segregation logic mapping from source to final incineration.

Step-by-Step Disposal Workflows:

  • Workflow A: Solid Chemical Waste (Unused/Expired Product)

    • Keep the chemical in its original primary container if possible.

    • Place the primary container inside a secondary leak-proof container (e.g., a clear, sealable plastic bag).

    • Label the outer container clearly with "Hazardous Solid Waste: 6-Amino-5-methoxy-1H-indole-2-carboxylic acid" and note the GHS hazards (Irritant, Harmful).

    • Store in the designated solid hazardous waste accumulation area until EHS pickup for high-temperature incineration.

  • Workflow B: Liquid Waste (Reaction Mixtures and Solutions)

    • Identify the primary solvent used (e.g., DMSO, Methanol, Dichloromethane).

    • Segregate into either "Halogenated" or "Non-Halogenated" solvent waste carboys based on the solvent matrix.

    • Ensure the carboy is kept closed with a vented cap to prevent pressure buildup.

    • Update the attached waste log immediately with the estimated mass of the indole derivative added to the carboy.

  • Workflow C: Contaminated Consumables (PPE, Weigh Boats, Pipette Tips)

    • Collect all items that came into direct contact with the chemical in a designated, heavy-duty biohazard or chemical solid waste bin lined with a thick polyethylene bag.

    • Seal the bag securely (e.g., using the gooseneck method and tape) once it reaches 75% capacity.

    • Label as "Chemically Contaminated Debris - Contains Indole Derivatives" and submit for incineration[3].

Regulatory Compliance and Final Thoughts

The cornerstone of laboratory safety is the seamless integration of operational protocols with regulatory frameworks. By strictly adhering to OSHA's PPE mandates[2] and the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste identification[3], laboratories can mitigate the risks associated with biologically active intermediates like 6-Amino-5-methoxy-1H-indole-2-carboxylic acid. Always consult your institution's specific EHS guidelines, as local and state regulations may impose requirements that exceed federal standards.

References

  • Source: bldpharm.
  • Title: 29 CFR 1910.132 -- General requirements.
  • Title: 40 CFR § 261.3 - Definition of hazardous waste.

Sources

Handling

A Senior Application Scientist's Guide to Handling 6-Amino-5-methoxy-1h-indole-2-carboxylic acid: A Framework for Safety and Operational Excellence

For the dedicated researcher, the integrity of an experiment is paramount. This integrity, however, begins not with the first measurement, but with the foundational principles of laboratory safety.

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Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher, the integrity of an experiment is paramount. This integrity, however, begins not with the first measurement, but with the foundational principles of laboratory safety. The handling of any chemical compound, including novel structures like 6-Amino-5-methoxy-1h-indole-2-carboxylic acid, demands a protocol built on foresight, meticulous procedure, and an unwavering commitment to personal and environmental safety.

This guide moves beyond a simple checklist. It provides a comprehensive operational framework for the safe handling and disposal of 6-Amino-5-methoxy-1h-indole-2-carboxylic acid. As your partner in the laboratory, we believe that empowering you with a deep, causal understanding of safety protocols is fundamental to achieving reliable, reproducible results and fostering a culture of safety.

Hazard Assessment: An Informed Approach to a Novel Compound

While a specific Safety Data Sheet (SDS) for 6-Amino-5-methoxy-1h-indole-2-carboxylic acid is not available, a professional hazard assessment can be conducted by examining the known risks of structurally similar indole-carboxylic acid derivatives. This approach, rooted in established chemical principles, allows us to anticipate potential hazards and implement appropriate controls.

Analysis of related compounds consistently indicates the following potential hazards[1][2][3][4][5]:

Hazard ClassificationCategoryDescriptionRationale from Structural Analogs
Skin Corrosion/Irritation Category 2Causes skin irritation.Indole-2-carboxylic acid derivatives are frequently classified as skin irritants[1][2][4].
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.This is a common hazard for this class of compounds, posing a significant risk upon contact[2][6][3][4].
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.Inhalation of fine dust or powder can lead to irritation of the respiratory system[2][6][3][4][5].

Given these anticipated hazards, it is imperative to treat 6-Amino-5-methoxy-1h-indole-2-carboxylic acid with appropriate caution, assuming it possesses these characteristics until proven otherwise.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The following table outlines the minimum required PPE for handling this compound, with explanations grounded in risk mitigation.

Protection TypeSpecific RecommendationsJustification and Best Practices
Eye & Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles for bulk transfers or when splash potential is high[7][8][9].Protects against airborne particulates and accidental splashes that can cause serious eye irritation[7][10][11]. Goggles provide a complete seal around the eyes, which is superior to safety glasses.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)[7][8].Prevents direct skin contact, mitigating the risk of skin irritation[8][10][11]. Always inspect gloves for tears or punctures before use. Consult the glove manufacturer's resistance guide for specific breakthrough times.
Body Protection A buttoned, long-sleeved laboratory coat. Consider a chemical-resistant apron for larger quantities[7][8][10].Protects skin and personal clothing from contamination by dust or spills[7][10]. Clothing worn underneath should cover legs and shoes must be closed-toed[9].
Respiratory Protection All handling of the solid compound must occur in a certified chemical fume hood or a well-ventilated area[1][7][11][12].Minimizes the inhalation of airborne particles, which may cause respiratory irritation[2][7][11]. If engineering controls are insufficient, a NIOSH-approved respirator is required[9].

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential protocol is essential for minimizing exposure and preventing contamination.

3.1. Preparation and Engineering Controls

  • Verify Safety Equipment: Before beginning work, confirm that a safety shower and eyewash station are accessible and have been recently tested[6][4][7].

  • Designate Workspace: Conduct all manipulations of the solid compound within a certified chemical fume hood to control exposure[7][8].

  • Prepare Surfaces: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.

  • Assemble Materials: Have all necessary equipment (spatulas, weigh boats, containers) and waste receptacles prepared and within reach inside the fume hood to minimize movement in and out of the controlled area.

3.2. Donning and Doffing of PPE: A Critical Workflow

The sequence of donning and doffing PPE is designed to prevent cross-contamination. This workflow should be practiced until it becomes second nature.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Workspace Exit) cluster_handwash Final Step don1 1. Lab Coat don2 2. Safety Goggles don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (Contaminated) doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Goggles doff2->doff3 wash Wash Hands Thoroughly doff3->wash Proceed to sink

Caption: PPE Donning and Doffing Workflow.

3.3. Handling the Compound

  • Minimize Dust: Use spatulas and weighing techniques that minimize the generation of airborne dust. Avoid pouring the dry powder directly.

  • Aliquoting: Weigh out only the amount of material needed for the immediate procedure[8].

  • Container Management: Keep the primary container tightly closed when not in use[1][2][4][13].

  • No Direct Contact: Never touch laboratory equipment, door handles, or personal items like phones with gloved hands[14].

  • Post-Handling: After handling is complete, wipe down the work surface and any equipment used with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Emergency Response Protocol

In the event of an exposure or spill, a rapid and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[1][2][6].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2][6].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2][6].

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Disposal Plan: A Life-Cycle Approach

Proper disposal is a legal and ethical responsibility to protect both the environment and public health. All waste generated from handling this compound must be treated as hazardous.

5.1. Waste Segregation Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Solid Chemical Waste: Unused or waste 6-Amino-5-methoxy-1h-indole-2-carboxylic acid.

  • Contaminated Solid Waste: Disposable items such as gloves, bench paper, weigh boats, and cleaning materials that have come into contact with the chemical.

  • Empty Containers: The original container of the chemical.

5.2. Disposal Workflow

The following workflow ensures that each waste stream is handled correctly, preventing accidental mixing and ensuring regulatory compliance.

WasteDisposal cluster_generation Point of Generation (Fume Hood) cluster_collection Waste Collection & Labeling cluster_storage Final Disposal chem_waste Unused/Waste Compound solid_bag Hazardous Solid Waste Bag (Double-bagged, Labeled) chem_waste->solid_bag ppe_waste Contaminated Gloves, Papers, etc. ppe_waste->solid_bag container Empty Stock Container container_disposal Rinse Container (if safe). Dispose of rinsate as liquid waste. Deface label. Dispose of container per institutional policy. container->container_disposal final_disposal Designated Hazardous Waste Storage Area solid_bag->final_disposal Arrange for EHS Pickup

Caption: Waste Disposal and Segregation Workflow.

5.3. Labeling and Storage

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents[15].

  • Storage: Keep waste containers sealed and store them in a designated, secure secondary containment area away from incompatible materials until they are collected by your institution's EHS department[13][15].

By integrating this comprehensive safety and handling framework into your daily laboratory operations, you build a foundation of trust—in your procedures, in your data, and in your commitment to a safe research environment.

References

  • Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
  • BenchChem. (2025). Personal protective equipment for handling Methyl 7-methoxy-1H-indole-4-carboxylate.
  • Lab Safety Rules and Guidelines. (2024, January 23).
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • GazFinder. (n.d.). indole (C8H7N).
  • Indian Institute of Technology Indore. (n.d.). LABORATORY & CHEMICAL SAFETY GUIDELINES.
  • BenchChem. (2025). Personal protective equipment for handling Indole-propylamine.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 5,6-Dimethoxyindole-2-carboxylic acid.
  • Fisher Scientific. (2025, December 26). 6-Methoxyindole-2-carboxylic acid - SAFETY DATA SHEET.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1-Methylindole-2-carboxylic acid. (2009, August 25).
  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 5-Methoxyindole-2-carboxylic acid.
  • PubChem. (n.d.). 6-methoxy-1H-indole-2-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 6-Methoxyindole.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 6-Nitroindole-2-carboxylic acid.
  • National Institutes of Health. (n.d.). 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Metasci. (n.d.). Safety Data Sheet 5,6-Dihydroxy-1H-indole-2-carboxylic acid.
  • BenchChem. (n.d.). Proper Disposal of 6-amino-4-hydroxy-2H-chromen-2-one.

Sources

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